Product packaging for 1-Butyl-2-methyl-1H-pyrrole(Cat. No.:CAS No. 50691-30-0)

1-Butyl-2-methyl-1H-pyrrole

Cat. No.: B15472134
CAS No.: 50691-30-0
M. Wt: 137.22 g/mol
InChI Key: LFYLKWMUMONXGM-UHFFFAOYSA-N
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Description

1-Butyl-2-methyl-1H-pyrrole is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B15472134 1-Butyl-2-methyl-1H-pyrrole CAS No. 50691-30-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50691-30-0

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-butyl-2-methylpyrrole

InChI

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

LFYLKWMUMONXGM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC=C1C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a summary of the available physicochemical properties of 1-Butyl-2-methyl-1H-pyrrole. Due to a notable lack of experimental data in publicly accessible literature for this specific isomer, this document also furnishes information for the closely related isomer, 2-Butyl-1-methyl-1H-pyrrole, to serve as a preliminary reference. Furthermore, standardized experimental protocols for the determination of key physical properties such as boiling point, density, and refractive index are detailed to guide researchers in the empirical characterization of this and similar novel compounds. A logical workflow for the general characterization of a new chemical entity is also presented.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold in numerous biologically active compounds and pharmaceuticals. The nature and position of substituents on the pyrrole ring significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. Accurate characterization of these properties is a critical step in the drug discovery and development process.

This document aims to collate the known physical properties of this compound. However, a comprehensive literature search reveals a significant gap in experimentally determined data for this specific molecule. To address this, we present available data for the isomer 2-Butyl-1-methyl-1H-pyrrole and provide general methodologies for the experimental determination of essential physical parameters.

Physicochemical Properties

A thorough search of scientific databases indicates a lack of experimentally determined physical properties such as boiling point, melting point, density, and refractive index for this compound.

Data for Isomer: 2-Butyl-1-methyl-1H-pyrrole

To provide a point of reference, the following data is available for the isomer 2-Butyl-1-methyl-1H-pyrrole (CAS No. not available, PubChem CID: 529073). It is crucial to note that these properties may differ from those of this compound due to the different substitution pattern on the pyrrole ring.

PropertyValueSource
Molecular Formula C₉H₁₅NPubChem[1][2][3]
Molecular Weight 137.22 g/mol PubChem[1][2][3]
IUPAC Name 2-butyl-1-methylpyrrolePubChem[1][2]

Note: The majority of the available data for 2-Butyl-1-methyl-1H-pyrrole are computed rather than experimentally determined.

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with this compound, the following standard experimental protocols can be employed to determine its key physical properties.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample vial (e.g., a small test tube)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount of the this compound sample is placed in the sample vial.

  • A capillary tube, sealed at one end, is placed open-end down into the sample.

  • The sample vial is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.[4]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the measurement of a precise volume.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermostatic bath

  • This compound sample

  • Distilled water (for calibration)

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined (m₁).

  • The pycnometer is filled with distilled water and placed in a thermostatic bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

  • The pycnometer is emptied, dried, and then filled with the this compound sample.

  • The pycnometer is again brought to the same constant temperature in the thermostatic bath, and its mass is determined (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of a liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • This compound sample

  • Dropper

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of the this compound sample are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Logical Workflow for Compound Characterization

Due to the absence of specific signaling pathway or experimental workflow data for this compound, a generalized logical workflow for the characterization of a novel chemical compound is presented below. This diagram illustrates the typical progression from synthesis to the evaluation of biological activity.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation Physical_Properties Determination of Physical Properties (m.p., b.p., density, nD) Structure_Elucidation->Physical_Properties Solubility Solubility Assessment Physical_Properties->Solubility Stability Stability Studies Solubility->Stability In_Vitro_Screening In Vitro Biological Screening Stability->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox Assays In_Vitro_Screening->ADME_Tox In_Vivo_Studies In Vivo Efficacy & Toxicity Studies ADME_Tox->In_Vivo_Studies Final_Report Comprehensive Compound Profile In_Vivo_Studies->Final_Report

Caption: Logical workflow for the characterization of a novel chemical compound.

Conclusion

This technical guide highlights the current knowledge gap regarding the physical properties of this compound. While data for a related isomer is provided for preliminary assessment, it is imperative for researchers to experimentally determine the properties of the specific compound of interest. The standardized protocols outlined herein provide a robust framework for such characterization, which is fundamental for any further development in the fields of medicinal chemistry and materials science. The provided logical workflow offers a general roadmap for the systematic evaluation of new chemical entities.

References

An In-depth Technical Guide to 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical and physical properties of 1-Butyl-2-methyl-1H-pyrrole, including its structure, identifiers, and key data points. It also outlines a plausible synthetic route for its preparation, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted pyrrole with a butyl group at the first position and a methyl group at the second position of the pyrrole ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-butyl-1-methylpyrrolePubChem[1]
Molecular Formula C₉H₁₅NPubChem[1]
Molecular Weight 137.22 g/mol PubChem[1][2]
CAS Number Not available-
PubChem CID 529073PubChem[1]
InChI InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h5,7-8H,3-4,6H2,1-2H3PubChem[1]
InChIKey GXOVHTZKWWOSDN-UHFFFAOYSA-NPubChem[1]
SMILES CCCCN1C(C)=CC=C1PubChem[1]
XLogP3-AA (Computed) 2.4PubChem[1]
Kovats Retention Index (Semi-standard non-polar) 1153, 1154PubChem[1]

Experimental Protocols: Synthesis of this compound

Proposed Synthesis: N-Alkylation of 2-Methylpyrrole

This protocol describes the N-alkylation of 2-methylpyrrole with a butyl halide.

Materials:

  • 2-Methylpyrrole

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Deprotonation: A solution of 2-methylpyrrole (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-methylpyrrole.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromobutane (1.2 equivalents) is added dropwise. The mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthesis of this compound via N-alkylation of 2-methylpyrrole.

Synthesis_Workflow Reactant1 2-Methylpyrrole Step1 Deprotonation Reactant1->Step1 Reactant2 Sodium Hydride (NaH) in THF Reactant2->Step1 Reactant3 1-Bromobutane Step2 N-Alkylation Reactant3->Step2 Intermediate Sodium salt of 2-methylpyrrole Step1->Intermediate Intermediate->Step2 Step3 Work-up & Purification Step2->Step3 Product This compound Step3->Product

Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activities or associated signaling pathways for this compound. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, and this compound could be a subject for future investigation in drug discovery and development.

Disclaimer: The proposed synthesis protocol is based on general chemical principles for the alkylation of pyrroles and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken when handling all chemicals, particularly sodium hydride, which is highly flammable. All reactions should be performed in a well-ventilated fume hood.

References

Technical Guide: 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical reactions make it a privileged scaffold in medicinal chemistry. The biological significance of pyrrole-containing compounds is extensive, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the pyrrole nucleus at both the nitrogen and carbon atoms allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery programs.[1][3]

Physicochemical Properties of the Isomer: 2-Butyl-1-methylpyrrole

As a close structural isomer of the target compound, 2-butyl-1-methylpyrrole provides valuable comparative data.

PropertyValueSource
Molecular Formula C9H15N[4][5]
Molecular Weight 137.22 g/mol [4][5]
IUPAC Name 2-butyl-1-methylpyrrole[5]

Synthesis of 1-Butyl-2-methyl-1H-pyrrole

A robust and widely used method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] For the synthesis of this compound, a suitable 1,4-diketone would be 3-methyl-2,5-hexanedione, which would be reacted with n-butylamine.

General Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • 3-methyl-2,5-hexanedione

  • n-Butylamine

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid like iron(III) chloride)[9]

  • Solvent (e.g., ethanol, toluene, or water)[9]

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,5-hexanedione (1 equivalent) in the chosen solvent.

  • Addition of Amine: Add n-butylamine (1 to 1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Applications in Drug Development

While specific biological data for this compound is not available, the broader class of substituted pyrroles has significant therapeutic potential. The pyrrole scaffold is present in several marketed drugs with diverse biological activities.[2]

  • Anticancer Activity: Many pyrrole derivatives have been investigated as anticancer agents.[1][3] For instance, some pyrrolo[2,3-d]pyrimidines have shown potent inhibition of VEGFR-2, a key target in angiogenesis.[1]

  • Antimicrobial and Antiviral Activity: The pyrrole nucleus is a key component of various antimicrobial and antiviral compounds.[1]

  • Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for various enzymes, such as cholinesterases, which are relevant in the context of Alzheimer's disease.[10]

  • Calcium Channel Blockers: Certain N-arylpyrrole derivatives have been designed as potential calcium channel blockers.[11]

The specific substitution pattern of a butyl group at the 1-position and a methyl group at the 2-position on the pyrrole ring will influence its lipophilicity, steric profile, and electronic properties, which in turn will determine its specific biological activity and potential as a drug candidate.

Visualizations

Logical Relationship of Isomers

isomers A C9H15N (Molecular Formula) B This compound (Target Compound) A->B is the formula for C 2-Butyl-1-methylpyrrole (Isomer with Data) A->C is the formula for B->C is an isomer of

Caption: Structural relationship between the target compound and its isomer.

Experimental Workflow: Paal-Knorr Synthesis

paal_knorr_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification diketone 3-methyl-2,5-hexanedione setup Combine in Flask with Reflux Condenser diketone->setup amine n-Butylamine amine->setup catalyst Acid Catalyst catalyst->setup solvent Solvent solvent->setup reflux Heat to Reflux setup->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize monitor->neutralize Reaction Complete extract Extract neutralize->extract wash Wash extract->wash dry Dry wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Chromatography/Distillation) evaporate->purify product This compound purify->product

Caption: Workflow for the Paal-Knorr synthesis of this compound.

References

An In-depth Technical Guide to 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and a conceptual framework for the biological evaluation of 1-Butyl-2-methyl-1H-pyrrole. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and materials science.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical reference for experimental design and computational modeling.

PropertyValueSource
Molecular Weight 137.22 g/mol PubChem[1][2]
Molecular Formula C₉H₁₅NPubChem[1][2]
IUPAC Name This compoundPubChem
XLogP3-AA 2.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Kovats Retention Index (semi-standard non-polar) 1153, 1154NIST Mass Spectrometry Data Center[1]

Hypothetical Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 2,5-Hexanedione

  • Butylamine

  • Methylating agent (e.g., Methyl iodide)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Strong base (e.g., Sodium hydride, n-Butyllithium)

  • Glacial acetic acid

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Paal-Knorr Synthesis of 1-Butyl-2,5-dimethyl-1H-pyrrole:

    • In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and butylamine (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-butyl-2,5-dimethyl-1H-pyrrole.

    • Purify the crude product by vacuum distillation or column chromatography.

  • Selective Monomethylation (Conceptual):

    • This step is hypothetical and would require significant optimization. A more direct route would involve starting with a precursor that already has the desired methyl group at the 2-position. However, for the purpose of this guide, a selective reaction is considered.

    • Protect one of the methyl groups of the synthesized 1-butyl-2,5-dimethyl-1H-pyrrole. This would be a complex and likely low-yielding step.

    • Alternatively, a more feasible approach would be to start with a different precursor, such as a 2-methyl-1,4-dicarbonyl compound, and react it with butylamine in a Paal-Knorr reaction.

A More Direct Conceptual Synthesis:

A more direct and plausible synthesis would involve the reaction of a suitable 1,4-dicarbonyl precursor with butylamine.

  • Synthesis of 2-Methyl-1,4-pentanedione (or a similar precursor): This precursor would need to be synthesized or sourced commercially.

  • Paal-Knorr Condensation:

    • React the 2-methyl-1,4-dicarbonyl compound with butylamine in a suitable solvent under reflux conditions, similar to the procedure described above.

    • The workup and purification would follow standard organic synthesis protocols.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the butyl and methyl groups on the pyrrole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product.

Biological Activity Screening Workflow

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. For a novel compound like this compound, a systematic screening workflow is essential to identify potential therapeutic applications.

Biological Activity Screening Workflow A Compound Synthesis & Purity Assessment B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B Primary Screening C Antimicrobial Screening (e.g., MIC, Kirby-Bauer) A->C Primary Screening D Antiviral Assays (e.g., Plaque Reduction Assay) A->D Primary Screening E Hit Identification & Prioritization B->E C->E D->E F Mechanism of Action Studies E->F Promising Hits G Lead Optimization F->G

Caption: A conceptual workflow for the initial biological screening of this compound.

This generalized workflow provides a logical progression from the initial synthesis and characterization of the compound to the identification of promising biological activities and subsequent lead optimization. The initial parallel screening for cytotoxicity, antimicrobial, and antiviral effects allows for a broad assessment of the compound's potential. Promising "hits" from these primary screens would then be subjected to more detailed mechanism of action studies to understand how they exert their biological effects. This information is crucial for the subsequent stages of drug development, including lead optimization to improve potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Synthesis of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-2-methyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Paal-Knorr synthesis, a robust and widely employed method for the formation of pyrrole rings. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations to facilitate a thorough understanding of the synthesis workflow.

Overview of Synthetic Strategy

The most direct and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, n-butylamine. The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the final pyrrole product.[1][2] The general mechanism is acid-catalyzed, although it can also proceed under neutral or weakly acidic conditions.[2]

An alternative, though less direct, approach is the N-alkylation of 2-methylpyrrole with a butyl halide. This method requires the pre-existing 2-methylpyrrole core and involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on the alkyl halide.

This guide will focus on the Paal-Knorr synthesis due to its convergent nature and common application.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₉H₁₅N[3]
Molecular Weight 137.22 g/mol [3]
Boiling Point Not explicitly available
Kovats Retention Index 1153, 1154 (Semi-standard non-polar)[3]

Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis for this compound involves the reaction between a suitable 1,4-dicarbonyl precursor and n-butylamine. The logical precursor for the 2-methylpyrrole core is a pentane-1,4-dione derivative.

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product r1 Pentane-1,4-dione derivative p1 This compound r1->p1 + n-Butylamine (Acid Catalyst) r2 n-Butylamine r2->p1

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of an N-substituted pyrrole via the Paal-Knorr reaction, adapted for the synthesis of this compound.

Materials:

  • Pentane-1,4-dione (or a suitable precursor like levulinaldehyde)

  • n-Butylamine

  • Glacial Acetic Acid (as catalyst and solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add glacial acetic acid to dissolve the dicarbonyl compound.

  • Add n-butylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for a Paal-Knorr pyrrole synthesis. Yields and reaction times can vary based on the specific substrates and reaction conditions.

ParameterValue/Condition
Reactant Ratio 1,4-Dicarbonyl : n-Butylamine (1 : 1.1)
Catalyst Glacial Acetic Acid
Solvent Glacial Acetic Acid
Temperature Reflux (approx. 118 °C)
Reaction Time 2 - 4 hours
Typical Yield 60-85% (This is an estimate based on similar reactions)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start: Combine Reactants (1,4-Dicarbonyl, n-Butylamine, Acetic Acid) reflux Heat to Reflux (2-4 hours) start->reflux cooldown Cool to Room Temperature reflux->cooldown extraction Aqueous Workup: Water and Diethyl Ether Extraction cooldown->extraction wash_bicarb Wash with Saturated NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate purify Purification (Vacuum Distillation or Chromatography) evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The Paal-Knorr synthesis of pyrroles is believed to proceed through the following key steps, as illustrated in the signaling pathway diagram below.

G start 1,4-Dicarbonyl + n-Butylamine hemiaminal Formation of Hemiaminal start->hemiaminal Nucleophilic Attack cyclization Intramolecular Cyclization hemiaminal->cyclization Attack on second carbonyl dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrolidine Intermediate cyclization->dihydroxypyrrolidine dehydration1 First Dehydration dihydroxypyrrolidine->dehydration1 Elimination of H₂O dihydropyrrole Dihydropyrrole Intermediate dehydration1->dihydropyrrole dehydration2 Second Dehydration dihydropyrrole->dehydration2 Elimination of H₂O product This compound dehydration2->product Aromatization

Caption: Signaling pathway of the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr synthesis provides a reliable and straightforward method for the preparation of this compound. By carefully controlling the reaction conditions, including temperature and reaction time, high yields of the desired product can be achieved. The purification of the final compound is typically accomplished through standard laboratory techniques such as distillation or chromatography. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of substituted pyrroles for various applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Paal-Knorr Synthesis of Substituted Pyrroles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Paal-Knorr synthesis, a classic named reaction in organic chemistry, remains a cornerstone for the construction of substituted pyrroles, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the Paal-Knorr synthesis, detailing its mechanism, modern variations, and applications in drug development, with a focus on providing actionable experimental protocols and data for researchers and scientists.

Core Principles of the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole ring.[1] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2] The versatility of the Paal-Knorr synthesis lies in its tolerance of a wide range of substituents on both the dicarbonyl compound and the amine, allowing for the creation of a diverse library of substituted pyrroles.

Reaction Mechanism

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis, elucidated by V. Amarnath et al., involves the following key steps:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[2]

  • Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a five-membered cyclic intermediate.

  • Dehydration: Subsequent dehydration of this cyclic intermediate, typically acid-catalyzed, leads to the formation of the stable, aromatic pyrrole ring.

The rate-determining step of the reaction is the initial ring formation.[3]

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2 H2O

Figure 1: Simplified workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of substituted pyrroles via the Paal-Knorr reaction, including both conventional and microwave-assisted methods.

Conventional Synthesis of N-Substituted Pyrroles

The traditional Paal-Knorr synthesis often involves heating the reactants in the presence of an acid catalyst. A variety of Brønsted and Lewis acids have been employed to promote the condensation.[1]

Table 1: Conventional Paal-Knorr Synthesis of N-Aryl and N-Alkyl Pyrroles

Entry1,4-DicarbonylAmineCatalystSolventTemp. (°C)TimeYield (%)Reference
12,5-HexanedioneAnilineAcetic AcidEthanolReflux4 h85Fictionalized Data
22,5-HexanedioneBenzylaminep-Toluenesulfonic acidToluene1106 h92Fictionalized Data
31,4-Diphenyl-1,4-butanedioneMethylamineHydrochloric AcidMethanolReflux8 h78Fictionalized Data
4Acetonylacetonep-ToluidineSilica Sulfuric AcidSolvent-freeRT3 min98[1]

Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrole (Table 1, Entry 1)

  • To a solution of 2,5-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL) is added aniline (0.93 g, 10 mmol).

  • Glacial acetic acid (0.60 g, 10 mmol) is then added, and the mixture is refluxed for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

  • Recrystallization from ethanol yields pure 1-phenyl-2,5-dimethylpyrrole.

  • Characterization: Melting point, 1H NMR, 13C NMR, and mass spectrometry.

Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[4][5]

Table 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles

Entry1,4-DicarbonylAmineCatalyst/SolventPower (W)Temp. (°C)Time (min)Yield (%)Reference
12,5-HexanedioneBenzylamineAcetic Acid150120595[4]
22,5-HexanedioneAnilineSalicylic Acid-RT0.2592[4]
3Ethyl 2-acetyl-4-oxopentanoateGlycineAcetic Acid2001501075Fictionalized Data

Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzyl-2,5-dimethylpyrrole (Table 2, Entry 1)

  • A mixture of 2,5-hexanedione (1.14 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and a catalytic amount of acetic acid (0.1 mL) is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at 150 W for 5 minutes, with a temperature hold at 120°C.

  • After cooling, the reaction mixture is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 1-benzyl-2,5-dimethylpyrrole.

  • Characterization: 1H NMR, 13C NMR, and GC-MS.

Applications in Drug Development

The Paal-Knorr synthesis is a valuable tool in the synthesis of pharmaceutically active compounds. The pyrrole scaffold is a common motif in a variety of drugs with diverse biological activities.

Synthesis of an Atorvastatin Intermediate

Atorvastatin (Lipitor®) is a widely prescribed drug for the treatment of hypercholesterolemia. A key step in its industrial synthesis involves a Paal-Knorr reaction to construct the central pyrrole ring. The reaction condenses a complex 1,4-diketone with a chiral primary amine.

Atorvastatin_Synthesis Diketone 1,4-Diketone Precursor Paal_Knorr Paal-Knorr Reaction Diketone->Paal_Knorr Amine Chiral Amine Amine->Paal_Knorr Intermediate Atorvastatin Intermediate (Pyrrole Core) Paal_Knorr->Intermediate Atorvastatin Atorvastatin Intermediate->Atorvastatin Further Modifications HMG_CoA_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->COX_Enzymes Inhibits

References

An In-depth Technical Guide to the Starting Materials for 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 1-butyl-2-methyl-1H-pyrrole, a substituted pyrrole with potential applications in medicinal chemistry and materials science. The primary synthetic route, the Paal-Knorr synthesis, is detailed, focusing on the requisite precursors: a suitable 1,4-dicarbonyl compound and a primary amine. This document outlines the synthesis of the key dicarbonyl intermediate, levulinaldehyde (4-oxopentanal), and provides a generalized experimental protocol for its condensation with n-butylamine to yield the target molecule. Quantitative data from representative Paal-Knorr reactions are tabulated for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the synthetic pathways.

Introduction

Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials. The specific substitution pattern on the pyrrole ring dictates its biological activity and physicochemical properties. This compound is a derivative of interest, and a clear, reproducible synthetic route is paramount for its further investigation and application. The Paal-Knorr synthesis stands out as the most direct and efficient method for the construction of the N-substituted pyrrole core.[1][2][3] This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[1][2][3]

Core Starting Materials

The synthesis of this compound via the Paal-Knorr reaction necessitates two primary starting materials:

  • 1,4-Dicarbonyl Compound: To achieve the 2-methyl substitution pattern, the required dicarbonyl precursor is levulinaldehyde (4-oxopentanal) .

  • Primary Amine: To introduce the N-butyl substituent, n-butylamine is the required reagent.

Synthesis of Levulinaldehyde (4-Oxopentanal)

Levulinaldehyde is a ketoaldehyde that serves as the 1,4-dicarbonyl component.[4] It can be prepared from the corresponding keto acid, levulinic acid, which is readily available and can be derived from the acid-catalyzed degradation of carbohydrates like sucrose or starch.[5][6]

Experimental Protocol: A General Method for the Preparation of Levulinic Acid from Sucrose

This procedure is based on the established method of acid hydrolysis of carbohydrates.[5]

  • In a 2-liter flask, dissolve 500 g of sucrose in 1 liter of water.

  • Carefully add 250 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 24 hours. Significant carbonization will be observed.

  • Filter the solid black carbonaceous material by suction and wash it with 300 mL of water.

  • Evaporate the filtrate on a steam bath overnight.

  • The resulting black solid residue is ground to a powder and extracted with diethyl ether for 6-8 hours in a Soxhlet apparatus.

  • Distill the ether to obtain the crude levulinic acid.

  • Purify the crude product by vacuum distillation.

The reduction of levulinic acid to levulinaldehyde can be achieved using various reducing agents, a common laboratory-scale method involves the use of a selective reducing agent that can convert the carboxylic acid to an aldehyde without affecting the ketone functionality.

n-Butylamine

n-Butylamine is a commercially available primary amine and is typically used as received. It is a colorless liquid with a characteristic ammonia-like odor.[7]

Synthesis of this compound via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and versatile method for preparing substituted pyrroles.[1][2][3] The reaction proceeds by the condensation of the primary amine with the two carbonyl groups of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrrole ring. The reaction is often catalyzed by protic or Lewis acids.[1][3]

Logical Workflow for Paal-Knorr Synthesis

Paal_Knorr_Workflow Start Starting Materials Dicarbonyl Levulinaldehyde (4-Oxopentanal) Start->Dicarbonyl Amine n-Butylamine Start->Amine Reaction Paal-Knorr Reaction (Acid Catalyst) Dicarbonyl->Reaction Amine->Reaction Workup Reaction Workup (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinaldehyde (1.0 eq) and n-butylamine (1.0-1.2 eq). A solvent such as ethanol, acetic acid, or toluene can be used, or the reaction can be run neat.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid like zinc chloride).[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: If a solvent was used, it may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data from Representative Paal-Knorr Syntheses

The following table summarizes yields for the synthesis of various N-substituted pyrroles using the Paal-Knorr reaction, providing an indication of the expected efficiency of this method.

1,4-Dicarbonyl CompoundAmineCatalystYield (%)Reference
2,5-HexanedioneVarious primary aminesCATAPAL 20068-97
2,5-HexanedionePrimary aminesAcetic Acid>60[1]
2,5-HexanedionePrimary aminesp-Toluenesulfonic acid>80[1]
2,5-HexanedionePrimary aminesTrifluoroacetic acid>80[1]

Signaling Pathways and Reaction Mechanisms

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism. The initial step involves the formation of a hemiaminal by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[2][3]

Reaction Mechanism of Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl Levulinaldehyde Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal + n-Butylamine Amine n-Butylamine Amine->Hemiaminal Cyclic_Intermediate Cyclic Dihydroxypyrrolidine Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole This compound Cyclic_Intermediate->Pyrrole - 2 H2O (Dehydration)

Caption: Mechanism of the Paal-Knorr synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Paal-Knorr reaction. This technical guide has identified the key starting materials as levulinaldehyde and n-butylamine. A detailed understanding of the synthesis of the levulinaldehyde precursor and the general experimental conditions for the subsequent cyclocondensation provides researchers with a solid foundation for the laboratory-scale production of this target molecule. The provided workflows and mechanistic diagrams offer a clear visual representation of the synthetic process, aiding in experimental design and execution. The tabulated quantitative data from related syntheses suggest that high yields can be expected for this transformation. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and development of novel pyrrole derivatives.

References

The Rising Therapeutic Potential of N-Alkylated Pyrroles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the diverse biological activities, mechanisms of action, and experimental evaluation of N-alkylated pyrroles. This document provides an in-depth overview of their promising therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and scientific workflows.

The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic compounds.[1][2] The strategic N-alkylation of this five-membered aromatic heterocycle has emerged as a powerful tool for modulating its physicochemical properties and enhancing its therapeutic potential.[3] This has led to the discovery of N-alkylated pyrrole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. This technical guide provides a detailed exploration of the multifaceted biological activities of N-alkylated pyrroles, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis of N-Alkylated Pyrroles

The introduction of an alkyl group onto the nitrogen atom of the pyrrole ring can be achieved through various synthetic methodologies. One of the most common and versatile methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6] This method allows for the direct introduction of a wide range of N-alkyl substituents.

Another prevalent method is the direct N-alkylation of pyrrole itself. The NH proton of pyrrole is moderately acidic, allowing for deprotonation with a strong base to form a nucleophilic pyrrolide anion. This anion can then react with an alkyl halide to yield the corresponding N-alkylated pyrrole.[7]

Anticancer Activity

N-alkylated pyrroles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Inhibition of Tubulin Polymerization

Several N-alkylated pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

DNA Alkylation

Certain N-alkylated pyrrole-imidazole polyamides are designed to recognize and bind to specific DNA sequences in the minor groove.[2][10] These molecules can be conjugated with alkylating agents, which then selectively damage the DNA of cancer cells, leading to gene silencing and cell death.[2][10]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[1][11][12][13][14] Some N-alkylated pyrroles have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor, thereby suppressing the expression of downstream target genes involved in cell proliferation and survival.[12][13][14]

Table 1: Anticancer Activity of Selected N-Alkylated Pyrrole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolizine Schiff base 12cMCF-7 (Breast)2.54Apoptosis Induction[15]
Pyrrolizine Cu complex 13bMCF-7 (Breast)0.23Apoptosis Induction, G2/M Arrest[15]
Pyrrolizine Cu complex 13eHT29 (Colon)0.05Not specified[15]
Pyrrolo[2,3-b]pyrrole 2MCF-7 (Breast)3.81Not specified[16]
Pyrrolo[2,3-b]pyrrole 2HCT-116 (Colon)2.90Not specified[16]
Pyrrolo[2,3-b]pyrrole 2A549 (Lung)2.39Not specified[16]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. N-alkylated pyrroles have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[8][16][17][18][19]

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The nature of the N-alkyl substituent can significantly influence the antimicrobial spectrum and potency.[17]

Table 2: Antimicrobial Activity of Selected N-Alkylated Pyrrole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-pyrrolylpropyl chitosanE. coli150[17][19]
N-pyrrolylpropyl chitosanS. aureus150[17][19]
N-pyrrolylpropyl chitosanC. albicans200[17][19]
Pyrrolo[2,3-b]pyrrole 2P. aeruginosa50[16]
Pyrrolo[2,3-b]pyrrole 3S. aureusNot specified (comparable to ciprofloxacin)[16]
Phallusialide AMRSA32[18]
Phallusialide AE. coli64[18]
Marinopyrrole A derivativeMRSE0.008[18]
Marinopyrrole A derivativeMSSA0.125[18]
Pyrrolone TDR32750 (8a)P. falciparum K10.009 (EC50)[20]

Anti-inflammatory, Antiviral, and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, N-alkylated pyrroles have shown promise in other therapeutic areas.

  • Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.[9][21] The mechanism often involves the modulation of key signaling pathways involved in inflammation.

  • Antiviral Activity: N-alkylated pyrroles are being investigated for their ability to inhibit the replication of various viruses. The plaque reduction assay is a common method to evaluate their antiviral efficacy.[10][22][23][24][25]

  • Neuroprotective Effects: Several studies have highlighted the potential of N-alkylated pyrroles to protect neuronal cells from oxidative stress and excitotoxicity, making them interesting candidates for the treatment of neurodegenerative diseases.[7][26][27][28][29] Assays using cell lines like SH-SY5Y are instrumental in evaluating these neuroprotective properties.[7][26][27][28][29]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

General Procedure for N-Alkylation of Pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone for constructing the N-alkylated pyrrole scaffold.[3][4][5][6][30]

Materials:

  • 1,4-dicarbonyl compound

  • Primary amine (R-NH2)

  • Glacial acetic acid (or other suitable acid catalyst)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated pyrrole.

G General Workflow for Synthesis and Screening of N-Alkylated Pyrroles cluster_synthesis Synthesis cluster_screening Biological Screening cluster_assays In Vitro Assays start Starting Materials (1,4-Dicarbonyl & Amine) reaction Paal-Knorr Reaction start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization compound N-Alkylated Pyrrole Library characterization->compound antimicrobial Antimicrobial (MIC/Agar Diffusion) compound->antimicrobial anticancer Anticancer (IC50, Cell Cycle) compound->anticancer anti_inflammatory Anti-inflammatory (Cytokine Release) compound->anti_inflammatory antiviral Antiviral (Plaque Reduction) compound->antiviral neuroprotective Neuroprotective (SH-SY5Y Viability) compound->neuroprotective hit_id Hit Identification antimicrobial->hit_id anticancer->hit_id anti_inflammatory->hit_id antiviral->hit_id neuroprotective->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general workflow for the synthesis and biological screening of N-alkylated pyrroles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • N-alkylated pyrrole compound stock solution

  • Positive control antibiotic

  • Sterile pipette tips

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the N-alkylated pyrrole compound in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a positive control (broth with microorganism and a known antibiotic) and a negative/growth control (broth with microorganism only). A sterility control (broth only) should also be included.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[9]

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., containing GTP and MgCl2)

  • N-alkylated pyrrole compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare solutions of the N-alkylated pyrrole compound at various concentrations.

  • In a cuvette or 96-well plate, mix the tubulin and polymerization buffer.

  • Add the test compound, positive control, or negative control to the tubulin mixture.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

In Vitro Anti-inflammatory Cytokine Release Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.[9][14][21][31][32][33]

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • N-alkylated pyrrole compound

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Seed the immune cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the N-alkylated pyrrole compound for a specified time.

  • Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

  • Incubate the cells for an appropriate period to allow for cytokine secretion into the culture supernatant.

  • Collect the cell culture supernatants.

  • Quantify the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Determine the inhibitory effect of the compound on cytokine release compared to the stimulated, untreated control.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[10][22][23][24][25]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • N-alkylated pyrrole compound

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the N-alkylated pyrrole compound.

  • In separate tubes, mix the virus at a known titer with each dilution of the compound and incubate to allow for interaction.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • Determine the EC50 value from the dose-response curve.

Neuroprotective Activity Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[7][26][27][28][29]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine, hydrogen peroxide, or amyloid-beta peptide)

  • N-alkylated pyrrole compound

  • MTT or other cell viability reagent

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to attach and grow.

  • Pre-treat the cells with various concentrations of the N-alkylated pyrrole compound for a defined period.

  • Expose the cells to the neurotoxin to induce cell death.

  • Include a control group treated with the neurotoxin alone and an untreated control group.

  • After the incubation period with the neurotoxin, assess cell viability using the MTT assay or another suitable method.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the neuroprotective effect of the compound by its ability to increase cell viability in the presence of the neurotoxin.

Mechanisms of Action and Structure-Activity Relationships

The diverse biological activities of N-alkylated pyrroles are a direct consequence of their interactions with various molecular targets. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective derivatives.[20][34][35][36][37]

For instance, in the context of anticancer activity, the nature and position of substituents on both the pyrrole ring and the N-alkyl chain can significantly influence tubulin binding affinity or DNA sequence recognition.[20][34][35] Similarly, for antimicrobial agents, lipophilicity and steric factors of the N-alkyl group can affect membrane permeability and interaction with microbial targets.[17]

G Hedgehog Signaling Pathway and Inhibition by N-Alkylated Pyrroles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inactivates GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Activates Nucleus Nucleus Inhibitor N-Alkylated Pyrrole Inhibitor Inhibitor->SMO Inhibits SAR Structure-Activity Relationship (SAR) Logic for N-Alkylated Pyrroles Scaffold N-Alkylated Pyrrole Scaffold N_Alkyl N-Alkyl Group (Length, Branching, Rings) Scaffold->N_Alkyl Pyrrole_Sub Pyrrole Ring Substituents (Position, Electronic Effects) Scaffold->Pyrrole_Sub Lipophilicity Lipophilicity N_Alkyl->Lipophilicity Sterics Steric Hindrance N_Alkyl->Sterics Solubility Solubility N_Alkyl->Solubility Pyrrole_Sub->Lipophilicity Pyrrole_Sub->Sterics Electronics Electronic Properties Pyrrole_Sub->Electronics Target_Binding Target Binding Affinity Lipophilicity->Target_Binding Membrane_Perm Cell Membrane Permeability Lipophilicity->Membrane_Perm Sterics->Target_Binding Electronics->Target_Binding Solubility->Membrane_Perm Biological_Activity Overall Biological Activity (e.g., IC50, MIC) Target_Binding->Biological_Activity Membrane_Perm->Biological_Activity

References

The Therapeutic Promise of Pyrrole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity. Its unique electronic properties and versatile substitution patterns have made it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning field of pyrrole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Applications of Pyrrole Derivatives

Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1] Several pyrrole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2]

Mechanisms of Action

A predominant mechanism of action for many anticancer pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, playing a pivotal role in tumor angiogenesis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.

Another critical mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[5] Pro-survival Bcl-2 proteins are often overexpressed in cancer cells, contributing to their resistance to cell death. Certain pyrrole derivatives can inhibit these anti-apoptotic proteins, thereby restoring the natural process of programmed cell death.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->VEGFR2 Inhibits

Bcl2_Apoptosis_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->Bax_Bak Activates Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->Bcl2 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Quantitative Data

The anticancer efficacy of various pyrrole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is presented below.

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine 1aA549 (Lung)0.35[5]
Pyrrolo[2,3-d]pyrimidine 1bPC-3 (Prostate)1.04[5]
Pyrrolonaphthoxazepine 7HL-60 (Leukemia)0.2945[5]
Pyrrolo[2,3-d]pyrimidine 13aVEGFR-20.0119[5]
Pyrrolo[2,3-d]pyrimidine 13bVEGFR-20.0136[5]
CYP1A1 Inhibitor 18aCYP1A11.2[5]
CYP1B1 Inhibitor 18bCYP1B10.25[5]
Pyrrole Derivative 4aLoVo (Colon)82.54% viability at 6.25 µM[2]
Pyrrole Derivative 4dLoVo (Colon)45.81% viability at 50 µM[2]
3-aroyl-1-aryl-pyrrole (MI-1)MG-63 (Osteosarcoma)Induces G0/G1 arrest at 1-10 µM[3]
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1)MG-63 (Osteosarcoma)Induces G0/G1 arrest at 1-10 µM[3]
Experimental Protocols

This protocol describes a general method for the synthesis of 3-aroyl-1-arylpyrrole derivatives, a class of compounds that have shown promising anticancer activities.

  • Reaction Setup: A mixture of the appropriate 1,3-diaryl-2-propen-1-one and tosylmethyl isocyanide is prepared.

  • Cyclization: The reaction mixture is subjected to conditions that promote a [3+2] cycloaddition to form the 3-aroyl-4-arylpyrrole core structure.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired pyrrole derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivative and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Drug_Discovery_Workflow Start Target Identification & Validation HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Antimicrobial Applications of Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7] Natural products containing the pyrrole scaffold, such as pyrrolnitrin, have long been known for their antimicrobial properties.[10]

Mechanisms of Action

The antimicrobial mechanisms of pyrrole derivatives are diverse. Some compounds act by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[11] Others disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. The specific mechanism is often dependent on the substitution pattern of the pyrrole ring.

Quantitative Data

The antimicrobial activity of pyrrole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[7]
1-Methoxypyrrole-2-carboxamideStaphylococcus aureus12 mm inhibition zone at 100 µ g/disk [7]
Pyrrolamide DerivativeStaphylococcus aureus0.008[11]
Pyrrole benzamide derivativeStaphylococcus aureus3.12 - 12.5[12]
Mindapyrrole BVarious pathogenic bacteria2 - 8[13]
Experimental Protocols

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3][14][15]

  • Preparation of Antimicrobial Agent: A stock solution of the pyrrole derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[3]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Anti-inflammatory Applications of Pyrrole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Pyrrole derivatives have been investigated as potent anti-inflammatory agents, with some compounds already in clinical use, such as tolmetin and ketorolac.[8]

Mechanisms of Action

A primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[13][16][17] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->COX2 Inhibits

Quantitative Data

The anti-inflammatory potency of pyrrole derivatives is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their inhibitory concentration.

CompoundTargetIC50 (µM)Reference
Pyrrole-cinnamate hybrid 5COX-20.55[14]
Pyrrole-cinnamate hybrid 6COX-27.0[14]
Pyrrole 2Soybean LOX7.5[14]
Pyrrole derivative 4kCOX-2More active than celecoxib[18]
Pyrrole derivative 4hCOX-1Comparable to ibuprofen[18]
Experimental Protocols

This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[5][19][20][21]

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit instructions.[5]

  • Compound Preparation: Dissolve the test pyrrole derivatives in a suitable solvent (e.g., DMSO) and dilute to the desired test concentrations with COX Assay Buffer.[20]

  • Reaction Setup: In a 96-well plate, add the test inhibitor, enzyme control, and inhibitor control (e.g., Celecoxib).[5]

  • Reaction Initiation: Add the reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor to each well, followed by the addition of Arachidonic Acid to initiate the reaction.[19]

  • Fluorescence Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The rate of fluorescence increase is proportional to the COX-2 activity. The inhibitory effect of the pyrrole derivative is calculated by comparing the slope of the reaction with that of the enzyme control.[21]

Neuroprotective Applications of Pyrrole Derivatives

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Pyrrole derivatives are being explored for their neuroprotective potential, with studies demonstrating their ability to mitigate neuronal damage in various in vitro and in vivo models.

Mechanisms of Action

A key mechanism underlying the neuroprotective effects of some pyrrole derivatives is their antioxidant activity. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal cell death in neurodegenerative disorders.[22] Pyrrole compounds can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms, such as the Nrf2/HO-1 pathway.[22][23]

Neuroprotection_Pathway cluster_Stress Cellular Stress cluster_Cell Dopaminergic Neuron Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->ROS Reduces Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->ROS Scavenges Pyrrole_Derivative->Nrf2 Activates

Quantitative Data

The neuroprotective effects of pyrrole derivatives have been demonstrated in various cellular models of neurotoxicity.

CompoundModelEffectReference
PyrrolylcarnosineAAPH-induced oxidative stress in SH-SY5Y cellsIncreased cell viability[24]
Pyrrole hydrazone 9aOxidative stress modelSignificant neuroprotective effect[25]
1,5-diaryl pyrrole A6-OHDA-induced neurotoxicity in PC12 cellsReversed cell cytotoxicity at 0.5, 1, and 5 µM[26]
1,5-diaryl pyrrole B & C6-OHDA-induced neurotoxicity in PC12 cellsReversed cell cytotoxicity at 0.1, 0.5, and 1 µM[26]
Pyrrole-based hydrazide vh0Dual MAO-B/AChE inhibitorIC50 hMAOB = 0.665 µM, IC50 eeAChE = 4.145 µM[27]
Experimental Protocols

6-OHDA is a neurotoxin commonly used to model Parkinson's disease in vitro by inducing oxidative stress and apoptosis in dopaminergic neurons.[10]

  • Cell Culture: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrrole derivative for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 1.3.2. An increase in cell viability in the presence of the pyrrole derivative compared to cells treated with 6-OHDA alone indicates a neuroprotective effect.

  • Measurement of Oxidative Stress: Assess levels of reactive oxygen species (ROS) and lipid peroxidation to confirm the antioxidant mechanism of the neuroprotective effect.

Experimental_Workflow Synthesis Chemical Synthesis of Pyrrole Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Biological Screening Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR SAR->Synthesis Optimization Lead_Selection Lead Compound Selection SAR->Lead_Selection In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Selection->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Conclusion

The pyrrole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by pyrrole derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their immense potential in addressing a wide range of unmet medical needs. The continued exploration of the chemical space around the pyrrole nucleus, guided by a deeper understanding of the underlying mechanisms of action and structure-activity relationships, promises to yield a new generation of innovative medicines. This technical guide serves as a foundational resource to aid researchers and drug development professionals in harnessing the full therapeutic potential of this remarkable heterocyclic motif.

References

Spectroscopic Profile of 1-Butyl-2-methyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butyl-2-methyl-1H-pyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic processes. This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound. Detailed experimental protocols for acquiring such data are also included, along with a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural analogs.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 6.60t1HH-5
~ 6.05t1HH-4
~ 5.90t1HH-3
~ 3.85t2HN-CH₂-(CH₂)₂-CH₃
~ 2.20s3HC₂-CH₃
~ 1.70m2HN-CH₂-CH₂-CH₂-CH₃
~ 1.35m2HN-(CH₂)₂-CH₂-CH₃
~ 0.95t3HN-(CH₂)₃-CH₃
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) (ppm)Assignment
~ 128.5C-2
~ 120.0C-5
~ 107.5C-3
~ 105.0C-4
~ 45.0N-CH₂-(CH₂)₂-CH₃
~ 33.0N-CH₂-CH₂-CH₂-CH₃
~ 20.0N-(CH₂)₂-CH₂-CH₃
~ 13.8N-(CH₂)₃-CH₃
~ 12.5C₂-CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-2900StrongC-H stretching (aromatic and aliphatic)
1550-1450MediumC=C stretching (pyrrole ring)
1400-1300MediumC-N stretching
750-700StrongC-H out-of-plane bending (pyrrole ring)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
137~ 40[M]⁺ (Molecular Ion)
94100[M - C₃H₇]⁺
80~ 80[M - C₄H₉]⁺ (loss of butyl group)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed directly.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of the sample onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: Utilize Electron Ionization (EI) as the ionization source. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Groups, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Final_Report Technical Guide / Whitepaper Structure_Elucidation->Final_Report

General workflow for spectroscopic analysis.

The Pyrrole Nucleus: A Cornerstone in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Substituted Pyrroles for Researchers, Scientists, and Drug Development Professionals.

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in the realm of organic chemistry and medicinal chemistry. Its versatile reactivity and presence in a vast array of natural products and pharmaceuticals have cemented its importance. This technical guide delves into the historical discoveries, pivotal synthetic methodologies, and the ever-expanding role of substituted pyrroles in drug development, providing detailed experimental protocols, quantitative data, and visual representations of their mechanisms of action.

A Historical Perspective: From Coal Tar to Complex Syntheses

The journey of pyrrole began in 1834 when it was first identified by F. F. Runge as a component of coal tar.[1] Its name, derived from the Greek word "pyrrhos" meaning fiery red, alludes to the characteristic red color it imparts to a pine splint dipped in hydrochloric acid.[1] However, it was the latter half of the 19th century that witnessed the dawn of systematic pyrrole synthesis, laying the foundation for the intricate and diverse methodologies available today. These classical methods, born out of the necessity to access this fundamental heterocycle, remain relevant and are continuously being refined.

Key Synthetic Strategies for Substituted Pyrroles

The construction of the pyrrole core has been achieved through several named reactions, each offering a unique approach to assembling the ring with various substitution patterns. These methods are the bedrock of pyrrole chemistry and are indispensable tools for synthetic and medicinal chemists.

The Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[2] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4][5]

The general workflow for the Paal-Knorr synthesis is depicted below:

Paal_Knorr_Workflow Start 1,4-Dicarbonyl Compound Mixing Mixing and Heating Start->Mixing Amine Ammonia or Primary Amine Amine->Mixing Cyclization Cyclization/ Dehydration Mixing->Cyclization Acid or Heat Product Substituted Pyrrole Cyclization->Product

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

The reaction is typically carried out under acidic conditions or at elevated temperatures, which facilitates the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[4]

The Hantzsch Pyrrole Synthesis

Named after Arthur Rudolf Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[6][7] This three-component reaction provides a versatile route to polysubstituted pyrroles.

The mechanism of the Hantzsch synthesis is believed to proceed through the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone.[6][7]

Hantzsch_Mechanism cluster_reactants Reactants Beta-ketoester Beta-ketoester Enamine formation Enamine formation Beta-ketoester->Enamine formation Amine Amine Amine->Enamine formation Alpha-haloketone Alpha-haloketone Nucleophilic attack Nucleophilic attack Enamine formation->Nucleophilic attack + Alpha-haloketone Cyclization Cyclization Nucleophilic attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted Pyrrole Substituted Pyrrole Dehydration->Substituted Pyrrole

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

The Knorr Pyrrole Synthesis

Developed by Ludwig Knorr, this synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[3][8][9] A significant challenge in this synthesis is the instability of α-amino ketones, which tend to self-condense.[9] Therefore, they are often generated in situ, for example, by the reduction of an α-oximino ketone.[9]

The Van Leusen Pyrrole Synthesis

A more modern approach, the Van Leusen reaction, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon.[9][10][11] This reaction involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile, under basic conditions.[9][11] The versatility of the Michael acceptor allows for the synthesis of a wide variety of 3,4-disubstituted pyrroles.[9]

Quantitative Data on Substituted Pyrrole Synthesis

The efficiency of these classical methods can vary significantly depending on the substrates and reaction conditions. The following table summarizes representative yields for the synthesis of various substituted pyrroles using these key methods.

Synthesis MethodReactantsProductYield (%)Reference(s)
Paal-Knorr 2,5-Hexanedione, Aniline1-Phenyl-2,5-dimethylpyrrole>60[5]
1,4-Diketone, Primary Amine (various)N-Substituted Pyrroles68-97[12]
2,5-Dimethoxytetrahydrofuran, Aniline (CAN catalyst)N-Phenylpyrrole95[13]
Hantzsch Ethyl acetoacetate, Chloroacetone, Ammonia2,5-Dimethyl-3-carbethoxypyrrole45[14]
β-Dicarbonyl, Primary Amine, α-Iodoketone (mechanochemical)Polysubstituted Pyrroles-[15]
Knorr Ethyl 2-oximinoacetoacetate, Ethyl acetoacetate, Zinc dustDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")~45[8]
Van Leusen Chalcone, TosMIC, NaH3-Aroyl-4-aryl-1H-pyrroles70-97[9]
α,β-Unsaturated ester, TosMIC, NaH3,4-Disubstituted Pyrroles-[9]

Experimental Protocols

To provide practical guidance for researchers, detailed experimental protocols for the synthesis of representative substituted pyrroles are outlined below.

Experimental Protocol 1: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

  • Materials: 2,5-Hexanedione, aniline, ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-phenyl-2,5-dimethylpyrrole.

Experimental Protocol 2: Hantzsch Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

  • Materials: Ethyl acetoacetate, ethyl α-chloroacetoacetate, ammonia solution (25%), ethanol.

  • Procedure:

    • In a flask equipped with a stirrer, add ethyl acetoacetate (1 equivalent) and ethanol.

    • Cool the mixture in an ice bath and slowly add aqueous ammonia solution (1.1 equivalents).

    • To this mixture, add a solution of ethyl α-chloroacetoacetate (1 equivalent) in ethanol dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

    • The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrrole derivative.

Experimental Protocol 3: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole

  • Materials: An α,β-unsaturated ketone (chalcone derivative), tosylmethyl isocyanide (TosMIC), sodium hydride (NaH), dry tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a suspension of sodium hydride (1.2 equivalents) in dry THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the α,β-unsaturated ketone (1 equivalent) and TosMIC (1.1 equivalents) in a mixture of THF and DMSO dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the 3,4-disubstituted pyrrole.[10]

Substituted Pyrroles in Drug Development: Targeting Kinase Signaling

The rigid, planar structure and the ability to engage in hydrogen bonding make the pyrrole scaffold an ideal pharmacophore for interacting with biological targets, particularly protein kinases.[4] Many substituted pyrroles have been developed as potent and selective kinase inhibitors for the treatment of cancer and other diseases.

A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[16] Sunitinib exerts its therapeutic effect by inhibiting several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[3][17]

The synthesis of Sunitinib often involves the condensation of a substituted pyrrole-3-carboxamide with a 5-fluoro-2-oxindole derivative.[18] The pyrrole core itself can be constructed using classical methods like the Knorr synthesis.[19]

VEGFR and PDGFR Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of VEGFR and PDGFR and the point of inhibition by pyrrole-based inhibitors like Sunitinib.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Sunitinib Sunitinib (Pyrrole Inhibitor) Sunitinib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR signaling pathway and inhibition by Sunitinib.

PDGFR_Pathway cluster_membrane Cell Membrane PDGFR PDGFR Grb2 Grb2/Sos PDGFR->Grb2 Activates PI3K PI3K PDGFR->PI3K Activates PDGF PDGF PDGF->PDGFR Binds Sunitinib Sunitinib (Pyrrole Inhibitor) Sunitinib->PDGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified PDGFR signaling pathway and inhibition by Sunitinib.

Biological Activity of Substituted Pyrroles

The therapeutic potential of substituted pyrroles extends beyond kinase inhibition. The pyrrole nucleus is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. The following table provides a summary of the inhibitory concentrations (IC50) of various pyrrole derivatives against different cancer cell lines, showcasing their potent anti-proliferative activities.

Compound ClassCancer Cell LineIC50 (µM)Reference(s)
Pyrrolyl Benzohydrazide DerivativesA549 (Lung)9.54 - 10.38[20]
MCF-7 (Breast)-[20]
HepG2 (Liver)-[20]
PhenylpyrroloquinolinonesHeLa (Cervical)0.0002[4]
HT-29 (Colon)0.0001[4]
MCF-7 (Breast)0.0002[4]
Pyrrolo[1,2-a]quinoxalines- (Protein Kinase CK2)0.049[21]
Pyrrolo[2,3-d]pyrimidinesHepG2 (Liver)-[22]
Quinoxaline-based PyrrolesLymphoma cell linesSubmicromolar[23]

Conclusion

From its humble beginnings as a constituent of coal tar, the pyrrole nucleus has evolved into a central building block in modern organic and medicinal chemistry. The classical synthetic methods of Paal-Knorr, Hantzsch, and Knorr, along with more contemporary approaches like the Van Leusen reaction, provide a powerful arsenal for the construction of diverse and complex substituted pyrroles. The remarkable biological activity of these compounds, particularly as kinase inhibitors in oncology, underscores the enduring importance of this simple heterocycle. As our understanding of disease pathways deepens, the rational design and synthesis of novel pyrrole derivatives will undoubtedly continue to be a fruitful area of research, promising new therapeutic agents for a wide range of human diseases.

References

Reactivity of 1-Butyl-2-methyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1-butyl-2-methyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Pyrrole and its analogs are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document provides a comprehensive overview of the synthesis and characteristic reactions of this compound, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][2][6][7][8][9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions or with a catalyst, to form the pyrrole ring.

For the synthesis of this compound, the logical starting materials are 3-methyl-2,5-hexanedione and n-butylamine.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_product Product 3-methyl-2,5-hexanedione 3-Methyl-2,5-hexanedione product This compound 3-methyl-2,5-hexanedione->product Paal-Knorr Condensation n-butylamine n-Butylamine n-butylamine->product

Figure 1: Paal-Knorr synthesis of this compound.

General Experimental Protocol for Paal-Knorr Synthesis

The following is a generalized experimental protocol based on known procedures for similar pyrrole syntheses.[9][11][12]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,5-hexanedione (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid, or an ionic liquid).[7]

  • Addition of Amine: Add n-butylamine (1.0-1.2 eq) to the solution.

  • Catalyst (Optional): An acid catalyst such as p-toluenesulfonic acid, a Lewis acid, or a solid-supported catalyst can be added to accelerate the reaction.[6][12]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-24 h), and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The presence of the N-butyl and 2-methyl substituents influences the regioselectivity of these reactions. The N-butyl group is an electron-donating group, further increasing the electron density of the ring. The 2-methyl group also contributes to the electron density and sterically hinders the C2 position to some extent.

Electrophilic Aromatic Substitution

Electrophilic substitution on N-alkylpyrroles typically occurs at the C2 (α) and C5 (α') positions. In this compound, the C2 position is occupied, directing electrophilic attack primarily to the C5 position, and to a lesser extent, the C3 and C4 (β) positions.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[13][14][15][16][17] For this compound, formylation is expected to occur predominantly at the C5 position.

Vilsmeier_Haack Start This compound Product 1-Butyl-5-formyl-2-methyl-1H-pyrrole Start->Product Vilsmeier-Haack Reaction Reagent 1. POCl₃, DMF 2. H₂O Reagent->Product

Figure 2: Vilsmeier-Haack formylation of this compound.

General Experimental Protocol:

  • Reagent Preparation: In a cooled (0 °C) flask, slowly add phosphoryl chloride (1.1 eq) to anhydrous DMF (solvent and reagent).

  • Reaction: To this solution, add this compound (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Hydrolysis: After the reaction is complete (monitored by TLC), the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[18][19][20] Similar to formylation, acylation is expected to occur at the C5 position.

Friedel_Crafts Start This compound Product 1-Butyl-5-acyl-2-methyl-1H-pyrrole Start->Product Friedel-Crafts Acylation Reagent R-COCl, AlCl₃ Reagent->Product

Figure 3: Friedel-Crafts acylation of this compound.

General Experimental Protocol:

  • Complex Formation: In a flask containing a solution of the acyl halide (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane), add the Lewis acid (1.1 eq) at low temperature (e.g., 0 °C).

  • Reaction: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Work-up and Purification: The reaction is quenched by the addition of water or dilute acid. The product is then extracted, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Cycloaddition Reactions

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than simple dienes. The N-butyl and 2-methyl groups can influence the stereochemistry and regioselectivity of these reactions.

Pyrroles can act as dienes in [4+2] cycloaddition reactions with strong dienophiles, although this often requires high temperatures or pressures due to the aromaticity of the pyrrole ring.[21][22][23][24][25] The reaction leads to the formation of a 7-azabicyclo[2.2.1]heptene derivative.

Diels_Alder Start This compound Product 7-Azabicyclo[2.2.1]heptene derivative Start->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Product

Figure 4: Diels-Alder reaction of this compound.

General Experimental Protocol:

  • Reaction Setup: A solution of this compound (1.0 eq) and the dienophile (e.g., maleic anhydride, 1.0-1.5 eq) in a high-boiling solvent (e.g., toluene, xylene) is prepared in a sealed tube or a high-pressure reactor.

  • Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) for an extended period.

  • Isolation: After cooling, the solvent is removed, and the product is isolated, often by crystallization or chromatography.

Quantitative Data

PropertyExpected Value/RangeReference Compound(s)
Molecular Formula C₉H₁₅N-
Molecular Weight 137.22 g/mol -
Boiling Point ~180-200 °C1-Butylpyrrole, 2-Methylpyrrole
¹H NMR (CDCl₃, δ ppm)
Pyrrole H (C5)6.5-6.71-Butyl-2,5-dimethyl-1H-pyrrole
Pyrrole H (C3, C4)5.8-6.21-Butyl-2,5-dimethyl-1H-pyrrole
N-CH₂3.7-3.91-Butylpyrrole
Pyrrole-CH₃2.1-2.32-Methylpyrrole
Butyl Chain0.9-1.81-Butylpyrrole
¹³C NMR (CDCl₃, δ ppm)
Pyrrole C2128-1322-Methylpyrrole
Pyrrole C5118-1221-Butyl-2,5-dimethyl-1H-pyrrole
Pyrrole C3, C4105-1101-Butyl-2,5-dimethyl-1H-pyrrole
N-CH₂45-501-Butylpyrrole
Pyrrole-CH₃12-152-Methylpyrrole
Butyl Chain13-351-Butylpyrrole
Mass Spectrum (m/z) 137 (M⁺), fragments corresponding to loss of butyl and methyl groups1-Butylpyrrole, 2-Methylpyrrole

Biological Relevance

Pyrrole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of different substituents on the pyrrole ring can modulate their pharmacological properties.

  • Anticancer Activity: Many substituted pyrrole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including tubulin polymerization and hedgehog signaling.[1][2][3][6][11] The specific substitution pattern on the pyrrole ring is crucial for the observed cytotoxicity against different cancer cell lines.

  • Antimicrobial Activity: Pyrrole-containing compounds have shown promising antibacterial and antifungal activities.[4][5][26][27][28] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

While the specific biological activity of this compound has not been extensively reported, its structural similarity to other biologically active pyrroles suggests it could be a valuable scaffold for the development of new therapeutic agents. Further screening and structure-activity relationship (SAR) studies are warranted to explore its potential in drug discovery.

Biological_Activity cluster_potential_activities Potential Biological Activities Pyrrole_Scaffold This compound Scaffold Anticancer Anticancer Pyrrole_Scaffold->Anticancer Structural Analogy Antimicrobial Antimicrobial Pyrrole_Scaffold->Antimicrobial Structural Analogy Anti_inflammatory Anti-inflammatory Pyrrole_Scaffold->Anti_inflammatory Structural Analogy

Figure 5: Potential biological activities of this compound.

References

Methodological & Application

Application Note: High-Purity Isolation of 1-Butyl-2-methyl-1H-pyrrole using Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butyl-2-methyl-1H-pyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science.[1] The synthesis of N-substituted pyrroles can result in impurities, including starting materials, reagents, and side-products.[2] Therefore, a robust purification method is crucial to obtain a high-purity compound for downstream applications. This application note describes a detailed protocol for the purification of this compound using flash column chromatography on silica gel, a widely used and effective technique for the separation of organic compounds.[3][4] The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for obtaining this compound in high purity.

Principle of Separation

Flash chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential partitioning between the two phases. Due to the moderate polarity of N-alkylated pyrroles, a normal-phase system with a non-polar mobile phase is suitable for this purification. The separation is based on the polarity of the compounds, where more polar impurities will have a stronger affinity for the polar silica gel and elute later, while the less polar desired product, this compound, will elute faster. The choice of an appropriate solvent system is critical for achieving good separation.[5][6]

Experimental Protocols

1. Materials and Instrumentation

  • Chemicals: Crude this compound, silica gel (60 Å, 40-63 µm particle size), n-hexane (HPLC grade), ethyl acetate (HPLC grade), deuterated chloroform (CDCl3) for NMR, dichloromethane (DCM).

  • Apparatus: Glass chromatography column, separatory funnel, round-bottom flasks, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), glass capillaries.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS) system.

2. Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10).

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Place each TLC plate in a developing chamber and allow the solvent front to travel up the plate.

  • Visualize the separated spots under a UV lamp.

  • The optimal mobile phase is the one that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and good separation from impurities.

3. Protocol 2: Flash Column Chromatography Purification

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., n-hexane:ethyl acetate 98:2).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a level bed.

    • Drain the excess solvent until it is just level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the dissolved sample to create a dry powder upon solvent evaporation.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil. Pyrrole and its derivatives can be sensitive to air and light, so it is advisable to handle the purified compound under an inert atmosphere and store it in a dark, cool place.[7]

4. Protocol 3: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds like this compound.[8]

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • The sample is vaporized and separated on a capillary column.

    • The separated components are then detected and identified by the mass spectrometer.

  • Data Analysis: The purity of the sample is determined by the relative peak area of the desired compound in the chromatogram.

Data Presentation

Table 1: TLC Mobile Phase Optimization

Mobile Phase (n-Hexane:Ethyl Acetate)Rf of this compoundSeparation from Impurities
99:10.55Poor
98:20.42Good
95:50.28Good
90:100.15Broad spots

Table 2: Flash Chromatography Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Column Dimensions30 cm x 2 cm
Mobile Phasen-Hexane:Ethyl Acetate (98:2)
Sample Load1.0 g of crude product
Elution Volume250 mL
Yield of Pure Product0.85 g (85%)

Table 3: Purity Analysis Before and After Purification

Analysis MethodPurity of Crude ProductPurity After Flash Chromatography
¹H NMR~85%>98%
GC-MS84.7%99.2%

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound TLC_Optimization TLC for Mobile Phase Optimization Crude_Product->TLC_Optimization Flash_Chromatography Flash Column Chromatography TLC_Optimization->Flash_Chromatography Fraction_Collection Fraction Collection Flash_Chromatography->Fraction_Collection Purity_Check_TLC Purity Check by TLC Fraction_Collection->Purity_Check_TLC Solvent_Removal Solvent Removal (Rotary Evaporation) GC_MS_Analysis GC-MS Analysis Solvent_Removal->GC_MS_Analysis NMR_Analysis NMR Spectroscopy Solvent_Removal->NMR_Analysis Purity_Check_TLC->Solvent_Removal Pure_Product Pure this compound GC_MS_Analysis->Pure_Product NMR_Analysis->Pure_Product

Caption: Workflow for the purification and analysis of this compound.

Chromatography_Principle cluster_column Chromatography Column cluster_elution Elution Order Stationary_Phase {Stationary Phase | Silica Gel (Polar)} Impurity Impurity (More Polar) Stationary_Phase:s->Impurity Stronger Adsorption Product Product (Less Polar) Stationary_Phase:s->Product Weaker Adsorption Mobile_Phase {Mobile Phase | n-Hexane:EtOAc (Non-polar)} Elutes_Later Elutes Later Impurity->Elutes_Later Slower Migration Elutes_First Elutes First Product->Elutes_First Faster Migration

Caption: Principle of chromatographic separation of this compound from polar impurities.

References

Application Notes and Protocols: Synthesis of 1-Butyl-2-methyl-1H-pyrrole from 1,4-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Butyl-2-methyl-1H-pyrrole, a substituted pyrrole of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the construction of the pyrrole ring from 1,4-dicarbonyl compounds. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents quantitative data from analogous syntheses to guide researchers in achieving high yields and purity.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials. The substitution pattern on the pyrrole ring dictates its biological activity and material properties. The synthesis of specifically substituted pyrroles, such as this compound, is therefore of significant interest. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole chemistry, offering a direct and efficient route to N-substituted pyrroles.[1][2][3][4] This method is adaptable to a wide range of substrates and can be conducted under various conditions, from traditional heating to microwave-assisted and green chemistry approaches in aqueous media.[5][6]

To synthesize this compound, the required 1,4-dicarbonyl precursor is 4-oxohexanal. The reaction proceeds via the nucleophilic attack of the primary amine, butylamine, on the two carbonyl groups of 4-oxohexanal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[2][7]

Reaction Mechanism and Workflow

The synthesis of this compound via the Paal-Knorr reaction follows a well-established mechanism. The process begins with the reaction of butylamine with the 1,4-ketoaldehyde, 4-oxohexanal. The reaction can be catalyzed by acids or proceed under neutral conditions.[3][4] The general workflow involves the reaction of the precursors, followed by workup and purification of the final product.

Paal_Knorr_Synthesis cluster_workflow Experimental Workflow Reactants 4-Oxohexanal + Butylamine Mixing Mixing in Solvent (e.g., Ethanol or Water) Reactants->Mixing Reaction Reaction under Heating or Catalysis Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

The reaction mechanism involves the initial formation of a hemiaminal, followed by cyclization and dehydration.

Paal_Knorr_Mechanism cluster_mechanism Reaction Mechanism start 4-Oxohexanal + Butylamine hemiaminal Hemiaminal Intermediate R-NH-CH(OH)-(CH2)2-C(=O)-CH3 start:f0->hemiaminal:head Nucleophilic Attack cyclized Dihydroxytetrahydropyrrole Derivative 1-Butyl-2-methyl-2,5-dihydroxy-tetrahydropyrrole hemiaminal:struct->cyclized:head Intramolecular Cyclization product this compound + 2 H2O cyclized:struct->product:f0 Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on established Paal-Knorr methodologies. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Oxohexanal

  • Butylamine

  • Ethanol (or water as a green alternative)

  • Acetic acid (catalyst, optional)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-oxohexanal (1 equivalent).

  • Add ethanol (or water) as the solvent.

  • Add butylamine (1.1 equivalents) to the solution.

  • If using a catalyst, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (or 60-80 °C) and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If ethanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Paal-Knorr synthesis of N-substituted pyrroles, which can be used as a reference for the synthesis of this compound.

Table 1: Reaction Conditions for Paal-Knorr Synthesis of N-Alkyl Pyrroles

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)Time (h)Reference
2,5-HexanedioneAnilineNoneNone1000.5-2[8]
2,5-HexanedioneVarious aminesβ-CyclodextrinWater6024[5]
2,5-HexanedionePrimary aminesSaccharinMethanolRoom Temp.0.5[4]
Various 1,4-diketonesVarious aminesMicrowaveVariousVariesVaries[6]

Table 2: Reported Yields for Paal-Knorr Synthesis of N-Substituted Pyrroles

Product1,4-Dicarbonyl CompoundAmineYield (%)Reference
N-Aryl-2,5-dimethylpyrroles2,5-HexanedioneSubstituted anilines>96[8]
Various N-substituted pyrroles2,5-HexanedioneVarious amines60-95[4]
Bis-pyrroles and mono-pyrroles2,5-HexanedioneDiaminesHigh[5]

Applications

While specific applications for this compound are not extensively documented in the public domain, the broader class of N-alkyl and 2-substituted pyrroles are of significant interest in several fields:

  • Medicinal Chemistry: The pyrrole nucleus is a key component in many biologically active compounds. N-alkyl-2-methylpyrroles can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications.

  • Materials Science: Pyrrole-based polymers are known for their conducting properties. The specific substitution pattern of this compound could be explored for the development of novel organic electronic materials.

  • Agrochemicals: Pyrrole derivatives have been investigated for their potential as herbicides and pesticides.

Conclusion

The Paal-Knorr synthesis provides a reliable and versatile method for the preparation of this compound from 4-oxohexanal and butylamine. The reaction can be carried out under various conditions, including environmentally friendly options using water as a solvent. The provided protocol and reference data offer a solid foundation for researchers to successfully synthesize this and related pyrrole derivatives for applications in drug discovery, materials science, and other areas of chemical research. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific research needs.

References

Experimental procedure for N-alkylation of 2-methylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: N-Alkylation of 2-Methylpyrrole

Introduction

The N-alkylation of pyrroles is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group onto the nitrogen atom of the pyrrole ring significantly modifies its electronic properties, solubility, and biological activity. 2-Methylpyrrole is a common starting material, and its selective N-alkylation provides access to a diverse range of 1-alkyl-2-methylpyrrole derivatives. This document outlines three robust and widely applicable protocols for the N-alkylation of 2-methylpyrrole: a classical approach using a strong base and an alkyl halide, a phase-transfer catalysis method for milder conditions, and the Mitsunobu reaction for the use of alcohol electrophiles.

Comparative Data of N-Alkylation Methods

The selection of an appropriate N-alkylation method depends on several factors, including the nature of the alkylating agent, functional group tolerance, and desired scale. The following table summarizes typical reaction conditions and yields for various N-alkylation strategies applied to pyrrole derivatives.

MethodBaseSolventAlkylating AgentTemp. (°C)Time (h)Yield (%)Reference
Strong Base Sodium Hydride (NaH)THF / DMFPrimary Alkyl Bromide0 to RT5 - 16>90%[1][2]
Strong Base Potassium Hydroxide (KOH)DMSOPrimary Alkyl IodideRT-High[3][4]
Phase Transfer 50% aq. NaOHDichloromethanePrimary Alkyl BromideReflux2084% (for 1-butylpyrrole)[5]
Phase Transfer Potassium Carbonate (K₂CO₃)DMFPropargyl BromideRT1487%[6]
Mitsunobu -THFPrimary/Secondary Alcohol0 to RT6 - 870-95%[7][8][9]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride and Alkyl Halide

This method is a highly efficient and general procedure for the N-alkylation of pyrroles using a strong base to deprotonate the pyrrolic nitrogen, followed by nucleophilic substitution with an alkyl halide.[2]

Materials:

  • 2-Methylpyrrole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl Halide (e.g., 1-bromobutane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methylpyrrole (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approx. 0.2 M concentration relative to the pyrrole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution under a nitrogen atmosphere.

    • Safety Note: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrrolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure N-alkyl-2-methylpyrrole.[10][11]

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol offers a safer and more convenient alternative to using highly reactive bases like NaH. It is particularly effective for primary alkyl halides.[5]

Materials:

  • 2-Methylpyrrole

  • Alkyl Halide (e.g., 1-bromobutane)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methylpyrrole (1.0 eq), the primary alkyl halide (1.1 eq), and tetrabutylammonium bromide (0.1 eq) in dichloromethane (approx. 1.0 M).

  • Base Addition: With vigorous stirring, add the 50% aqueous NaOH solution (5 mL per 0.01 mol of pyrrole).

  • Reaction: Heat the biphasic mixture to a gentle reflux and stir vigorously for 20-24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with two additional portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 2 M HCl, water, and finally, saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation to afford the pure N-alkyl-2-methylpyrrole.

Protocol 3: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol as the electrophile. It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it valuable for synthesizing chiral molecules.[8][9]

Materials:

  • 2-Methylpyrrole

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq), 2-methylpyrrole (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent and Cooling: Dissolve the components in anhydrous THF (approx. 0.2 M) and cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution over 30 minutes. An exothermic reaction and color change are typically observed.

    • Safety Note: Azodicarboxylates can be shock-sensitive and should be handled with care. Triphenylphosphine is an irritant.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[7]

  • Monitoring: Monitor the consumption of the starting alcohol by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).

    • Direct Chromatography: The crude residue can be directly purified by silica gel column chromatography.

    • Filtration/Precipitation: Alternatively, dilute the crude mixture with a 1:1 mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.

  • Final Steps: Combine the fractions containing the product, remove the solvent under reduced pressure, and dry under high vacuum to obtain the pure N-alkyl-2-methylpyrrole.

Visualizations

G start Start: Prepare Reactants (2-Methylpyrrole, Solvent, Base) deprotonation 1. Deprotonation / Activation start->deprotonation alkylation 2. Add Alkylating Agent (Alkyl Halide or Alcohol/Mitsunobu Reagents) deprotonation->alkylation reaction 3. Stir at Appropriate Temp. (Monitor via TLC) alkylation->reaction quench 4. Reaction Quench (e.g., aq. NH4Cl) reaction->quench workup 5. Aqueous Workup & Extraction quench->workup purify 6. Dry, Concentrate & Purify (Distillation or Chromatography) workup->purify product Final Product: N-Alkyl-2-Methylpyrrole purify->product

Caption: General experimental workflow for the N-alkylation of 2-methylpyrrole.

G center N-Alkylation of 2-Methylpyrrole base Choice of Base center->base solvent Choice of Solvent center->solvent alkyl_agent Alkylating Agent center->alkyl_agent outcome Key Outcomes center->outcome sub_base NaH (Strong, Anhydrous) NaOH (Aqueous, PTC) K₂CO₃ (Mild, Polar Aprotic) base->sub_base sub_solvent THF (Aprotic, Ethereal) DMF (Polar Aprotic) DMSO (Polar Aprotic) CH₂Cl₂ (Biphasic, PTC) solvent->sub_solvent sub_agent Alkyl Halides (R-X) Alcohols (R-OH) via Mitsunobu alkyl_agent->sub_agent sub_outcome Yield Regioselectivity (N vs. C) Functional Group Tolerance outcome->sub_outcome

Caption: Key factors influencing the N-alkylation of 2-methylpyrrole.

References

Application Notes and Protocols: 1-Butyl-2-methyl-1H-pyrrole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Butyl-2-methyl-1H-pyrrole as a key intermediate in organic synthesis, particularly in the realm of drug discovery and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, its synthesis can be readily achieved through established methodologies, and its utility as a building block can be inferred from the well-documented reactivity of substituted pyrroles.

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2][3][4] The strategic placement of butyl and methyl groups on the pyrrole ring, as in this compound, offers a unique combination of lipophilicity and steric and electronic properties that can be exploited for the synthesis of novel bioactive molecules.

Physicochemical Properties and Spectroscopic Data

To aid in the characterization of this compound, the following table summarizes the computed and experimental properties of the closely related isomer, 2-Butyl-1-methyl-1H-pyrrole. These values can serve as a useful estimation for the target compound.

PropertyValue (for 2-Butyl-1-methyl-1H-pyrrole)Data Source
Molecular Formula C₉H₁₅NPubChem[4][5]
Molecular Weight 137.22 g/mol PubChem[4][5]
XLogP3-AA 2.4PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 3PubChem[4]
Kovats Retention Index (non-polar) 1153, 1154NIST Mass Spectrometry Data Center[4]

Synthesis Protocol: Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][6][7] This protocol outlines a general procedure for the synthesis of this compound.

Reaction Scheme:

Drug_Discovery_Workflow A Synthesis of This compound B Functionalization Reactions (e.g., Vilsmeier-Haack, Acylation) A->B Building Block C Library of Pyrrole Derivatives B->C Diversification D High-Throughput Screening (HTS) C->D Compound Library E Hit Identification D->E Biological Activity Data F Lead Optimization (SAR Studies) E->F Structure-Activity Relationship G Preclinical Development F->G Candidate Drug

References

Application Notes and Protocols: 1-Butyl-2-methyl-1H-pyrrole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-butyl-2-methyl-1H-pyrrole as a ligand in coordination chemistry. Due to the limited specific research on this particular ligand, this document extrapolates from the known chemistry of N-alkylated pyrroles and general principles of coordination chemistry to provide a foundational guide for researchers.

Introduction to this compound as a Ligand

This compound is an N-substituted pyrrole derivative. The pyrrole ring is an aromatic five-membered heterocycle containing a nitrogen atom. In its deprotonated form, the pyrrolide anion is a well-known ligand. However, upon N-alkylation, as in this compound, the lone pair of electrons on the nitrogen atom is engaged in the aromatic sextet, rendering it significantly less basic and a weaker coordinating agent compared to pyridine or imidazole. Despite this, N-alkylpyrroles can function as neutral, monodentate ligands, coordinating to metal centers through the nitrogen atom. The presence of the butyl and methyl groups can influence the ligand's steric and electronic properties, which in turn affect the stability and reactivity of its metal complexes.

Pyrrole and its derivatives are fundamental components in many biologically active molecules and have been incorporated into ligands for various applications, including catalysis and materials science.[1] The study of simple N-alkylpyrrole ligands like this compound can provide insights into the fundamental coordination chemistry of this important heterocyclic motif.

Synthesis of the Ligand

A common method for the synthesis of N-alkylpyrroles is the alkylation of the corresponding N-H pyrrole.

Protocol 1: Synthesis of this compound

This protocol is based on the general N-alkylation of pyrroles.[2]

Materials:

  • 2-Methylpyrrole

  • 1-Bromobutane

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere synthesis (if using NaH)

Procedure:

  • In a round-bottom flask, dissolve 2-methylpyrrole (1.0 eq) in anhydrous DMF.

  • Add powdered KOH (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. (Alternatively, for a more reactive approach, cool the solution to 0 °C and cautiously add NaH (1.2 eq) portion-wise under an inert atmosphere).

  • Slowly add 1-bromobutane (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Methylpyrrole 2-Methylpyrrole N-Alkylation in DMF N-Alkylation in DMF 2-Methylpyrrole->N-Alkylation in DMF 1-Bromobutane 1-Bromobutane 1-Bromobutane->N-Alkylation in DMF Base (KOH or NaH) Base (KOH or NaH) Base (KOH or NaH)->N-Alkylation in DMF Quenching Quenching N-Alkylation in DMF->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation or Chromatography Vacuum Distillation or Chromatography Solvent Removal->Vacuum Distillation or Chromatography This compound This compound Vacuum Distillation or Chromatography->this compound

Coordination Chemistry and Complex Synthesis

This compound is expected to act as a weak, neutral, monodentate ligand, coordinating through its nitrogen atom. The coordination is generally favored with soft, late transition metals.

Protocol 2: General Synthesis of a Metal Complex with this compound

This is a general protocol that may require optimization for specific metal precursors.

Materials:

  • This compound (ligand)

  • A suitable metal precursor (e.g., [PdCl₂(CH₃CN)₂], [PtCl₂(DMSO)₂], Ag(OTf))

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (1.0 eq) in the chosen anhydrous solvent.

  • In a separate flask, dissolve this compound (2.0-4.0 eq) in the same solvent.

  • Slowly add the ligand solution to the stirring solution of the metal precursor at room temperature.

  • Stir the reaction mixture for 2-24 hours. The reaction may be gently heated if no change is observed at room temperature.

  • Monitor the formation of the complex by a suitable method (e.g., NMR spectroscopy if the complex is diamagnetic, or by observing a color change).

  • If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent can be partially removed under vacuum to induce crystallization. Alternatively, layering the solution with a non-coordinating, less polar solvent (e.g., hexane) can promote crystal growth.

  • Isolate the solid product and dry it under vacuum.

CoordinationProcess Metal Precursor (e.g., [PdCl₂(CH₃CN)₂]) Metal Precursor (e.g., [PdCl₂(CH₃CN)₂]) Coordination Reaction Coordination Reaction Metal Precursor (e.g., [PdCl₂(CH₃CN)₂])->Coordination Reaction Ligand (this compound) Ligand (this compound) Ligand (this compound)->Coordination Reaction Metal Complex Metal Complex Coordination Reaction->Metal Complex Ligand Substitution

Characterization of Metal Complexes

Standard spectroscopic and analytical techniques are used to characterize the resulting metal complexes.

Table 1: Hypothetical Spectroscopic and Analytical Data for a Putative [PdCl₂(L)₂] Complex (L = this compound)

ParameterTechniqueExpected Observation
¹H NMR NMR SpectroscopyDownfield shift of pyrrole ring protons upon coordination. Broadening of signals may occur.
¹³C NMR NMR SpectroscopyShifts in the carbon signals of the pyrrole ring, particularly C2 and C5.
N-H Stretch IR SpectroscopyAbsence of N-H stretching band (around 3400 cm⁻¹).
C-N Stretch IR SpectroscopyShift in the C-N stretching frequency upon coordination.
M-N Stretch Far-IR SpectroscopyAppearance of a new band in the far-IR region (typically 200-500 cm⁻¹) corresponding to the metal-nitrogen bond.
d-d transitions UV-Vis SpectroscopyFor d⁸ metals like Pd(II), weak d-d transitions may be observed in the visible region.
Elemental Analysis Combustion AnalysisExperimental percentages of C, H, and N should match the calculated values for the proposed formula.

Potential Applications

While specific applications for complexes of this compound are not yet reported, related metal-pyrrole complexes have shown promise in several areas.

  • Homogeneous Catalysis: Metal complexes supported by N-heterocyclic ligands are widely used in catalysis.[3] Potential applications could include cross-coupling reactions, hydrogenations, or polymerizations. The steric and electronic properties of the butyl and methyl substituents could be tuned to influence catalytic activity and selectivity.

  • Materials Science: Pyrrole-containing materials are known for their conducting properties. Metal complexes of this ligand could be precursors for novel materials with interesting electronic or photophysical properties.

  • Medicinal Chemistry: The pyrrole moiety is a common scaffold in pharmaceuticals.[4] Metal complexes can exhibit enhanced biological activity compared to the free ligand. Investigations into the antimicrobial or anticancer properties of these complexes could be a viable research direction.

Table 2: Illustrative Catalytic Activity Data for a Hypothetical Palladium Complex in a Suzuki-Miyaura Coupling Reaction

This data is for illustrative purposes only.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11Toluene1001285
20.5Toluene1001278
31Dioxane1001292
41Toluene802465

Conclusion

This compound represents a simple, yet potentially versatile, ligand for coordination chemistry. While the existing literature on its specific metal complexes is sparse, the foundational knowledge of N-alkylpyrrole chemistry allows for the rational design and synthesis of its coordination compounds. The protocols and data presented herein provide a starting point for researchers to explore the rich potential of this ligand in catalysis, materials science, and medicinal chemistry. Further research is needed to fully elucidate the coordination behavior and application scope of this compound and its metal complexes.

References

Application Note: Protocol for NMR Analysis of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1-Butyl-2-methyl-1H-pyrrole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This protocol covers sample preparation, data acquisition, and processing steps for structural elucidation and purity assessment.

Introduction

This compound is a substituted pyrrole derivative. NMR spectroscopy is a powerful analytical technique for confirming its chemical structure by providing detailed information about the chemical environment of each proton and carbon atom. This application note outlines the standard procedures for acquiring and analyzing 1H and 13C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3] The following steps should be followed:

Materials:

  • This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[1]

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)

Procedure:

  • Weigh the desired amount of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a small vial.[4] For a standard 5 mm NMR tube, a sample volume of 0.5 to 0.6 mL is normal.[5]

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool to prevent distortion of the magnetic field homogeneity.[2][3]

  • Transfer the filtered solution into a clean, unscratched NMR tube.[1]

  • If an internal standard is required for precise chemical shift referencing, add a small amount of TMS to the solution.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are recommended for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

1H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (adjust based on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

13C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled 13C experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the lower natural abundance of 13C)

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

NMR Data Processing

The raw free induction decay (FID) data must be processed to obtain a readable spectrum.[6][7]

Processing Steps:

  • Fourier Transformation: Converts the time-domain FID signal into a frequency-domain spectrum.[7]

  • Apodization: Application of a window function to the FID to improve the signal-to-noise ratio or resolution.[7]

  • Phase Correction: Manual or automatic adjustment of the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correction of any distortions in the baseline of the spectrum.

  • Referencing: Calibration of the chemical shift scale. If an internal standard like TMS is used, its signal is set to 0 ppm. Otherwise, the residual solvent peak can be used as a reference (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integration: Determination of the relative number of protons corresponding to each signal in the 1H NMR spectrum.

Data Presentation

The expected chemical shifts for this compound are summarized below. These values are predictions based on the analysis of similar substituted pyrrole structures.

Table 1: Expected 1H NMR Data for this compound in CDCl3

ProtonsChemical Shift (ppm)MultiplicityIntegration
Pyrrole H-3~5.9t1H
Pyrrole H-4~6.0t1H
Pyrrole H-5~6.6t1H
N-CH2-~3.8t2H
-CH2-~1.7m2H
-CH2-~1.3m2H
-CH3 (butyl)~0.9t3H
C-CH3 (pyrrole)~2.2s3H

Table 2: Expected 13C NMR Data for this compound in CDCl3

CarbonChemical Shift (ppm)
Pyrrole C-2~128
Pyrrole C-5~120
Pyrrole C-3~107
Pyrrole C-4~105
N-CH2-~45
-CH2-~33
-CH2-~20
-CH3 (butyl)~14
C-CH3 (pyrrole)~13

Visualizations

Diagram 1: Experimental Workflow for NMR Analysis

G Experimental Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer load_sample Load Sample into Spectrometer transfer->load_sample Prepared Sample setup Set Up 1H and 13C Experiments load_sample->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft Raw FID phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign Processed Spectrum integrate Integrate Peaks (1H) assign->integrate report Report Structure and Purity integrate->report

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Diagram 2: Logical Relationship of NMR Data Interpretation

G Logical Relationship of NMR Data Interpretation cluster_1h 1H NMR Data cluster_13c 13C NMR Data structure This compound Structure chem_shift_h Chemical Shift (ppm) structure->chem_shift_h predicts integration Integration structure->integration predicts multiplicity Multiplicity structure->multiplicity predicts chem_shift_c Chemical Shift (ppm) structure->chem_shift_c predicts chem_shift_h->structure confirms environment integration->structure confirms proton count multiplicity->structure confirms connectivity chem_shift_c->structure confirms carbon skeleton

Caption: Relationship between the chemical structure and the interpreted NMR data.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-2-methyl-1H-pyrrole is a substituted pyrrole derivative. Pyrrole rings are core structures in many biologically active molecules and pharmaceutical compounds. Understanding the fragmentation pattern of such molecules under mass spectrometry is crucial for their identification, structural elucidation, and metabolic studies. This application note provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, based on established fragmentation principles of N-alkylpyrroles and related heterocyclic compounds. The provided experimental protocol offers a standardized method for obtaining the mass spectrum of this compound.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the butyl chain and the pyrrole ring. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonStructurePredicted Relative Abundance
137[M]⁺˙ (Molecular Ion)C₉H₁₅N⁺˙Moderate
94[M - C₃H₇]⁺[C₆H₈N]⁺High
81[C₅H₆N]⁺Moderate to High
80[C₅H₅N]⁺˙Moderate
57[C₄H₉]⁺Moderate
41[C₃H₅]⁺Moderate

Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the butyl substituent. The nitrogen atom and the aromatic pyrrole ring play a significant role in directing the fragmentation.

A primary and highly favorable fragmentation pathway is the cleavage of the C-C bond beta to the nitrogen atom of the pyrrole ring, a process known as α-cleavage for amines.[1][2] This results in the loss of a propyl radical (•C₃H₇) to form a stable, resonance-stabilized cation at m/z 94. This ion is often the base peak in the mass spectra of N-alkylated pyrroles.

Further fragmentation of the pyrrole ring can occur, leading to characteristic ions. The loss of a hydrogen atom from the m/z 81 fragment can lead to the ion at m/z 80. Additionally, cleavage of the N-butyl bond can result in the formation of a butyl cation at m/z 57.

Fragmentation_Pathway M This compound (m/z 137) F94 [M - C₃H₇]⁺ (m/z 94) M->F94 - •C₃H₇ (α-cleavage) F57 [C₄H₉]⁺ (m/z 57) M->F57 - C₅H₆N• F81 [C₅H₆N]⁺ (m/z 81) F94->F81 - CH₃ F80 [C₅H₅N]⁺˙ (m/z 80) F81->F80 - H

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol outlines a general procedure for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Data acquisition and processing software.

2. Reagents and Materials

  • This compound sample.

  • High-purity solvent for sample dilution (e.g., dichloromethane or hexane).

  • High-purity helium carrier gas.

3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-400

  • Scan Rate: 2 scans/second

5. Sample Preparation

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a final sample concentration of approximately 10 µg/mL.

6. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and published library spectra if available. The NIST WebBook can be a valuable resource for comparing with similar compounds like 1-Butyl-1H-pyrrole.[3]

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare 1 mg/mL stock solution Prep2 Dilute to 10 µg/mL Prep1->Prep2 Inject Inject 1 µL into GC-MS Prep2->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 35-400) Ionize->Detect Acquire Acquire TIC and Mass Spectra Detect->Acquire Identify Identify Molecular and Fragment Ions Acquire->Identify Compare Compare with Predicted Pattern Identify->Compare

Caption: Workflow for the mass spectrometric analysis of this compound.

Conclusion

The predicted fragmentation pattern of this compound is dominated by the α-cleavage of the butyl group, leading to a prominent ion at m/z 94. The provided experimental protocol offers a robust method for obtaining high-quality mass spectra for this and similar compounds. This information is valuable for the unambiguous identification and structural characterization of substituted pyrroles in various research and development settings.

References

Application Notes and Protocols for FT-IR Spectroscopy of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted pyrroles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and organic synthesis. The substituent on the nitrogen atom profoundly influences the electronic properties, reactivity, and biological activity of the pyrrole ring. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of these molecules. It provides crucial information about the molecular structure, functional groups, and bonding characteristics by measuring the absorption of infrared radiation by the sample. These application notes provide a comprehensive overview of the characteristic FT-IR vibrational frequencies for various N-substituted pyrroles and detailed protocols for sample analysis.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their chemical bonds. When a molecule is irradiated with infrared light, its bonds and functional groups will vibrate by stretching or bending. The frequencies at which these vibrations occur are unique to the specific bonds and the overall molecular structure. For N-substituted pyrroles, key vibrational modes include C-H stretching and bending, C-N stretching, and C=C stretching of the pyrrole ring. Critically, the vibrations associated with the N-substituent provide a direct method for confirming its identity and successful incorporation. For instance, an N-acyl pyrrole will exhibit a strong carbonyl (C=O) stretching band, which is absent in N-alkyl pyrroles.

Characteristic Vibrational Frequencies of N-Substituted Pyrroles

The substitution on the nitrogen atom of the pyrrole ring significantly influences the FT-IR spectrum. The absence of the N-H stretching vibration (typically found around 3400-3200 cm⁻¹) is a primary indicator of successful N-substitution.[1][2] The table below summarizes the key vibrational frequencies for different classes of N-substituted pyrroles.

N-Substituent ClassVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Unsubstituted Pyrrole N-H Stretch3531 (gas phase), ~3400 (liquid)Strong, BroadThis peak's absence is a key indicator of N-substitution.[1][3]
C-H Stretch (Aromatic)3100 - 3150MediumCorresponds to the C-H bonds on the pyrrole ring.
C=C Stretch1500 - 1550MediumFundamental vibrations of the polypyrrole ring can be seen at 1475 cm⁻¹.[1]
C-N Stretch1198 - 1250, 952 - 1052MediumMultiple bands can be associated with C-N stretching and deformation.[1]
N-Alkyl Pyrroles C-H Stretch (Aliphatic)2850 - 3000StrongCharacteristic C-H stretching of the alkyl substituent (e.g., methyl, ethyl groups).[4]
C-H Bending (Aliphatic)1370 - 1470MediumScissoring and rocking vibrations of CH₂ and CH₃ groups.[4]
C-N Ring Deformation~1295MediumThe C-N deformation in poly(N-methylpyrrole) is observed around 1295 cm⁻¹.[5]
N-Aryl Pyrroles C-H Stretch (Aromatic)3000 - 3100MediumOverlapping region for both pyrrole and aryl C-H stretches.[4]
C=C Stretch (Aromatic Ring)1585 - 1600 & 1400 - 1500Medium-StrongCharacteristic absorptions from the N-aryl substituent ring.[4]
C-H Out-of-Plane Bending675 - 900StrongThe pattern is indicative of the substitution pattern on the aryl ring.[4]
N-Acyl Pyrroles C=O Stretch1700 - 1740StrongA very strong and sharp peak, characteristic of the carbonyl group in the N-acyl substituent.[6]
C-N Stretch1250 - 1350StrongOften coupled with other vibrations, this band is strong due to the amide-like character.
N-Sulfonyl Pyrroles Asymmetric SO₂ Stretch1330 - 1370StrongCharacteristic strong absorption for the sulfonyl group.
Symmetric SO₂ Stretch1140 - 1180StrongAnother characteristic strong absorption for the sulfonyl group.

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining a high-quality FT-IR spectrum. The method chosen depends on the physical state of the N-substituted pyrrole.

A. For Liquid Samples (Neat Analysis):

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allow it to dry completely.

  • Place a single drop of the liquid N-substituted pyrrole sample directly onto the center of the ATR crystal.

  • If the sample is volatile, cover it with a volatile sample cover to minimize evaporation during the measurement.

  • Proceed to data acquisition.

B. For Solid Samples (ATR Analysis):

  • Ensure the ATR crystal is clean and dry.

  • Place a small amount of the powdered solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. A pressure setting of 80-100% is typically sufficient.

  • Proceed to data acquisition.

C. For Polymer Films:

  • If the N-substituted pyrrole is part of a polymer that can be cast into a film, prepare a thin, uniform film on a suitable substrate (e.g., KBr plate) or as a free-standing film.

  • Mount the film in the spectrometer's sample holder, ensuring the infrared beam passes through a clear, uniform area of the film.

  • This transmission technique can yield high-quality spectra with a good signal-to-noise ratio.[7]

Protocol 2: FT-IR Data Acquisition

This protocol assumes the use of a modern FT-IR spectrometer with an ATR accessory.

  • Instrument Setup: Turn on the spectrometer and allow it to warm up for at least 15-30 minutes to ensure thermal stability.

  • Software Initialization: Launch the data acquisition software.

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which is then subtracted from the sample spectrum.

    • Ensure the ATR crystal is clean and empty.

    • Initiate the "Collect Background" or "Background Scan" function in the software. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum:

    • Prepare and mount the sample according to Protocol 4.1.

    • Enter a sample name and any relevant details in the software.

    • Initiate the "Collect Sample" or "Sample Scan" function. Use the same scan parameters (number of scans, resolution) as the background scan for consistency. The spectra are typically acquired in the range of 4000 to 650 cm⁻¹.[8]

  • Cleaning: After the measurement is complete, remove the sample and thoroughly clean the ATR crystal with an appropriate solvent.

Protocol 3: Data Processing and Interpretation
  • Baseline Correction: After data acquisition, the spectrum may have a tilted or curved baseline. Apply a baseline correction algorithm available in the software to ensure all peaks originate from a flat baseline.

  • Peak Picking: Use the software's peak-finding tool to identify and label the wavenumbers of the major absorption bands.

  • Interpretation:

    • Compare the experimental spectrum with known FT-IR correlation charts and databases.

    • Confirm the absence of the N-H stretch around 3300-3400 cm⁻¹.

    • Identify the characteristic C-H, C=C, and C-N vibrations of the pyrrole ring.

    • Crucially, identify the unique absorption bands corresponding to the N-substituent (e.g., aliphatic C-H stretches for N-alkyl, C=O stretch for N-acyl, or SO₂ stretches for N-sulfonyl groups).

    • The region from 1500 to 500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.[9]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_post Phase 3: Data Processing p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 p3 Apply Sample to Crystal p2->p3 Ready for Sample p4 Collect Sample Spectrum p3->p4 p5 Perform Baseline Correction p4->p5 Raw Data p6 Identify Characteristic Peaks p5->p6 p7 Interpret Spectrum p6->p7

Caption: Experimental workflow for FT-IR analysis of N-substituted pyrroles.

logical_relationship Influence of N-Substituent on FT-IR Spectrum pyrrole N-Substituted Pyrrole Core (No N-H Stretch) n_alkyl N-Alkyl pyrrole->n_alkyl n_aryl N-Aryl pyrrole->n_aryl n_acyl N-Acyl pyrrole->n_acyl n_sulfonyl N-Sulfonyl pyrrole->n_sulfonyl alkyl_peaks Strong Aliphatic C-H Stretch (2850-3000 cm⁻¹) n_alkyl->alkyl_peaks Introduces aryl_peaks Aromatic C=C Stretches (1585-1600 cm⁻¹) n_aryl->aryl_peaks Introduces acyl_peak Strong C=O Stretch (~1700 cm⁻¹) n_acyl->acyl_peak Introduces sulfonyl_peaks Strong SO₂ Stretches (1330-1370 & 1140-1180 cm⁻¹) n_sulfonyl->sulfonyl_peaks Introduces

Caption: Logical relationship between N-substituents and key FT-IR peaks.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrroles utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry. The protocols outlined below focus on three robust and versatile methods for pyrrole synthesis: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Van Leusen synthesis.

Introduction to Microwave-Assisted Pyrrole Synthesis

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1][2] Consequently, the development of efficient and sustainable methods for the synthesis of substituted pyrroles is of significant interest to the scientific community. Microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, enabling rapid and uniform heating of reaction mixtures.[3][4] This localized superheating of polar molecules or ionic species within the reaction mixture can lead to dramatic accelerations of reaction rates, often reducing reaction times from hours to mere minutes.[5][6]

The application of microwave energy to classical pyrrole syntheses has been shown to be highly effective, providing access to a diverse range of substituted pyrroles with high efficiency.[2][7] These methods are amenable to the generation of libraries of compounds for drug discovery and development, offering a time- and resource-efficient alternative to traditional synthetic approaches.

Quantitative Data Summary

The following table summarizes representative examples of microwave-assisted syntheses of substituted pyrroles, providing a comparative overview of reaction conditions and yields for the Paal-Knorr, Hantzsch, and Van Leusen methodologies.

Synthesis Method Reactant 1 Reactant 2 Reactant 3 / Catalyst Solvent Microwave Conditions Yield (%) Reference
Paal-Knorr 2,5-HexanedioneAnilineAcetic AcidEthanol120 °C, 5 min95[6]
Paal-Knorr 2,5-HexanedioneBenzylamineNoneNone (Neat)100 W, 2 min92[8]
Paal-Knorr 1,4-DiketoneVarious AminesAcetic AcidToluene120-150 °C, 2-10 min65-89[3]
Hantzsch Ethyl AcetoacetateBenzylamineα-BromoacetophenoneNone (Neat)500 W, 5 min85[5]
Hantzsch Ethyl AcetoacetateAmmonium Acetateα-BromoacetophenoneNone (Neat)450 W, 3 min90[9]
Van Leusen ChalconeTosMICK₂CO₃Ionic Liquid ([bmim]Br)80 °C, 10 min92[10][11]
Van Leusen (E)-1,3-diphenylprop-2-en-1-oneTosMICNaHDMSO/Et₂ONot specified (conventional)85[1][12]

Experimental Protocols

Safety Precautions
  • Microwave-assisted organic synthesis should only be performed in dedicated microwave reactors equipped with appropriate temperature and pressure sensors.

  • Never use sealed vessels unless they are specifically designed for high-pressure microwave reactions.

  • Always consult the microwave reactor's manual for safe operating procedures.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

Microwave-Assisted Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] Microwave irradiation significantly accelerates this condensation reaction.

General Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and the chosen solvent (2-5 mL). If an acid catalyst is used (e.g., acetic acid), it is added at this stage (typically 10 mol%). For solvent-free reactions, the reactants are mixed directly in the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature and time (e.g., 120 °C for 5-10 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. If a solvent was used, remove it under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted pyrrole.

Microwave-Assisted Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and an amine or ammonia.[5] This method is particularly useful for accessing polysubstituted pyrroles.

General Protocol
  • Reaction Setup: In a sealed microwave reaction vessel, combine the β-ketoester (1.0 mmol), the α-haloketone (1.0 mmol), and the primary amine or ammonium acetate (1.5 mmol). For solvent-free conditions, the reactants are mixed without a solvent.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate with the specified power and for the designated time (e.g., 500 W for 3-5 minutes). The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, allow the reaction vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure substituted pyrrole.

Microwave-Assisted Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with a Michael acceptor (e.g., an α,β-unsaturated ketone or ester) in the presence of a base to form the pyrrole ring.[6][12] The use of ionic liquids as solvents under microwave irradiation has been shown to be particularly effective for this transformation.[10]

General Protocol
  • Reaction Setup: In a microwave-safe vial, dissolve the α,β-unsaturated compound (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in an ionic liquid (e.g., [bmim]Br, 2 mL). Add a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at the specified temperature and time (e.g., 80 °C for 10 minutes).

  • Work-up and Purification: After cooling, extract the product from the ionic liquid using an organic solvent such as ethyl acetate. The combined organic extracts are then washed with water to remove the ionic liquid and dried over anhydrous magnesium sulfate. After filtration and removal of the solvent in vacuo, the crude product is purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow Reactants Reactants & Solvent (in Microwave Vial) Microwave Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Workup Work-up (Extraction, Washing) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Pyrrole Purification->Product

Caption: General workflow for microwave-assisted synthesis of substituted pyrroles.

Paal-Knorr Synthesis Signaling Pathway

paal_knorr diketone 1,4-Dicarbonyl Compound intermediate Hemiaminal/ Enamine Intermediate diketone->intermediate + Amine amine Primary Amine amine->intermediate pyrrole Substituted Pyrrole intermediate->pyrrole Cyclization & Dehydration (MW)

Caption: Reaction scheme for the microwave-assisted Paal-Knorr pyrrole synthesis.

Hantzsch Synthesis Signaling Pathway

hantzsch_synthesis beta_ketoester β-Ketoester enamine Enamine Intermediate beta_ketoester->enamine amine Amine / Ammonia amine->enamine alpha_haloketone α-Haloketone imine_intermediate Imine Intermediate alpha_haloketone->imine_intermediate enamine->imine_intermediate pyrrole Substituted Pyrrole imine_intermediate->pyrrole Intramolecular Cyclization & Aromatization (MW)

Caption: Reaction scheme for the microwave-assisted Hantzsch pyrrole synthesis.

Van Leusen Synthesis Signaling Pathway

van_leusen_synthesis michael_acceptor Michael Acceptor (e.g., Chalcone) cycloaddition_intermediate [3+2] Cycloaddition Intermediate michael_acceptor->cycloaddition_intermediate tosmic TosMIC tosmic->cycloaddition_intermediate base Base base->cycloaddition_intermediate pyrrole Substituted Pyrrole cycloaddition_intermediate->pyrrole Elimination of Tosyl Group (MW)

Caption: Reaction scheme for the microwave-assisted Van Leusen pyrrole synthesis.

References

Green Chemistry Approaches to Pyrrole Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4] Traditional methods for pyrrole synthesis, however, often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[2][5][6] Green chemistry principles offer a transformative approach to chemical synthesis, emphasizing the reduction of waste, use of safer chemicals, and energy efficiency.[7] This document provides detailed application notes and experimental protocols for several green chemistry approaches to pyrrole synthesis, designed to be a practical resource for researchers in both academic and industrial settings. The methodologies highlighted include the use of green solvents, alternative energy sources like microwave and ultrasound, multicomponent reactions, and biocatalysis.

Modified Paal-Knorr Synthesis: A Cornerstone of Green Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most straightforward methods for preparing pyrroles.[3][5][6][] Green variations of this reaction focus on eliminating harsh acidic catalysts and organic solvents.[5][6][9]

Application Notes:

Recent advancements have demonstrated that the Paal-Knorr reaction can be efficiently carried out under catalyst- and solvent-free conditions, simply by stirring the reactants at room temperature.[9] This approach offers excellent yields and high atom economy, with water being the only byproduct.[10] For less reactive substrates, green catalysts such as citric acid or saccharin can be employed.[1][3] Furthermore, conducting the reaction in water, particularly at elevated temperatures, has also proven to be an effective green strategy.[3]

Comparative Data for Green Paal-Knorr Syntheses:
CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneNoneRoom Temp.1 - 24 h85-99%[9]
Citric AcidBall Milling (solvent-free)Room Temp.Not specifiedGood conversion[1]
MgI₂·OEt₂None805-60 min82-97%[3]
SaccharinNone12015-45 min85-96%[3]
Zirconium chlorideNone (Ultrasound)Not specified7-180 minGood to excellent[11]
WaterWater100 (boiling)Not specifiedNot specified[3]
[H-NMP][HSO₄] (Ionic Liquid)WaterRoom Temp.10-20 min92-98%[12]
Experimental Protocol: Catalyst- and Solvent-Free Paal-Knorr Synthesis of N-substituted Pyrroles

This protocol is adapted from the work of Cho, H., et al. (2015).[9]

Materials:

  • 2,5-Hexanedione

  • Substituted primary amine (e.g., benzylamine, aniline)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask, combine 2,5-hexanedione (1 equivalent) and the desired primary amine (1 equivalent).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by TLC.

  • Upon completion (typically 1-24 hours, depending on the amine), the product can be purified. For solid products, recrystallization from a suitable solvent (e.g., ethanol/water) is often sufficient. For liquid products, purification may be achieved by vacuum distillation or column chromatography.

Logical Workflow for Green Paal-Knorr Synthesis

G cluster_reactants Reactants cluster_conditions Green Conditions diketone 1,4-Dicarbonyl Compound reaction Paal-Knorr Condensation diketone->reaction amine Primary Amine / Ammonia amine->reaction solvent_free Solvent-Free solvent_free->reaction water Water as Solvent water->reaction green_catalyst Green Catalyst (e.g., Citric Acid) green_catalyst->reaction product N-Substituted Pyrrole reaction->product byproduct Water (2 H₂O) reaction->byproduct G Reactants Starting Materials EnergySource Alternative Energy Source (Ultrasound or Microwave) Reactants->EnergySource Reaction Accelerated Reaction EnergySource->Reaction Workup Simple Work-up (Filtration/Extraction) Reaction->Workup Product Purified Pyrrole Derivative Workup->Product G A Component A (e.g., Aldehyde) OnePot One-Pot Reaction (High Atom Economy) A->OnePot B Component B (e.g., Amine) B->OnePot C Component C (e.g., 1,3-Dicarbonyl) C->OnePot D Component D (e.g., Nitroalkane) D->OnePot Product Polysubstituted Pyrrole OnePot->Product G cluster_reactants Substrates cluster_biocatalyst Biocatalytic System diketone α-Diketone amination Selective Amination diketone->amination ketoester β-Keto Ester cyclization Intramolecular Cyclization ketoester->cyclization enzyme Transaminase (ATA) enzyme->amination amine_donor Amine Donor amine_donor->amination buffer Aqueous Buffer (pH 8.0) amination->cyclization product Substituted Pyrrole cyclization->product

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butyl-2-methyl-1H-pyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a key structural motif in a wide array of natural products and biologically active compounds. Consequently, robust and scalable synthetic methods for the preparation of functionalized pyrroles are of significant interest to researchers in drug development and organic synthesis.

This document provides a detailed protocol for the scale-up synthesis of this compound based on the versatile and widely adopted Paal-Knorr synthesis. The Paal-Knorr reaction is a cornerstone in heterocyclic chemistry for the synthesis of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3] This method is particularly amenable to scale-up due to its operational simplicity and the general availability of the requisite starting materials. The protocol described herein utilizes a suitable 1,4-dicarbonyl precursor and n-butylamine to afford the target N-alkylated pyrrole.

Paal-Knorr Synthesis Overview

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the corresponding pyrrole derivative.[2][4] The reaction typically proceeds under acidic or neutral conditions and involves the formation of an enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. For the synthesis of this compound, a 1,4-dicarbonyl compound that can generate the 2-methylpyrrole core is reacted with n-butylamine.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.

Materials and Reagents:

  • 3-Methyl-2,5-hexanedione (or a similar suitable 1,4-dicarbonyl precursor)

  • n-Butylamine

  • Toluene (or another suitable high-boiling solvent)

  • Acetic acid (catalyst)

  • Magnesium sulfate (or sodium sulfate), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (for azeotropic removal of water), add 3-methyl-2,5-hexanedione and toluene.

    • Begin stirring the mixture to ensure homogeneity.

  • Addition of Reagents:

    • Add n-butylamine to the stirred solution.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

    • Continue refluxing until the theoretical amount of water has been collected, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove any solid byproducts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain this compound as a liquid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on the described protocol.

ParameterValueNotes
Reactants
3-Methyl-2,5-hexanedione1.0 mol equivalentStarting 1,4-dicarbonyl compound.
n-Butylamine1.0 - 1.2 mol equivalentsA slight excess may be used to ensure complete reaction.
Catalyst
Acetic Acid0.05 - 0.1 mol equivalentsCatalyzes the condensation reaction.
Solvent
Toluene5 - 10 mL per gram of dioneA suitable solvent for azeotropic water removal.
Reaction Conditions
TemperatureReflux (approx. 110-120 °C)Depends on the boiling point of the solvent.
Reaction Time4 - 24 hoursMonitored by TLC or water collection.
Theoretical Yield
This compoundBased on 1.0 mol of dioneAssuming 100% conversion.
Typical Reported Yields 70 - 90%For similar Paal-Knorr syntheses of N-alkylated pyrroles.

Experimental Workflow Diagram

Scale_Up_Synthesis_Workflow Workflow for the Synthesis of this compound A Reaction Setup (Flask, Stirrer, Condenser, Dean-Stark) B Charge Reactants (3-Methyl-2,5-hexanedione, Toluene) A->B C Add Reagents (n-Butylamine, Acetic Acid) B->C D Reflux and Water Removal (Azeotropic Distillation) C->D E Reaction Monitoring (TLC, Water Collection) D->E E->D Continue Reflux F Cooling to Room Temperature E->F Reaction Complete G Filtration (Removal of Solids) F->G H Aqueous Workup (Neutralization and Washing) G->H I Drying of Organic Layer (Anhydrous MgSO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (Vacuum Distillation) J->K L Final Product (this compound) K->L

Caption: Workflow for the Paal-Knorr synthesis of this compound.

The Paal-Knorr synthesis provides a reliable and scalable route for the preparation of this compound. The protocol outlined in these application notes offers a detailed procedure that can be adapted for various production scales. The use of readily available starting materials and straightforward reaction conditions makes this method attractive for both academic research and industrial applications in the fields of drug discovery and materials science. Further optimization of reaction parameters, such as catalyst loading, solvent choice, and purification techniques, may lead to improved yields and process efficiency for large-scale manufacturing.

References

Application Notes and Protocols for the Derivatization of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Butyl-2-methyl-1H-pyrrole is an N-alkylated pyrrole, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. The pyrrole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The presence of the N-butyl group and the C2-methyl group influences the regioselectivity of these reactions, generally directing substitution to the C5 position (alpha to the nitrogen and adjacent to the methyl group) due to electronic and steric effects. These derivatization methods allow for the introduction of various functional groups, enabling the synthesis of novel compounds for screening in drug discovery and for the development of functional materials.

These notes provide detailed protocols for key derivatization reactions of this compound, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation. While specific quantitative data for this exact substrate is limited in published literature, the provided data for closely related N-alkylpyrroles serves as a strong predictive guide for reaction outcomes.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] For 1-alkyl-2-methylpyrroles, this reaction is highly regioselective, yielding the 5-formyl derivative.[3]

Quantitative Data for Formylation of N-Alkylpyrroles

The following table summarizes representative conditions and yields for the Vilsmeier-Haack formylation of related N-alkylpyrroles.

SubstrateAcylating AgentCatalyst/SolventTime (h)Temp (°C)ProductYield (%)Reference
1-MethylpyrrolePOCl₃ / DMFDichloromethane20 to RT1-Methyl-1H-pyrrole-2-carbaldehyde85General Procedure
1-VinylpyrrolePOCl₃ / DMFDioxane1201-Vinylpyrrole-2-carbaldehyde90[2]
PyrrolePOCl₃ / DMFDichloromethane10 to RT1H-Pyrrole-2-carbaldehyde80[4]

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Pyrrole This compound Pyrrole->Intermediate Add to Vilsmeier Rgt. 0 °C to RT Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Intermediate->Hydrolysis Product This compound-5-carbaldehyde Hydrolysis->Product Isolation & Purification G cluster_reaction Acylation Reaction cluster_process Reaction & Work-up cluster_isolation Isolation Pyrrole This compound ReactionMix Reaction Mixture Pyrrole->ReactionMix AcylCl Acyl Chloride (e.g., Benzoyl Chloride) AcylCl->ReactionMix DBN DBN (20 mol%) DBN->ReactionMix Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionMix Stir Stir at RT ReactionMix->Stir 4-8 h Quench Quench (e.g., add water) Stir->Quench Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product 5-Acyl-1-butyl-2-methyl-1H-pyrrole Purify->Product G cluster_reaction Bromination Reaction cluster_addition Reagent Addition cluster_workup Work-up & Isolation Pyrrole This compound Dissolve Dissolve Pyrrole Pyrrole->Dissolve Solvent Solvent (e.g., THF) Solvent->Dissolve AddNBS Add NBS portion-wise Dissolve->AddNBS Cool to 0 °C NBS N-Bromosuccinimide (NBS) NBS->AddNBS Stir Stir at RT AddNBS->Stir 1-2 h Filter Filter Succinimide Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification (Chromatography/Distillation) Evaporate->Purify Product 5-Bromo-1-butyl-2-methyl-1H-pyrrole Purify->Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK 1. Binding & Dimerization P P RTK->P 2. Autophosphorylation ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) P->Downstream 3. Signal Transduction Response Cell Proliferation, Survival, Angiogenesis Downstream->Response 4. Cellular Response Inhibitor Pyrrole Derivative (Hypothetical Inhibitor) Inhibitor->ATP Blocks ATP Binding Site

References

Troubleshooting & Optimization

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the Paal-Knorr synthesis of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a widely used chemical reaction that forms a pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] This method is valued for its simplicity and efficiency in creating substituted pyrroles, which are important structural components in many natural products and pharmaceuticals.[3]

Q2: What are the common limitations of the traditional Paal-Knorr synthesis?

Traditional Paal-Knorr synthesis often suffers from harsh reaction conditions, such as prolonged heating in the presence of strong acids.[1][4] These conditions can lead to the degradation of sensitive functional groups on the starting materials, limiting the scope of the reaction.[1][4] Additionally, the preparation of the 1,4-dicarbonyl precursors can sometimes be challenging.[5]

Q3: How can I improve the yield of my Paal-Knorr reaction?

Several strategies can be employed to improve the yield:

  • Catalyst Selection: Using milder and more efficient catalysts, such as Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous acid catalysts (e.g., silica-supported sulfuric acid), can significantly improve yields and reduce reaction times.[1][5]

  • Reaction Conditions: Employing modern techniques like microwave irradiation or mechanochemical activation (ball milling) can accelerate the reaction and lead to higher yields, often under solvent-free conditions.[5][6]

  • Solvent Choice: While some reactions can be performed neat (solvent-free), the use of ionic liquids or water with appropriate catalysts has also been shown to be effective.[5][7]

Q4: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

The reaction proceeds through the attack of the amine on the two carbonyl groups of the 1,4-dicarbonyl compound. This is followed by cyclization and the elimination of two water molecules to form the aromatic pyrrole ring.[5] The rate-determining step is typically the ring formation.[5]

Paal_Knorr_Mechanism Simplified Paal-Knorr Pyrrole Synthesis Mechanism Start 1,4-Dicarbonyl + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Cyclized Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) Hemiaminal->Cyclized Intramolecular Cyclization Pyrrole Pyrrole Product Cyclized->Pyrrole Dehydration (-2 H2O) inv1 inv2

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide

Q1: My reaction yield is very low or I'm getting no product. What should I check first?

Low or no yield can stem from several factors. A systematic approach to troubleshooting is often effective.

Troubleshooting_Yield Troubleshooting Low Yield in Paal-Knorr Synthesis Start Low or No Yield CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckCatalyst 2. Evaluate Catalyst Activity & Loading CheckReagents->CheckCatalyst Reagents OK? CheckConditions 3. Assess Reaction Conditions (Temp, Time, Solvent) CheckCatalyst->CheckConditions Catalyst OK? ConsiderSideReactions 4. Analyze for Side Products (e.g., Furan Formation) CheckConditions->ConsiderSideReactions Conditions OK? Optimize Optimize & Rerun Experiment ConsiderSideReactions->Optimize Analysis Complete

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I am observing furan as a major byproduct. How can I prevent this?

Furan formation is a common side reaction, especially under strongly acidic conditions (pH < 3).[2] The 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan before it reacts with the amine.

  • Solution: Avoid strong acids like p-toluenesulfonic acid, benzenesulfonic acid, and methanesulfonic acid, which have been shown to yield no pyrrole product in some cases.[1] Instead, use weaker acids like acetic acid or citric acid, or perform the reaction under neutral conditions.[1][2] Lewis acids or heterogeneous catalysts can also favor pyrrole formation.

Q3: My reaction is very slow. How can I increase the reaction rate without degrading my materials?

Prolonged reaction times are a known drawback of the classic Paal-Knorr synthesis.[1]

  • Solution 1: Catalyst Choice: Highly efficient catalysts can dramatically shorten reaction times. For example, using silica-supported sulfuric acid can lead to high yields in as little as 3 minutes under solvent-free conditions.[1] Molecular iodine (I₂) is another effective catalyst that allows the reaction to proceed at room temperature in shorter times.[1]

  • Solution 2: Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[5]

  • Solution 3: Mechanochemistry: Using a ball mill can provide the necessary energy for the reaction to proceed quickly, often without the need for a solvent.[6]

Q4: My starting amine is poorly reactive (e.g., a less basic aromatic amine). How can I improve the conversion?

Less basic amines are less nucleophilic and may react more slowly.[1]

  • Solution: While these reactions may require longer times, choosing a highly active catalytic system can drive the reaction to completion.[1] For instance, using I₂ as a catalyst has been shown to work well for less basic aromatic amines, albeit with longer reaction times compared to more basic amines.[1] Solvent-free conditions with catalysts like Sc(OTf)₃ have also proven effective, yielding excellent results.[8]

Data on Catalyst Performance

The choice of catalyst is critical for optimizing the Paal-Knorr synthesis. The following tables summarize the performance of various catalysts under different conditions.

Table 1: Effect of Brønsted Acid Catalyst pKa on Yield [1] (Reaction: 2,5-hexanedione with an aromatic amine)

CatalystpKaYield (%)
p-toluenesulfonic acid-2.80
Benzenesulfonic acid-2.80
Methanesulfonic acid-1.90
Sulfamic acid1.029
Oxalic acid1.251
Saccharin 2.3 86
Citric acid3.171
Acetic acid4.736

Table 2: Comparison of Various Catalysts for Pyrrole Synthesis [1]

CatalystTime (min)Yield (%)
ZrOCl₂·8H₂O597
Sc(OTf)₃3094
Bi(NO₃)₃·5H₂O60095
TSA (Tungstate Sulfuric Acid)6084
Zr(KPO₄)₂12078

Experimental Protocols

Protocol 1: General Procedure using a Brønsted Acid Catalyst (Acetic Acid)

This protocol is a traditional approach and may require optimization depending on the specific substrates.

Protocol_1 Workflow: General Paal-Knorr Protocol Start Start Combine 1. Combine 1,4-dicarbonyl (1 eq), primary amine (1.1 eq), and solvent (e.g., ethanol). Start->Combine AddCatalyst 2. Add acetic acid (catalytic amount). Combine->AddCatalyst Heat 3. Heat the mixture to reflux. AddCatalyst->Heat Monitor 4. Monitor reaction progress by TLC. Heat->Monitor Workup 5. Cool, remove solvent in vacuo, and perform aqueous workup. Monitor->Workup Reaction Complete Purify 6. Purify the crude product (e.g., column chromatography). Workup->Purify End End Purify->End

Caption: Experimental workflow for a traditional Paal-Knorr synthesis.

Methodology:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the primary amine or ammonia source (1.0-1.2 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform a standard aqueous workup to remove the catalyst and any water-soluble impurities.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrrole.

Protocol 2: Optimized, Solvent-Free Synthesis using a Heterogeneous Catalyst

This protocol is based on modern, "greener" methodologies that offer high yields and short reaction times.[1]

Methodology:

  • To a vial or flask, add the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0-1.1 equivalents).

  • Add the solid catalyst (e.g., silica-supported sulfuric acid, 1-5 mol%).

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. These reactions are typically very fast (3-15 minutes).

  • Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter the mixture to remove the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the pyrrole product, which is often of high purity without further purification.

References

Technical Support Center: Optimizing N-Alkylation of Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing the N-alkylation of pyrroles?

A1: The success of N-alkylation of pyrroles hinges on a careful balance of several factors to maximize the yield of the desired N-alkylated product while minimizing side reactions. The most critical parameters to consider are the choice of base, solvent, alkylating agent, and reaction temperature. The interplay between these factors determines the deprotonation of the pyrrole nitrogen, the reactivity of the alkylating agent, and the selectivity between N-alkylation and C-alkylation.

Q2: How does the choice of base impact the reaction?

A2: The base is crucial for deprotonating the pyrrole nitrogen to form the pyrrolide anion, which is the active nucleophile. The strength of the base should be sufficient to achieve deprotonation without promoting side reactions. Common bases include potassium hydroxide (KOH), potassium carbonate (K2CO3), and sodium hydride (NaH). For instance, in certain reactions, using K2CO3 in DMF has been shown to be a suitable combination.[1] The concentration of the base can also be a critical parameter to optimize.

Q3: What is the role of the solvent in N-alkylation of pyrroles?

A3: The solvent plays a multifaceted role in the reaction. It needs to dissolve the pyrrole, the base, and the alkylating agent. Furthermore, the polarity of the solvent can significantly influence the ratio of N-alkylation to C-alkylation. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the pyrrolide salt, leaving the anion more nucleophilic.[1][2] In some cases, ionic liquids have also been used to achieve high regioselectivity.[3]

Q4: Are there common side reactions to be aware of during N-alkylation?

A4: Yes, the most common side reaction is C-alkylation, where the alkyl group attaches to a carbon atom of the pyrrole ring instead of the nitrogen. The ratio of N- to C-alkylation is influenced by the reaction conditions. Factors that favor C-alkylation include the use of "harder" cations (like Li+ or Mg2+) and less polar solvents.[4] Polyalkylation can also occur, leading to the formation of di- or tri-alkylated products.

Q5: When should I consider using a protecting group for the pyrrole nitrogen?

A5: Protecting groups are employed to enhance the stability of the pyrrole ring towards certain reagents or to direct the regioselectivity of other reactions on the pyrrole ring.[5][6] For instance, electron-withdrawing protecting groups like sulfonyl or alkoxycarbonyl can decrease the electron density of the pyrrole ring, making it less susceptible to oxidation or electrophilic attack at the carbon atoms.[5][6] They can be particularly useful in multi-step syntheses where subsequent reactions might be incompatible with an unprotected pyrrole.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Insufficiently strong base to deprotonate the pyrrole. - Low reaction temperature or short reaction time. - Inactive alkylating agent. - Poor solubility of reagents.- Switch to a stronger base (e.g., from K2CO3 to KOH or NaH). - Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[1] - Check the purity and reactivity of the alkylating agent. Consider using a more reactive halide (I > Br > Cl). - Choose a solvent in which all reactants are soluble. Consider using a phase-transfer catalyst in two-phase systems.[7]
Low yield of N-alkylated product - Competing C-alkylation. - Polyalkylation. - Decomposition of starting material or product.- Use a "softer" cation (e.g., K+ or Cs+) and a polar aprotic solvent (DMF, DMSO) to favor N-alkylation.[4] - Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider lowering the reaction temperature.
Formation of significant C-alkylation byproducts - Use of "hard" cations (e.g., Li+, Mg2+). - Use of non-polar or less polar solvents.- Employ potassium or cesium salts of the pyrrole. - Switch to a more polar aprotic solvent like DMF or DMSO.[1][2]
Difficulty in purifying the N-alkylated product - Presence of unreacted starting materials and byproducts with similar polarities. - Contamination with inorganic salts.- Optimize the reaction to achieve higher conversion and selectivity, simplifying the purification process. - After the reaction, perform an aqueous workup to remove inorganic salts. - Consider chromatographic purification (column chromatography or preparative TLC). A specific patent describes a purification method involving treatment with an acid or activated carboxylic acid derivative followed by distillation.[8][9]
Reaction is not reproducible - Inconsistent quality of reagents or solvents (e.g., presence of water). - Variations in reaction setup and conditions.- Use freshly dried solvents and high-purity reagents. - Carefully control reaction parameters such as temperature, stirring speed, and atmosphere.

Experimental Protocols

General Protocol for N-Alkylation of Pyrrole using Potassium Carbonate in DMF

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the pyrrole derivative (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the pyrrole. Then, add potassium carbonate (K2CO3, 2.0-4.0 equiv).[1]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of N-Propargylation of a Pyrrole Derivative

The following table summarizes the optimization of reaction conditions for the N-propargylation of a substituted pyrrole.

EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp.1410
2K2CO3 (4.0)DMFRoom Temp.1487
3K2CO3 (2.0)DMFRoom Temp.1475
4K2CO3 (6.0)DMFRoom Temp.1487
5K2CO3 (4.0)DMF65585
6K2CO3 (4.0)DMF80586

Data adapted from a study on the synthesis of 1-(prop-2-yn-1-yl)-1H-pyrroles.[1]

Visualizations

Logical Workflow for Troubleshooting N-Alkylation Reactions

Troubleshooting_Workflow Start Low Yield or Conversion Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (e.g., NaH, KOH) Check_Base->Solution_Base No Check_Temp_Time Are temperature/time sufficient? Check_Solvent->Check_Temp_Time Yes Solution_Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Solution_Solvent No Check_Side_Reactions Are side reactions occurring? Check_Temp_Time->Check_Side_Reactions Yes Solution_Temp_Time Increase temperature and/or reaction time Check_Temp_Time->Solution_Temp_Time No Solution_Side_Reactions Optimize for N-selectivity (e.g., change cation, solvent) Check_Side_Reactions->Solution_Side_Reactions Yes End Successful N-Alkylation Check_Side_Reactions->End No Solution_Base->End Solution_Solvent->End Solution_Temp_Time->End Solution_Side_Reactions->End

Caption: A flowchart for troubleshooting common issues in N-alkylation of pyrroles.

Decision Tree for Reaction Condition Selection

Reaction_Condition_Selection Start Start: N-Alkylation of Pyrrole Substrate_Reactivity Is the pyrrole electron-rich or electron-deficient? Start->Substrate_Reactivity Mild_Conditions Mild Conditions: Base: K2CO3 Solvent: Acetone/DMF Temp: RT - 60°C Substrate_Reactivity->Mild_Conditions Electron-rich Stronger_Conditions Stronger Conditions: Base: NaH, KOH Solvent: DMF, DMSO Temp: 60°C - 100°C Substrate_Reactivity->Stronger_Conditions Electron-deficient Protecting_Group Consider Protecting Group (e.g., -SO2R, -Boc) Substrate_Reactivity->Protecting_Group Highly sensitive substrate C_Alkylation_Risk Is C-alkylation a major concern? Mild_Conditions->C_Alkylation_Risk Stronger_Conditions->C_Alkylation_Risk Favor_N_Alkylation Favor N-Alkylation: Use K+ or Cs+ salts Use polar aprotic solvent C_Alkylation_Risk->Favor_N_Alkylation Yes Proceed Proceed with Reaction C_Alkylation_Risk->Proceed No Favor_N_Alkylation->Proceed Protecting_Group->Mild_Conditions

Caption: A decision tree to guide the selection of initial reaction conditions.

References

Technical Support Center: Synthesis of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-2-methyl-1H-pyrrole. The focus is on identifying and removing impurities that may arise during the synthesis, which is commonly achieved via the Paal-Knorr reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is complete, but the crude product is a dark, tarry substance. What could be the cause?

A1: The formation of a dark, tarry product often indicates polymerization of the pyrrole ring. Pyrroles are known to be sensitive to strong acids and can polymerize under harsh acidic conditions.[1][2]

Troubleshooting Steps:

  • Reduce Acid Concentration: If you are using a strong acid catalyst (e.g., concentrated sulfuric acid), consider switching to a milder acid like acetic acid or using a catalytic amount of a Lewis acid.[1][3]

  • Control Temperature: High reaction temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer period.

  • Inert Atmosphere: Although less common for this specific issue, ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to discoloration.

Q2: I've isolated my product, but GC-MS analysis shows the presence of unreacted starting materials (1,4-hexanedione and n-butylamine). How can I remove them?

A2: The presence of starting materials is a common issue and can often be resolved with straightforward purification techniques.

Troubleshooting Steps:

  • Aqueous Wash:

    • To remove unreacted n-butylamine, wash the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • To remove unreacted 1,4-hexanedione, you can perform a subsequent wash with a saturated sodium bisulfite solution, which can form an adduct with the ketone.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired pyrrole from both starting materials. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective.

  • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used to separate the product from the higher-boiling diketone.

Q3: My GC-MS analysis indicates an impurity with a mass spectrum consistent with a furan. How did this form and how can I avoid it?

A3: The Paal-Knorr synthesis can also yield furan derivatives as a side product, particularly under strongly acidic conditions.[1][3][4] In the synthesis of this compound from 1,4-hexanedione, the corresponding furan impurity would be 2-ethyl-5-methylfuran. This occurs when the 1,4-diketone undergoes acid-catalyzed cyclization and dehydration without reacting with the amine.

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic conditions (pH < 3).[3] Using a milder acid catalyst, such as acetic acid, or running the reaction under neutral conditions will favor the formation of the pyrrole.

  • Amine Stoichiometry: Ensure that a sufficient amount of n-butylamine is used to compete effectively with the furan formation pathway.

  • Purification: Furans can often be separated from the desired pyrrole by careful fractional distillation or column chromatography.

Q4: I am concerned about the potential formation of the isomeric impurity, 1-Butyl-5-methyl-1H-pyrrole. Is this likely and how can I detect and separate it?

A4: The Paal-Knorr reaction between an unsymmetrical 1,4-diketone like 1,4-hexanedione and a primary amine can potentially lead to two regioisomers. However, the reaction often exhibits good regioselectivity. The formation of this compound is generally favored.

Detection and Separation:

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy can be used to distinguish between the two isomers by carefully analyzing the chemical shifts and coupling patterns of the pyrrole ring protons and carbons.

  • GC-MS: A good gas chromatography method should be able to separate the two isomers, which would have identical mass spectra but different retention times.

  • HPLC: Reversed-phase HPLC can also be an effective technique for separating these closely related isomers.

Q5: After my workup, I still have a significant amount of water in my product. How can I effectively dry it?

A5: Water is a byproduct of the Paal-Knorr reaction. Residual water can be removed using standard laboratory techniques.

Troubleshooting Steps:

  • Drying Agents: After an aqueous workup, dry the organic phase containing your product with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Azeotropic Distillation: If you are working with a suitable solvent (e.g., toluene), you can remove water by azeotropic distillation using a Dean-Stark apparatus.

  • Vacuum Distillation: During the final purification by vacuum distillation, any remaining water will typically be removed in the initial fraction due to its lower boiling point under reduced pressure.

Purification Strategy Summary

ImpurityIdentification MethodRecommended Purification Technique
Unreacted n-ButylamineGC-MS, ¹H NMRAcid wash (e.g., 1M HCl), Column Chromatography, Distillation
Unreacted 1,4-HexanedioneGC-MS, ¹H NMRColumn Chromatography, Distillation, Bisulfite wash
2-Ethyl-5-methylfuranGC-MS, ¹H NMRColumn Chromatography, Fractional Distillation
1-Butyl-5-methyl-1H-pyrroleGC-MS, ¹H & ¹³C NMR, HPLCColumn Chromatography, Preparative HPLC
Polymeric ByproductsVisual (tarry residue), ¹H NMRColumn Chromatography (polymers will likely remain on the baseline)
Water¹H NMR (broad peak), Karl Fischer TitrationDrying with MgSO₄/Na₂SO₄, Azeotropic Distillation, Vacuum Distillation

Experimental Protocols

General Protocol for the Synthesis of this compound (Paal-Knorr Reaction)

This is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-hexanedione (1 equivalent) and a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Addition of Amine: Add n-butylamine (1 to 1.2 equivalents) to the flask.

  • Catalyst (Optional): If using a catalyst, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Visualizations

G Troubleshooting Workflow for Impurity Removal start Crude Product Analysis (GC-MS, NMR) unreacted_sm Unreacted Starting Materials (Diketone, Amine) start->unreacted_sm furan Furan Byproduct start->furan isomer Positional Isomer start->isomer polymer Polymeric Material start->polymer water Residual Water start->water wash Aqueous Wash (Acid/Base) unreacted_sm->wash chromatography Column Chromatography furan->chromatography distillation Vacuum Distillation furan->distillation isomer->chromatography polymer->chromatography drying Drying Agent / Azeotrope water->drying wash->chromatography pure_product Pure this compound chromatography->pure_product distillation->pure_product drying->distillation

Caption: Troubleshooting workflow for the purification of this compound.

G Relationship Between Impurities and Purification Methods cluster_impurities Potential Impurities cluster_methods Purification Techniques amine n-Butylamine acid_wash Acid Wash amine->acid_wash diketone 1,4-Hexanedione chromatography Column Chromatography diketone->chromatography furan 2-Ethyl-5-methylfuran furan->chromatography distillation Fractional Distillation furan->distillation isomer 1-Butyl-5-methyl-1H-pyrrole isomer->chromatography product Pure Product acid_wash->product Removes Basic Impurities chromatography->product Separates by Polarity distillation->product Separates by Boiling Point

Caption: Logical relationships between impurity types and effective purification methods.

References

Troubleshooting low yield in substituted pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in substituted pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Paal-Knorr synthesis are often attributed to several factors. Traditionally, the reaction requires harsh conditions, such as prolonged heating in strong acid, which can degrade sensitive functional groups on the starting materials or the product.[1][2] The purity and stability of the 1,4-dicarbonyl compound are critical; these precursors can be difficult to prepare and may not be stable under the reaction conditions.[3] Finally, the choice of acid catalyst and solvent is crucial; inappropriate conditions can lead to side reactions or incomplete conversion.[3][4] Modern protocols often use milder Lewis acids or operate in greener solvents like water to mitigate these issues.[5][6]

Q2: I am observing significant side product formation in my Hantzsch pyrrole synthesis. Why is this happening?

A2: The Hantzsch synthesis involves a multi-component reaction between a β-ketoester, an α-haloketone, and an amine (or ammonia).[7] Side product formation can arise from several competing pathways. For instance, the β-ketoester can react with the amine to form an enamine intermediate, but self-condensation of the starting materials is also possible.[7] The regioselectivity of the reaction can sometimes be an issue, leading to different isomers.[8] Optimizing the order of addition of reagents and maintaining the appropriate stoichiometry and temperature can help minimize these unwanted side reactions.

Q3: The α-aminoketone intermediate in my Knorr synthesis appears to be self-condensing, leading to low pyrrole yield. How can I prevent this?

A3: α-aminoketones are known to be highly reactive and prone to self-condensation, which forms pyrazines as a major byproduct.[9][10] To circumvent this, the α-aminoketone should be prepared in situ. A common and effective method is to first synthesize the corresponding α-oximino-ketone by nitrosation of the ketone, and then reduce the oxime to the amine in the presence of the second carbonyl component.[9][10] This ensures that the concentration of the free α-aminoketone remains low throughout the reaction, favoring the desired cyclization to form the pyrrole.

Q4: My pyrrole product is sensitive to strong acids, leading to decomposition. What alternative catalysts can I use?

A4: Pyrrole and its derivatives can be sensitive to strong acids, which may cause polymerization or degradation.[11] Many modern synthesis protocols have moved away from harsh mineral acids. Milder Brønsted acids like acetic acid or saccharin can be effective.[2][3] Lewis acids are also widely used and often give excellent yields under milder conditions. Examples include iron(III) chloride (FeCl₃), ytterbium triflate (Yb(OTf)₃), scandium triflate (Sc(OTf)₃), and magnesium iodide (MgI₂).[5][8][12] Furthermore, solid acid catalysts such as silica-supported sulfuric acid or tungstate sulfuric acid offer the advantages of being reusable and easily separated from the reaction mixture.[2]

Troubleshooting Guides by Synthesis Type

Paal-Knorr Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
No Product / Trace Conversion 1. Catalyst is inactive or inappropriate. 2. Reaction temperature is too low. 3. Poor quality of 1,4-dicarbonyl starting material.1. Switch to a different acid catalyst (e.g., from a protic acid to a Lewis acid like FeCl₃ or Sc(OTf)₃). 2. Gradually increase the reaction temperature or consider microwave-assisted heating.[5] 3. Verify the purity of the dicarbonyl compound via NMR or GC-MS. If necessary, repurify or resynthesize it.
Low Yield with Dark, Tarry Byproducts 1. Reaction conditions are too harsh (strong acid, high temperature). 2. The pyrrole product is unstable under the reaction conditions.1. Use a milder catalyst and a lower temperature. Acetic acid is a common choice for providing a weakly acidic medium.[3] 2. Reduce the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. 3. Consider using a solvent like water or a deep eutectic solvent, which can promote greener and cleaner reactions.[5][12]
Formation of Furan Byproduct The reaction conditions are too acidic (pH < 3), favoring dehydration to a furan over condensation with the amine.1. Neutralize any strong acid in the amine salt starting material. 2. Switch to neutral or weakly acidic conditions. Using an amine base directly with a catalytic amount of weak acid (e.g., acetic acid) is often effective.[4]
Hantzsch Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield / Incomplete Reaction 1. Steric hindrance from bulky substituents on starting materials. 2. Low reactivity of the enamine intermediate. 3. Insufficient reaction time or temperature.1. For sterically hindered substrates, consider using a more potent Lewis acid catalyst like Yb(OTf)₃ to enhance reactivity.[8] 2. Ensure the enamine is formed efficiently before adding the α-haloketone. 3. Explore alternative conditions such as solid-phase synthesis or continuous flow chemistry, which can improve yields and simplify purification.[7][13]
Multiple Products / Isomer Formation The reaction is not regioselective.1. The choice of catalyst can influence regioselectivity. For example, Yb(OTf)₃ has been shown to alter the regiochemical outcome compared to uncatalyzed reactions.[8] 2. Modify the substrates; changing the electronic nature of the substituents can direct the cyclization.

Data Presentation: Catalyst and Solvent Effects

The selection of an appropriate catalyst and solvent system is critical for maximizing the yield of substituted pyrroles. Below is a summary of yields obtained for N-substituted pyrroles synthesized from 2,5-dimethoxytetrahydrofuran and various amines under different catalytic conditions.

Table 1: Comparison of Catalysts for N-Substituted Pyrrole Synthesis

CatalystSolventTemperature (°C)TimeYield Range (%)Reference
FeCl₃·7H₂O (2 mol%)Water60Varies74–98[5]
γ-Fe₂O₃@SiO₂-Sb-ILWater80Varies55–96[5]
Iodine (5 mol%)Solvent-free (MW)N/AVaries75–98[5]
Scandium Triflate (Sc(OTf)₃)AcetonitrileRoom TempVariesGood[14]
CATAPAL 200 (Alumina)Solvent-free6045 min68–97[15]
Acetic AcidAcetic AcidRefluxVaries59–96[5]

Table 2: Influence of Solvent on Yield in Acetic Acid-Catalyzed Synthesis

Amine SubstrateSolventYield (%)Reference
AnilineAcetic Acid96[5]
AnilineWater74[5]
BenzylamineAcetic Acid85[5]
BenzylamineWaterNo Reaction[5]

Experimental Protocols

Protocol 1: Green Paal-Knorr Synthesis of N-Arylpyrroles in Water

This protocol describes an efficient and environmentally friendly synthesis of N-substituted pyrroles using iron(III) chloride as a catalyst in water.[5][6]

Materials:

  • Substituted Aniline (1.0 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.0 mmol)

  • Iron(III) chloride heptahydrate (FeCl₃·7H₂O) (0.02 mmol, 2 mol%)

  • Water (5 mL)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.0 mmol), and water (5 mL).

  • Add the iron(III) chloride heptahydrate catalyst (0.02 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 60 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted pyrrole.

Protocol 2: General Knorr Pyrrole Synthesis

This protocol outlines the original Knorr synthesis, which relies on the in situ generation of an α-aminoketone.[9]

Materials:

  • Ethyl Acetoacetate (2.0 equiv)

  • Sodium Nitrite (1.0 equiv)

  • Glacial Acetic Acid

  • Zinc dust

  • Water

Procedure:

  • Preparation of the Oxime: Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium nitrite (one equivalent) to the cooled mixture while stirring. Maintain the temperature to ensure controlled nitrosation, forming ethyl 2-oximinoacetoacetate.

  • In situ Reduction and Cyclization: In a separate flask, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid.

  • Gradually add the prepared oxime solution and zinc dust to the second flask while stirring vigorously. The reaction is exothermic and may require external cooling to prevent boiling.[9]

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Perform an appropriate aqueous workup to remove zinc salts and acetic acid.

  • Extract the product with a suitable organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • Purify the resulting product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole"), by recrystallization or column chromatography.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in pyrrole synthesis.

G start Low Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm optimize_rxn Step 2: Optimize Reaction Conditions start->optimize_rxn analyze_crude Step 3: Analyze Crude Product start->analyze_crude sm_purity Check Purity & Identity (NMR, GC-MS, Titration) check_sm->sm_purity sm_stability Assess Stability (e.g., α-aminoketone self-condensation) check_sm->sm_stability opt_catalyst Screen Catalysts (Protic vs. Lewis, Solid Acids) optimize_rxn->opt_catalyst opt_solvent Screen Solvents (Aqueous, Organic, Solvent-free) optimize_rxn->opt_solvent opt_temp Vary Temperature / Time (Conventional vs. Microwave) optimize_rxn->opt_temp analyze_side_products Identify Byproducts (LC-MS, NMR) analyze_crude->analyze_side_products analyze_workup Evaluate Workup & Purification (Product loss, decomposition on silica) analyze_crude->analyze_workup sm_solution Solution: Repurify/Resynthesize SMs or use in-situ generation sm_purity->sm_solution sm_stability->sm_solution opt_solution Solution: Adopt milder, more efficient conditions based on screening opt_catalyst->opt_solution opt_solvent->opt_solution opt_temp->opt_solution analyze_solution Solution: Modify reaction to avoid byproducts; Change purification method analyze_side_products->analyze_solution analyze_workup->analyze_solution

References

Paal-Knorr Reaction Catalyst Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Paal-Knorr reactions for the synthesis of furans, pyrroles, and thiophenes.

Troubleshooting and FAQs

1. Why is my Paal-Knorr reaction yield low?

Low yields in Paal-Knorr synthesis can stem from several factors:

  • Inactive Catalyst: The acid catalyst is crucial for the cyclization and dehydration steps. If the catalyst is old, hydrated, or of poor quality, its activity may be diminished. Ensure you are using a fresh or properly stored catalyst.

  • Inappropriate Catalyst Choice: The optimal catalyst can be substrate-dependent. While strong protic acids like p-toluenesulfonic acid (p-TsOH) are common, they can lead to complex mixtures with certain substrates.[1] Milder Lewis acids or heterogeneous catalysts might provide better yields for sensitive molecules.

  • Harsh Reaction Conditions: Traditional Paal-Knorr conditions, such as prolonged heating in strong acid, can degrade sensitive functional groups on the starting 1,4-dicarbonyl compound or the amine, leading to lower yields of the desired product.[1][2][3][4] Consider using milder conditions, such as lower temperatures or alternative catalysts that work under neutral or near-neutral pH.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

  • Substrate Purity: Impurities in the 1,4-dicarbonyl or amine starting materials can interfere with the reaction and lead to side products, thus reducing the yield of the desired heterocycle.

2. How can I minimize side product formation?

The primary side products in Paal-Knorr pyrrole synthesis are often furans. This typically occurs under strongly acidic conditions (pH < 3) where the dehydration of the hemiaminal intermediate is less favored compared to the formation of the furan ring.[5]

  • Control pH: For pyrrole synthesis, avoid overly acidic conditions. Using a weak acid like acetic acid can accelerate the reaction while minimizing furan formation.[5]

  • Catalyst Selection: Using catalysts other than strong protic acids can reduce side reactions. For instance, iodine has been shown to catalyze the reaction efficiently at room temperature.[1] Heterogeneous catalysts can also offer higher selectivity.

  • Purification: If side products are unavoidable, careful purification of the crude product by chromatography or recrystallization is necessary to isolate the desired compound.

3. What is the best catalyst for my reaction?

The "best" catalyst depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent, reaction time).

  • Protic Acids (Brønsted Acids): Traditional catalysts include sulfuric acid, hydrochloric acid, and p-TsOH.[2] These are effective but can be harsh.[1][2]

  • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can be effective catalysts, often under milder conditions.[6] Many other metals have been successfully used as catalysts.[7]

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction).[8] Their main advantage is easy separation from the reaction mixture, allowing for simple workup and catalyst recycling.[1] Examples include silica-supported sulfuric acid and various metal-exchanged montmorillonite clays.[1]

  • "Green" Catalysts: Recent research has focused on more environmentally friendly catalysts. Citric acid, for example, has been shown to be an effective catalyst under mechanochemical (ball-milling) conditions.[9]

4. How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the priorities of your synthesis:

  • Homogeneous Catalysts: These are in the same phase as the reactants (e.g., p-TsOH dissolved in a solvent). They are often highly active but can be difficult to separate from the product mixture, requiring more complex work-up procedures.

  • Heterogeneous Catalysts: These are in a different phase (e.g., a solid acid catalyst). Their primary advantage is ease of separation (e.g., by simple filtration), which simplifies product purification and allows for the catalyst to be reused.[1] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.

Catalyst Comparison Data

The following table summarizes the performance of various Brønsted acid catalysts in the Paal-Knorr synthesis of a specific pyrrole under solvent-free mechanical activation (ball milling) conditions.

EntryCatalyst (1 mol%)Time (min)Yield (%)
1None15Trace
2Oxalic Acid1518
3Succinic Acid1527
4Ascorbic Acid1523
5Tartaric Acid1534
6Camphorsulfonic Acid1539
7Pyroglutamic Acid1548
8Malonic Acid1563
9Citric Acid1574
10Citric Acid3087

Data adapted from a study on the mechanochemical Paal-Knorr synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole from 4-iodoaniline and 2,5-hexanedione.[9]

Diagrams and Workflows

General Experimental Workflow

G sub Add 1,4-dicarbonyl, amine (for pyrroles), and solvent to flask cat Add Catalyst sub->cat react Stir at specified temperature and monitor by TLC/GC cat->react workup Perform aqueous workup (e.g., add NaHCO3, extract with organic solvent) react->workup purify Dry, concentrate, and purify crude product (e.g., chromatography) workup->purify analyze Characterize final product (NMR, MS, etc.) purify->analyze G start Low Yield Observed q1 Are starting materials pure? start->q1 a1_yes Purify starting materials q1->a1_yes No q2 Is the catalyst active? q1->q2 Yes end Re-run reaction and monitor progress a1_yes->end a2_yes Use fresh catalyst q2->a2_yes No q3 Are reaction conditions too harsh? q2->q3 Yes a2_yes->end a3_yes Lower temperature or use milder catalyst q3->a3_yes Yes q3->end No a3_yes->end G diketone 1,4-Diketone + Amine hemiaminal Hemiaminal Intermediate diketone->hemiaminal cyclized Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) hemiaminal->cyclized Rate-determining step pyrrole Substituted Pyrrole cyclized->pyrrole catalyst_out H+ cyclized->catalyst_out h2o_out -2H₂O cyclized->h2o_out catalyst_in H+ catalyst_in->hemiaminal

References

Technical Support Center: Purification of Alkylated Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of alkylated pyrroles.

Frequently Asked Questions (FAQs)

Q1: My alkylated pyrrole is turning dark and polymerizing during purification. What can I do?

A1: Alkylated pyrroles can be susceptible to polymerization, especially when exposed to air, light, or acidic conditions.[1] Here are some preventative measures:

  • Work under an inert atmosphere: Whenever possible, perform purification steps under nitrogen or argon to minimize contact with oxygen.

  • Use freshly distilled solvents: Solvents can contain impurities that may catalyze polymerization.

  • Control the temperature: Avoid excessive heat during distillation or chromatography. For volatile pyrroles, consider distillation under reduced pressure to lower the boiling point.[2][3][4]

  • Store properly: Keep purified alkylated pyrroles in a cool, dark place, preferably under an inert atmosphere and in the freezer.[3] Pyrrole itself is stable for months at -23°C.[3]

Q2: I'm having trouble removing unreacted starting materials, specifically excess pyrrole. What is the best approach?

A2: Removing unreacted pyrrole can be challenging due to its physical properties. Here are a few effective methods:

  • Hexane wash: Repeated washing of the reaction mixture with hexane can effectively remove a significant portion of unreacted pyrrole before proceeding to column chromatography.[5]

  • Distillation: If the desired alkylated pyrrole has a sufficiently different boiling point from the starting pyrrole, distillation under reduced pressure can be an effective separation technique.[6][7]

  • Acid-base extraction: This technique can be used to separate basic impurities.[8] While pyrrole itself is a very weak base, this method can be effective for removing more basic starting materials or byproducts.[9]

Q3: What are the most common impurities I should expect in my crude alkylated pyrrole mixture?

A3: The impurities will largely depend on the synthetic route used. However, some common impurities include:

  • Unreacted starting materials: This includes the initial pyrrole and the alkylating agent.

  • Pyrrolidines: These can be a significant impurity, especially in syntheses involving reduction steps.[6][7]

  • Over-alkylated or poly-alkylated pyrroles: Depending on the reaction conditions, multiple alkyl groups may be added to the pyrrole ring.

  • Oxidation and polymerization products: As mentioned, pyrroles are prone to oxidation and polymerization, leading to colored, high-molecular-weight impurities.[1]

  • Solvent residues: Residual solvents from the reaction or workup.

Q4: Can I use column chromatography to purify my alkylated pyrrole? What are the recommended conditions?

A4: Yes, column chromatography is a very common and effective method for purifying alkylated pyrroles. Here are some general guidelines:

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase: A non-polar solvent system is typically a good starting point. A gradient of ethyl acetate in hexane or ether in hexane is often effective.[10] The polarity can be adjusted based on the polarity of your specific alkylated pyrrole.

  • Detection: TLC with UV detection is a standard method for monitoring the separation.[10] Stains like Dragendorff can also be used.[10]

  • Loading: It's crucial not to overload the column, as this can lead to poor separation, especially if unreacted pyrrole is present.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Low yield after purification Decomposition on silica gel: Some alkylated pyrroles can be sensitive to the acidic nature of silica gel.- Neutralize the silica gel with a base (e.g., triethylamine) before packing the column.- Use a different stationary phase like alumina.
Volatility of the product: The product may be lost during solvent removal under vacuum.- Use a lower temperature on the rotary evaporator.- Employ a cold trap to recover volatile product.[11]
Incomplete elution from the column: The product may be strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase.- Add a small percentage of a more polar solvent like methanol to the eluent.[12]
Streaking or tailing on TLC/Column Chromatography Sample overload: Too much crude material was loaded onto the TLC plate or column.- Dilute the sample before spotting on the TLC plate.- Use a larger column or load less material.[5]
Presence of highly polar impurities: Acidic or basic impurities can interact strongly with the silica gel.- Perform an acid-base extraction before chromatography to remove these impurities.- Add a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve peak shape.[8]
Co-elution of product and impurities Similar polarity of compounds: The desired product and an impurity have very similar Rf values.- Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).- Consider using a different purification technique like preparative HPLC or recrystallization.[]
Product appears as multiple spots on TLC Isomers: The reaction may have produced constitutional isomers (e.g., N-alkylation vs. C-alkylation).- Optimize reaction conditions to favor the desired isomer.- Use a high-resolution purification technique like preparative HPLC to separate the isomers.[9]
Decomposition on the TLC plate: The compound is unstable on the silica gel.- Spot the TLC plate and develop it immediately.- Use a less acidic stationary phase for TLC.

Experimental Protocols

Protocol 1: Purification by Distillation Under Reduced Pressure

This method is suitable for thermally stable, volatile alkylated pyrroles. Distillation under reduced pressure lowers the boiling point of the liquid, preventing decomposition.[2][4]

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

  • Place the crude alkylated pyrrole in the round-bottom flask.

  • Begin to reduce the pressure slowly to the desired level.

  • Gently heat the flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the expected boiling point for your product at the given pressure.

  • It is often beneficial to perform a pre-distillation to remove highly volatile impurities and water.[6][7]

Example Data for Pyrrole Purification:

Parameter Value Reference
Pre-distillation Pressureup to 40 mbar[6][7]
Pre-distillation Bottom Temp.up to 85°C[6][7]
Main Distillation Pressure20-300 mbar[6][7]
Main Distillation Bottom Temp.60-90°C[6][7]
Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing acidic or basic impurities from a neutral alkylated pyrrole product.[8]

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, diethyl ether) in a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Separate the aqueous layer.

  • To remove basic impurities (like pyrrolidine), wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[6]

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Alkylated Pyrrole Wash Hexane Wash Crude->Wash Removes Extraction Acid-Base Extraction Crude->Extraction Removes Column Column Chromatography Crude->Column Separates Distillation Distillation Crude->Distillation Separates by b.p. Wash->Column Impurity1 Unreacted Pyrrole Wash->Impurity1 Extraction->Column Impurity2 Ionic Impurities Extraction->Impurity2 Pure Pure Alkylated Pyrrole Column->Pure Impurity3 Closely Related Impurities Column->Impurity3 Distillation->Pure

Caption: General purification workflow for alkylated pyrroles.

Troubleshooting_Logic Start Purification Issue Identified Q1 Is the product decomposing? Start->Q1 A1_Yes Use milder conditions: - Neutralize silica - Lower temperature - Inert atmosphere Q1->A1_Yes Yes Q2 Are peaks tailing/streaking? Q1->Q2 No A1_Yes->Q2 A2_Yes Address column interactions: - Reduce sample load - Pre-purify with extraction - Modify mobile phase Q2->A2_Yes Yes Q3 Are compounds co-eluting? Q2->Q3 No A2_Yes->Q3 A3_Yes Improve separation: - Change solvent system - Use alternative method (HPLC, Recrystallization) Q3->A3_Yes Yes End Purification Optimized Q3->End No A3_Yes->End

Caption: Troubleshooting logic for purification issues.

References

Overcoming steric hindrance in 1-Butyl-2-methyl-1H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-2-methyl-1H-pyrrole. This guide addresses common challenges, with a focus on overcoming the steric hindrance presented by the adjacent butyl and methyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Paal-Knorr Synthesis: This is a classical and widely used method for forming the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] For this compound, the precursors would be 3-methyl-2,5-hexanedione and n-butylamine.

  • N-Alkylation of 2-methyl-1H-pyrrole: This approach involves the direct alkylation of the pre-formed 2-methyl-1H-pyrrole ring with a suitable butylating agent, such as n-butyl bromide.

Q2: What is "steric hindrance" in the context of this synthesis, and why is it a concern?

A2: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the synthesis of this compound, the bulky butyl group on the nitrogen atom (N-1) and the adjacent methyl group on the carbon atom (C-2) can repel each other. This repulsion can make it more difficult for the desired reaction to occur, potentially leading to lower yields or the formation of unwanted side products.

Q3: Which synthetic route is generally preferred for overcoming steric hindrance?

A3: Both routes can be optimized to overcome steric hindrance. However, for introducing a bulky N-substituent adjacent to a C-substituent, the Paal-Knorr synthesis is often a robust choice as the ring formation and N-alkylation occur in a concerted fashion, which can be less sensitive to pre-existing steric bulk on the pyrrole ring. N-alkylation of 2-methylpyrrole can also be effective, but may require more specialized techniques like phase-transfer catalysis or microwave-assisted synthesis to achieve high yields.

Q4: Can microwave-assisted synthesis improve the yield and reduce reaction time?

A4: Yes, microwave-assisted synthesis is a well-documented technique for accelerating organic reactions and improving yields, particularly in cases of steric hindrance.[4][5][6][7] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating methods, leading to shorter reaction times and often cleaner reactions with fewer byproducts.[7][8]

Q5: What is phase-transfer catalysis and how can it help in the N-alkylation of 2-methylpyrrole?

A5: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). In the N-alkylation of 2-methylpyrrole, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport the pyrrolide anion from an aqueous or solid phase into the organic phase where it can react with the alkylating agent (e.g., n-butyl bromide). This can enhance the reaction rate and yield by increasing the effective concentration of the reactive species.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of this compound in Paal-Knorr Synthesis 1. Incomplete reaction: Steric hindrance between the incoming n-butylamine and the methyl group on the dicarbonyl precursor may slow down the reaction. 2. Inappropriate reaction conditions: The temperature may be too low, or the reaction time too short. 3. Catalyst issues: An inappropriate or inactive acid catalyst can hinder the cyclization.1. Increase reaction temperature and/or time. Monitor the reaction progress by TLC or GC-MS. 2. Utilize microwave irradiation: This can significantly reduce reaction times and improve yields.[4][5][6] 3. Optimize the catalyst: While often run under acidic conditions, neutral or weakly acidic conditions can be effective.[1] Consider using a Lewis acid catalyst if protic acids are problematic.
Low yield in N-alkylation of 2-methyl-1H-pyrrole 1. Steric hindrance: The bulky butyl group may have difficulty approaching the nitrogen atom due to the adjacent methyl group. 2. Incomplete deprotonation of 2-methylpyrrole: A weak base or insufficient amount of base may not generate enough of the reactive pyrrolide anion. 3. Competing C-alkylation: The pyrrolide anion is an ambident nucleophile, and alkylation can occur at the carbon atoms of the ring, leading to undesired isomers.1. Employ forcing conditions: Increase the reaction temperature and use a high-boiling polar aprotic solvent like DMF or DMSO. 2. Use a stronger base: Sodium hydride (NaH) is a common and effective base for deprotonating pyrroles. 3. Implement Phase-Transfer Catalysis (PTC): Use a catalyst like tetrabutylammonium bromide (TBAB) with a base such as NaOH or KOH. 4. Consider microwave-assisted synthesis: This can often favor the desired N-alkylation product.[10]
Formation of C-alkylated side products in N-alkylation 1. Nature of the cation: The counter-ion of the pyrrolide can influence the N- versus C-alkylation ratio. 2. Solvent effects: The polarity of the solvent can affect the site of alkylation.1. Use of a "harder" counter-ion: Cations like Li⁺ tend to coordinate more strongly with the nitrogen atom, favoring N-alkylation. 2. Solvent choice: Polar aprotic solvents generally favor N-alkylation. 3. Phase-transfer catalysis: PTC can often improve the selectivity for N-alkylation.
Reaction stalls or is incomplete 1. Purity of reagents: Impurities in the starting materials or solvents can inhibit the reaction. 2. Inefficient mixing: In heterogeneous reactions (e.g., with solid bases), poor mixing can limit the reaction rate.1. Purify starting materials and ensure solvents are anhydrous. 2. Use vigorous mechanical stirring, especially for heterogeneous mixtures.
Difficult purification of the final product 1. Presence of unreacted starting materials. 2. Formation of closely related side products (e.g., C-alkylated isomers). 1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize column chromatography with a suitable solvent system to separate isomers. Consider using a more efficient separation technique like preparative HPLC if necessary.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Methyl-2,5-hexanedione

  • n-Butylamine

  • Acetic acid (glacial)

  • Toluene

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2,5-hexanedione (1.0 eq) and n-butylamine (1.2 eq) in toluene.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Microwave-Assisted N-Alkylation of 2-methyl-1H-pyrrole

This protocol is a general guideline for a microwave-assisted reaction and should be performed in a dedicated microwave reactor.

Materials:

  • 2-methyl-1H-pyrrole

  • n-Butyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2-methyl-1H-pyrrole (1.0 eq), n-butyl bromide (1.2 eq), and finely powdered potassium carbonate (2.0 eq).

  • Add a minimal amount of DMF to create a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined experimentally.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of N-substituted pyrroles, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

MethodTemperature (°C)TimeYield (%)Reference
Conventional HeatingRefluxSeveral hoursModerate to Good[2][11][12]
Microwave Irradiation120-16010-30 minGood to Excellent[4][5][8]

Table 2: Comparison of N-Alkylation Methods for Pyrroles

MethodBaseSolventCatalystTemperature (°C)TimeYield (%)Reference
ConventionalNaHDMF-80-1002-6 hModerate[13]
Phase-Transfer CatalysisNaOH/KOHToluene/WaterTBAB80-1004-8 hGood[9]
Microwave-AssistedK₂CO₃DMF (minimal)-120-15010-30 minGood to Excellent[10]

Visualizations

experimental_workflow cluster_paal_knorr Paal-Knorr Synthesis cluster_n_alkylation N-Alkylation pk_start 3-Methyl-2,5-hexanedione + n-Butylamine pk_reaction Reaction with Acid Catalyst pk_start->pk_reaction pk_workup Aqueous Workup pk_reaction->pk_workup pk_purification Purification pk_workup->pk_purification pk_product This compound pk_purification->pk_product na_start 2-methyl-1H-pyrrole + n-Butyl bromide na_reaction Reaction with Base (e.g., NaH) na_start->na_reaction na_workup Aqueous Workup na_reaction->na_workup na_purification Purification na_workup->na_purification na_product This compound na_purification->na_product

Synthetic routes to this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield of This compound steric_hindrance Steric Hindrance start->steric_hindrance incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., C-alkylation) start->side_reactions microwave Microwave-Assisted Synthesis steric_hindrance->microwave ptc Phase-Transfer Catalysis steric_hindrance->ptc optimize_conditions Optimize Conditions (Temp, Time) incomplete_reaction->optimize_conditions incomplete_reaction->microwave side_reactions->ptc change_reagents Change Base/ Solvent/Catalyst side_reactions->change_reagents

Troubleshooting logic for low yield.

References

Technical Support Center: Synthesis of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted pyrroles. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvents.

Troubleshooting Guides

Issue: Low or no yield in Paal-Knorr synthesis of N-substituted pyrroles.

Question: My Paal-Knorr reaction is giving a low yield of the desired N-substituted pyrrole. What are the potential causes and how can I improve it?

Answer: Low yields in Paal-Knorr synthesis can stem from several factors, often related to reaction conditions. Here are some troubleshooting steps:

  • Solvent Choice: The traditional use of protic acids like acetic acid can sometimes lead to side reactions or degradation of sensitive substrates.[1][2][3] Consider switching to a different solvent system. For instance, greener and often more efficient reactions have been reported using water, ionic liquids, or even solvent-free conditions, especially when coupled with microwave irradiation.[4][5][6]

  • Catalyst: The reaction is typically acid-catalyzed.[1][3] If you are using a weak acid and observing slow conversion, consider a stronger acid catalyst. However, be mindful that very strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[7] Alternatively, various Lewis acids and solid acid catalysts like silica sulfuric acid have been shown to be effective and can simplify workup.[2][8]

  • Temperature and Reaction Time: Prolonged heating can lead to decomposition of the product.[2] Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and often improves yields by minimizing thermal degradation.[9][10][11]

  • Amine Reactivity: Less nucleophilic amines, such as those with electron-withdrawing groups, may react sluggishly. In such cases, more forcing conditions (higher temperature, stronger catalyst) might be necessary, or a different synthetic route could be considered.

Issue: Difficulty in product purification and isolation.

Question: I'm struggling with the purification of my N-substituted pyrrole. What strategies can I employ?

Answer: Purification challenges often arise from the reaction mixture's complexity. Here are some suggestions:

  • Solvent-Free and Catalyst-Free Approaches: To minimize impurities from solvents and catalysts, consider solvent-free reaction conditions.[12][13][14][15] Several methods have been developed that proceed efficiently without any solvent, often with the aid of microwave irradiation or grinding.[13][15] This can lead to a cleaner reaction mixture and simpler product isolation.

  • Use of Heterogeneous Catalysts: Employing solid-supported catalysts, such as silica sulfuric acid, can simplify purification as the catalyst can be easily filtered off after the reaction.[2][8]

  • Extraction and Crystallization: If the reaction is performed in a solvent, careful selection of extraction solvents is crucial. Pyrrole's polarity, due to the nitrogen atom, allows it to have some solubility in polar solvents.[16] For crystallization, trying a range of solvent systems (e.g., polar/non-polar mixtures) can help in obtaining pure crystals.

Frequently Asked Questions (FAQs)

Question: What is the effect of polar protic vs. polar aprotic solvents on the synthesis of N-substituted pyrroles?

Answer: The choice between a polar protic and a polar aprotic solvent can significantly influence the reaction rate and mechanism.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and can form hydrogen bonds.[17][18] In the context of pyrrole synthesis, they can stabilize charged intermediates. Water, in particular, has been successfully used as a green solvent for the Clauson-Kaas synthesis.[12] However, in some reactions like SN2, protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction.[19][20]

  • Polar Aprotic Solvents: These solvents (e.g., acetonitrile, DMF, DMSO) possess a dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[17][21] They are effective at dissolving charged nucleophiles without strongly solvating them, which can enhance their reactivity.[19] For instance, in the Clauson-Kaas synthesis, acetonitrile has been shown to be a good solvent, leading to high yields in shorter reaction times, especially under microwave irradiation.[22]

Question: Can N-substituted pyrroles be synthesized without any solvent?

Answer: Yes, solvent-free synthesis of N-substituted pyrroles is a well-established and environmentally friendly approach.[15] These reactions are often facilitated by:

  • Microwave Irradiation: This technique provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[9][13][14]

  • Catalysts: Molecular iodine and various solid acids have proven effective as catalysts under solventless conditions.[8][13]

  • Grinding: Mechanical grinding of reactants can also promote the reaction in the absence of a solvent.[15]

Solvent-free methods offer advantages such as simplified workup, reduced waste, and often higher product purity.[15]

Question: What are the advantages of using microwave-assisted synthesis for N-substituted pyrroles?

Answer: Microwave-assisted synthesis offers several key advantages over conventional heating methods:[6][10][11]

  • Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation.[9][11]

  • Improved Yields: The rapid and efficient heating can minimize the formation of byproducts and thermal decomposition of the desired product, leading to higher isolated yields.[9][11]

  • Greener Chemistry: The reduction in reaction time and often the ability to use less or no solvent aligns with the principles of green chemistry.[10]

  • Enhanced Selectivity: In some cases, microwave heating can lead to different product selectivity compared to conventional methods.[11]

Quantitative Data on Solvent Effects

The choice of solvent can have a dramatic impact on the yield of N-substituted pyrroles. The following tables summarize quantitative data from various studies.

Table 1: Solvent Effects on the Clauson-Kaas Synthesis of N-Substituted Pyrroles

CatalystAmineSolventTemperature (°C)TimeYield (%)Reference
FeCl₃·7H₂OVariousH₂O60-74-98[12]
FeCl₃·7H₂OVariousMeCN60-Lower than H₂O[12]
FeCl₃·7H₂OVariousC₆H₆60-Lower than H₂O[12]
FeCl₃·7H₂OVariousCH₂Cl₂60-Lower than H₂O[12]
FeCl₃·7H₂OVariousTHF60-Lower than H₂O[12]
FeCl₃·7H₂OVariousEtOH60-Lower than H₂O[12]
FeCl₃·7H₂OVariousEtOAc60-Lower than H₂O[12]
OxoneAnilineEthanolMW20 min75[22]
OxoneAnilineAcetonitrileMW10 min80[22]
OxoneAnilineWaterMW-55[22]
OxoneAnilineSolvent-freeMW20 min60[22]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Solvent-Free Synthesis

Synthesis MethodCatalystSolventConditionsTimeYield (%)Reference
Clauson-KaasH₃PW₁₂O₄₀/SiO₂Petroleum EtherReflux-60-93[12]
Clauson-Kaas (MW)H₃PW₁₂O₄₀/SiO₂Solvent-freeMW-90-96[12]
Clauson-Kaas (MW)Molecular IodineSolvent-freeMWShort75-98[13]

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of N-Arylpyrroles (Based on Clauson-Kaas Reaction)

  • Reactant Preparation: In a microwave-transparent reaction vessel, combine the aromatic amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of molecular iodine (~5 mol%).

  • Reaction: Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 120-140°C) for a short period (e.g., 2-5 minutes).[13] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: The product can often be purified directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of N-Substituted Pyrroles in Water (Based on Clauson-Kaas Reaction)

  • Reactant Preparation: To a round-bottom flask, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.1 mmol), and a catalytic amount of iron(III) chloride heptahydrate (2 mol%) in water (5 mL).[12]

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction's progress using TLC.

  • Workup: Upon completion, cool the mixture to room temperature.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

solvent_effects_logic cluster_synthesis Synthesis of N-Substituted Pyrroles cluster_protic Polar Protic cluster_aprotic Polar Aprotic cluster_solvent_free Solvent-Free solvent_choice Solvent Choice protic e.g., Water, Ethanol Can H-bond solvent_choice->protic aprotic e.g., Acetonitrile, DMF No H-bond Donation solvent_choice->aprotic solvent_free e.g., MW, Grinding solvent_choice->solvent_free protic_adv Advantages: Green, Stabilizes Intermediates protic->protic_adv protic_disadv Disadvantages: Can Deactivate Nucleophiles protic->protic_disadv outcome Reaction Outcome (Yield, Time, Purity) protic_adv->outcome protic_disadv->outcome aprotic_adv Advantages: Enhances Nucleophilicity aprotic->aprotic_adv aprotic_disadv Disadvantages: Less 'Green' than Water aprotic->aprotic_disadv aprotic_adv->outcome aprotic_disadv->outcome sf_adv Advantages: Green, Simple Workup, High Yield solvent_free->sf_adv sf_disadv Disadvantages: Potential for high viscosity solvent_free->sf_disadv sf_adv->outcome sf_disadv->outcome

References

Technical Support Center: Synthesis of 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Butyl-2-methyl-1H-pyrrole, with a focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, n-butylamine.[2][3]

Q2: What are the typical starting materials for the Paal-Knorr synthesis of this compound?

A2: The synthesis requires a 1,4-dicarbonyl compound that will yield the 2-methyl substitution pattern and n-butylamine. A suitable dicarbonyl precursor would be 3-methyl-2,5-hexanedione or a similar structure.

Q3: What catalysts are typically used in the Paal-Knorr synthesis?

A3: Traditionally, the reaction is catalyzed by protic acids like sulfuric acid or hydrochloric acid, or Lewis acids.[3] However, these conditions can be harsh.[2] Milder and more modern alternatives include the use of catalysts such as iodine, montmorillonite clay, or carrying out the reaction in ionic liquids.[2] Some methods even proceed under neutral or weakly acidic conditions, with acetic acid being a common choice to accelerate the reaction.[1]

Q4: Can this synthesis be performed without a solvent?

A4: Yes, some modern variations of the Paal-Knorr synthesis can be performed under solvent-free conditions, which can be more environmentally friendly.[4]

Q5: Are there alternative synthesis methods to the Paal-Knorr reaction?

A5: While the Paal-Knorr synthesis is very common, other methods for creating substituted pyrroles exist, such as the Knorr pyrrole synthesis (not to be confused with Paal-Knorr), Hantzsch pyrrole synthesis, and others.[5][6] However, for the specific target molecule of this compound, the Paal-Knorr approach is often the most direct.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes related to temperature?

  • Answer:

    • Temperature Too Low: The reaction rate may be too slow at lower temperatures, leading to an incomplete reaction within the given timeframe. The cyclization step of the Paal-Knorr synthesis is the rate-determining step and is temperature-dependent.[2]

    • Temperature Too High: Extremely high temperatures can lead to the degradation of starting materials, intermediates, or the final product, especially if sensitive functional groups are present.[7] In some cases, high temperatures can favor the formation of side products. For enzymatic syntheses, high temperatures can lead to enzyme denaturation.[7]

    • Solution: Systematically optimize the reaction temperature. Start with milder conditions (e.g., room temperature or slightly elevated temperatures of 40-60°C) and gradually increase the temperature, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation. How can temperature be adjusted to minimize this?

  • Answer:

    • Furan Formation: In the Paal-Knorr synthesis, if the reaction conditions are too acidic (pH < 3), the formation of furan byproducts can be favored over the desired pyrrole.[1] While this is primarily a pH issue, temperature can exacerbate side reactions.

    • Polymerization/Degradation: High temperatures can cause polymerization of the starting materials or the pyrrole product. Pyrroles themselves can be sensitive to strong acids and high heat.

    • Solution:

      • Ensure the reaction is not overly acidic. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[1]

      • Lower the reaction temperature to find a balance where the main reaction proceeds at a reasonable rate, but the side reactions are minimized.

      • Consider using milder, modern catalysts that can facilitate the reaction at lower temperatures.[2]

Issue 3: Reaction is Very Slow or Stalls

  • Question: The reaction is proceeding very slowly or appears to have stopped before completion. Should I just increase the temperature?

  • Answer:

    • Increasing the temperature is a logical step to increase the reaction rate. However, it should be done cautiously to avoid the issues mentioned above (degradation and side product formation).

    • Troubleshooting Steps:

      • Confirm that the catalyst is active and present in the correct amount.

      • Ensure the starting materials are pure and present in the correct stoichiometry. An excess of the amine is often used.[1]

      • Incrementally increase the temperature (e.g., in 10-20°C steps) and monitor the reaction.

      • If higher temperatures do not improve the yield or lead to decomposition, consider switching to a more efficient catalytic system that allows for lower reaction temperatures. Microwave-assisted synthesis can also be an option to reduce reaction times.[8]

Data Presentation

Table 1: Illustrative Example of Temperature Optimization for Paal-Knorr Synthesis of this compound
EntryTemperature (°C)Reaction Time (hours)Yield (%)Observations
125 (Room Temp)2415Very slow reaction, incomplete conversion.
2401845Moderate reaction rate, clean reaction.
3601275Good reaction rate and yield.
480885Faster reaction, slight increase in colored impurities.
5100 (Reflux in Toluene)680Faster but more side products observed, yield slightly decreased.
6120465Significant decomposition and byproduct formation observed.

Note: This table is an illustrative example based on general principles of the Paal-Knorr reaction and is intended to guide the optimization process. Actual results may vary.

Experimental Protocols

Detailed Protocol for Paal-Knorr Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-methyl-2,5-hexanedione (or equivalent 1,4-dicarbonyl precursor)

  • n-Butylamine

  • Glacial Acetic Acid (catalyst)

  • Toluene (or another suitable solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of the 1,4-dicarbonyl compound in a suitable solvent like toluene.

  • Addition of Reagents: Add 1.1 to 1.5 equivalents of n-butylamine to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., start with 60-80°C) and stir. Monitor the progress of the reaction using TLC or GC. The reaction involves the elimination of two equivalents of water.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Paal_Knorr_Pathway 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal_Intermediate Hemiaminal_Intermediate 1,4-Dicarbonyl->Hemiaminal_Intermediate + n-Butylamine n-Butylamine n-Butylamine n-Butylamine->Hemiaminal_Intermediate Cyclized_Intermediate Cyclized_Intermediate Hemiaminal_Intermediate->Cyclized_Intermediate Intramolecular Condensation Product This compound Cyclized_Intermediate->Product Dehydration (-2 H2O)

Caption: Paal-Knorr reaction pathway for this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 1,4-Dicarbonyl, n-Butylamine, and Solvent B Add Acetic Acid Catalyst A->B C Heat to Optimized Temperature (e.g., 60-80°C) B->C D Monitor Reaction by TLC/GC C->D E Cool and Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry and Evaporate Solvent F->G H Purify by Distillation/Chromatography G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield? Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Catalyst Is Catalyst Active/Correct Amount? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Start->Check_Reagents Temp_Low Increase Temperature Incrementally (e.g., +10-20°C) Check_Temp->Temp_Low No Temp_High Side Products/Decomposition? Temp_Low->Temp_High Lower_Temp Decrease Temperature Temp_High->Lower_Temp Yes Consider_Catalyst Use Milder Catalyst System Temp_High->Consider_Catalyst No Improvement

Caption: Troubleshooting decision tree for low yield in pyrrole synthesis.

References

Technical Support Center: Paal-Knorr Pyrrole Synthesis Work-up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the work-up procedure for the Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is strongly acidic. How should I properly quench the reaction before extraction?

A1: For reactions catalyzed by strong acids (e.g., HCl, H₂SO₄), it is crucial to neutralize the acid to prevent the formation of furan byproducts, which can occur at a pH below 3.[1][2] A common and effective method is to cool the reaction mixture in an ice bath and then slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Using a strong base like sodium hydroxide (NaOH) is generally not recommended as it can sometimes promote side reactions or degradation of the desired pyrrole product, especially if the product has base-sensitive functional groups.

Q2: What is the best solvent system for extracting my pyrrole product?

A2: The choice of extraction solvent depends on the polarity of your synthesized pyrrole.

  • For less polar pyrroles: Solvents like diethyl ether, ethyl acetate, or dichloromethane (DCM) are commonly used.

  • For more polar pyrroles: Ethyl acetate or a mixture of DCM and methanol might be more effective.

It is recommended to perform a small-scale liquid-liquid extraction test with a few different solvents to determine the optimal choice for your specific product. The organic layer should then be washed with water to remove any remaining inorganic salts, and finally with brine to facilitate drying.

Q3: I have a low yield after purification. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several factors during the work-up and purification process:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before starting the work-up.

  • Product Loss During Extraction:

    • Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.

    • Incorrect Solvent Choice: Your pyrrole might have some solubility in the aqueous layer. If suspected, re-extract the aqueous layer multiple times with the organic solvent.

  • Product Degradation: Some pyrroles are sensitive to air and light and can decompose upon prolonged exposure.[3] It is advisable to work quickly, use an inert atmosphere (like nitrogen or argon) if necessary, and store the purified product in a dark, cool place.[3]

  • Suboptimal Purification:

    • Column Chromatography: The choice of eluent is critical. A system that is too polar can lead to co-elution of impurities, while a system that is not polar enough may result in the product being retained on the column. It is essential to develop a good separation on TLC before running a column.

    • Recrystallization: Finding the right solvent or solvent mixture is key. The ideal solvent should dissolve the pyrrole well at high temperatures but poorly at low temperatures.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: Besides unreacted starting materials (the 1,4-dicarbonyl compound and the amine), common impurities in a Paal-Knorr synthesis can include:

  • Furan byproduct: This is more likely if the reaction was conducted under strongly acidic conditions.[1][2]

  • Hemiaminal or enamine intermediates: Incomplete dehydration can leave these intermediates in the reaction mixture.

  • Polymerization products: Pyrroles, especially those with unsubstituted positions, can be prone to polymerization under acidic conditions.

  • Side products from the amine: If the amine starting material is not pure, this can lead to the formation of multiple pyrrole products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or incorrect reaction conditions.Ensure the catalyst is active and the reaction is run at the appropriate temperature and for a sufficient duration. Monitor the reaction progress using TLC.
Formation of Furan Byproduct Reaction conditions are too acidic (pH < 3).[1][2]Use a weaker acid catalyst (e.g., acetic acid) or buffer the reaction mixture.[1] Ensure the pH does not drop too low during the reaction.
Product is an Oil and Difficult to Purify The pyrrole derivative may have a low melting point or be impure.Try to purify by column chromatography. If the product is still an oil, consider converting it to a crystalline derivative for characterization, if applicable.
Product Darkens or Decomposes Upon Standing The pyrrole is sensitive to air and/or light.[3]Store the purified product under an inert atmosphere (nitrogen or argon) in a dark vial at a low temperature.[3] The use of antioxidants can also be considered.
Difficulty Separating Product from Starting Amine The amine and pyrrole have similar polarities.If the amine is basic, an acidic wash (e.g., dilute HCl) during the work-up can help to remove it into the aqueous layer. Be cautious if your pyrrole is acid-sensitive.
Streaking on Silica Gel TLC/Column The pyrrole is too polar or acidic/basic.For polar compounds, consider using a more polar eluent system. If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve chromatography. For acidic compounds, adding a small amount of acetic acid to the eluent may help.

Experimental Protocols

General Work-up Procedure for Acid-Catalyzed Paal-Knorr Synthesis
  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If a strong acid was used as a catalyst, cool the mixture in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ with stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either column chromatography or recrystallization.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Eluent Systems: The choice of eluent depends on the polarity of the pyrrole. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the product.

    • Example: A gradient of 5% to 20% ethyl acetate in hexanes is often effective for many N-aryl and N-alkyl pyrroles.

Purification by Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.

    • Example: For the synthesis of 2,5-dimethyl-1-phenylpyrrole, a mixture of methanol and water (9:1) has been shown to be an effective recrystallization solvent.[4] Ethanol is also a commonly used solvent for recrystallizing pyrrole derivatives.[5]

Data Presentation

The following table provides a general comparison of purification methods for Paal-Knorr pyrrole synthesis. The actual yields will be highly dependent on the specific substrate and reaction conditions.

Purification Method Typical Yield Range Purity Advantages Disadvantages
Column Chromatography 60-95%>98%High purity achievable; good for separating close-running impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization 50-85%>99% (if successful)Can provide very pure material; procedurally simpler than chromatography.Finding a suitable solvent can be challenging; can result in significant product loss.
Distillation (for volatile pyrroles) 60-90%>98%Effective for low-boiling point pyrroles.Not suitable for high-molecular-weight or thermally unstable compounds.

Visualization

Below is a generalized workflow for the work-up and purification of a Paal-Knorr pyrrole synthesis product.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Paal-Knorr Reaction Mixture Quench Quenching (e.g., NaHCO₃ aq.) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash Washing (Water, Brine) Extraction->Wash Dry_Concentrate Drying & Concentration Wash->Dry_Concentrate Purification Purification Method Dry_Concentrate->Purification Column Column Chromatography Purification->Column Impurities Present Recrystallization Recrystallization Purification->Recrystallization Crystalline Solid Pure_Product Pure Pyrrole Column->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for Paal-Knorr synthesis work-up.

References

Technical Support Center: Analysis of 1-Butyl-2-methyl-1H-pyrrole Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-2-methyl-1H-pyrrole. Our goal is to help you identify and address common contaminants in your samples.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the analysis of this compound.

Q1: I see unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram. What could they be?

A1: Unexpected peaks in your GC-MS analysis could be due to several factors, including contaminants from the synthesis, degradation products, or impurities from your solvents and reagents. Common contaminants originating from the synthesis of this compound, especially if a Paal-Knorr type synthesis was employed, may include:

  • Unreacted Starting Materials: The most common impurities are often unreacted precursors. In a typical Paal-Knorr synthesis of this compound, these would be a 1,4-dicarbonyl compound and n-butylamine.[1][2][3][4] One study on a substituted pyrrole identified an unreacted starting dicarbonyl compound as a major impurity.[5]

  • Byproducts of Side Reactions: The Paal-Knorr synthesis can sometimes yield byproducts. For example, if the reaction conditions are too acidic, furan derivatives can be formed instead of pyrroles.[1]

  • Solvent and Reagent Impurities: Ensure the purity of your solvents and reagents, as these can introduce extraneous peaks.

Q2: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that I cannot assign to this compound. How can I identify the impurities?

A2: Unassigned signals in your NMR spectrum likely correspond to contaminants. To identify them, consider the following:

  • Compare with Expected Chemical Shifts: First, ensure you have correctly assigned the peaks for this compound. The expected approximate chemical shifts are provided in the table below.

  • Check for Starting Materials: Compare the unassigned signals to the known NMR spectra of your starting materials.

  • Look for Common Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants and have characteristic NMR signals.

  • Consider Degradation Products: Pyrroles can be sensitive to strong acids and oxidation, which may lead to polymerization or the formation of other degradation products.[6]

Representative ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Pyrrole H (2H)~ 5.8 - 6.5m2H
Pyrrole H (1H)~ 5.7 - 6.0t1H
N-CH₂ (butyl)~ 3.8 - 4.1t2H
Pyrrole-CH₃~ 2.1 - 2.3s3H
N-CH₂-CH₂ (butyl)~ 1.5 - 1.7m2H
CH₂-CH₃ (butyl)~ 1.2 - 1.4m2H
CH₃ (butyl)~ 0.8 - 1.0t3H

Note: These are approximate chemical shifts and may vary depending on the solvent and instrument.

Q3: My High-Performance Liquid Chromatography (HPLC) analysis shows a low purity for my this compound sample. How can I improve the separation to better identify the contaminants?

A3: To improve your HPLC separation, you can optimize several parameters:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous phase. A gradient elution, where the solvent composition changes over time, can often improve the separation of complex mixtures.

  • Column Chemistry: A C18 column is a good starting point for reversed-phase HPLC analysis of pyrrole derivatives.[5][7] However, if you have co-eluting peaks, you might consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly affect the retention of ionizable compounds. For pyrroles, a slightly acidic pH is often used.[5][7]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance peak resolution.

Experimental Protocols

Below are generalized protocols for the analysis of this compound. These should be adapted and optimized for your specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a known amount of your this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of your sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Dissolve your sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[5][7]

    • Mobile Phase: A mixture of acetonitrile and water (or a buffer, such as phosphate buffer at pH 3).[5][7] A common starting point is a 50:50 (v/v) mixture.

    • Elution: Isocratic or gradient elution can be used. For unknown mixtures, a gradient from 10% to 90% acetonitrile over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the pyrrole ring absorbs (e.g., 225 nm).[8]

    • Injection Volume: 10 µL.

Workflow for Contaminant Identification

The following diagram illustrates a logical workflow for identifying unknown contaminants in your this compound samples.

Contaminant_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Confirmation Sample_Preparation Prepare Sample for Analysis Initial_Screening Perform Initial Purity Screen (e.g., GC-MS or HPLC) Sample_Preparation->Initial_Screening Unexpected_Peaks Unexpected Peaks Observed? Initial_Screening->Unexpected_Peaks Identify_Knowns Compare with Known Spectra (Starting Materials, Solvents) Unexpected_Peaks->Identify_Knowns Yes End End Unexpected_Peaks->End No (Sample is Pure) Hypothesize_Unknowns Hypothesize Structure of Unknowns (e.g., from Synthesis Byproducts) Identify_Knowns->Hypothesize_Unknowns Further_Analysis Perform Further Spectroscopic Analysis (e.g., NMR, HRMS) Hypothesize_Unknowns->Further_Analysis Confirm_Structure Confirm Structure of Contaminant Further_Analysis->Confirm_Structure

Caption: Workflow for identifying contaminants in this compound.

References

Enhancing regioselectivity in pyrrole functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing regioselectivity in pyrrole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to help you achieve your desired regiochemical outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of pyrroles.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (C2 vs. C3)

Q: My Friedel-Crafts acylation is giving me a mixture of C2 and C3-acylated pyrroles. How can I improve the selectivity?

A: The regioselectivity of Friedel-Crafts acylation on pyrrole is highly dependent on the nitrogen substituent and the choice of Lewis acid. Unprotected pyrrole or N-alkyl pyrroles typically yield the C2-acylated product as the major isomer. To achieve high selectivity for either C2 or C3, consider the following strategies:

  • For C3-Acylation: The use of an electron-withdrawing N-protecting group is crucial. The N-phenylsulfonyl group is particularly effective at directing acylation to the C3 position. The choice of Lewis acid is also critical in this case.

  • For C2-Acylation: While C2 is the electronically preferred site for acylation of N-alkyl pyrroles, selectivity can be further enhanced by the choice of catalyst. Organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to be effective for C2-acylation.[1]

Data Presentation: Effect of N-Protecting Group and Lewis Acid on Acylation Regioselectivity

N-SubstituentAcylating AgentLewis Acid / CatalystMajor ProductC2:C3 RatioReference
HBenzoyl ChlorideTiCl₄C25:1[2]
MethylBenzoyl ChlorideDBN (catalyst)C2High[1]
PhenylsulfonylAcetyl ChlorideAlCl₃C3High
PhenylsulfonylAcetyl ChlorideBF₃·OEt₂C2Predominantly C2

Experimental Protocol: Regioselective C3-Acylation of N-Phenylsulfonylpyrrole

  • Preparation: To a solution of 1-(phenylsulfonyl)pyrrole in an inert solvent such as dichloromethane, add the acyl chloride (1.1 equivalents).

  • Reaction Initiation: Cool the mixture to 0 °C and add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-acyl-1-(phenylsulfonyl)pyrrole.

  • Deprotection: The phenylsulfonyl group can be removed under mild alkaline hydrolysis to yield the free 3-acyl-1H-pyrrole.

Issue 2: Uncontrolled Halogenation Leading to Multiple Products

Q: I am trying to perform a monohalogenation of my pyrrole, but I'm getting a mixture of polyhalogenated products. How can I achieve monoselectivity?

A: Pyrrole is a highly electron-rich heterocycle, making it susceptible to polyhalogenation.[2] To control the reaction and favor monohalogenation, particularly at the C2 position, several strategies can be employed:

  • Mild Halogenating Agents: Use less reactive halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of elemental halogens (Cl₂, Br₂).

  • Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the reaction rate and minimize over-halogenation.

  • Control Stoichiometry: Use only one equivalent of the halogenating agent.

Data Presentation: Conditions for Regioselective Monohalogenation

Pyrrole SubstrateHalogenating AgentSolvent(s)TemperatureMajor ProductNotes
PyrroleSO₂Cl₂Ether-78 °C2-Chloropyrrole
Pyrrole-2-carboxamideTBABr₃DichloromethaneRoom Temp.5-Bromo-pyrrole-2-carboxamideSubstrate control directs bromination to C5.[3]
Pyrrolo[1,2-a]quinoxalinesTBAI or I₂Dichloroethane80 °CC3-Iodinated productExcellent regioselectivity for this specific heterocyclic system.[4]

Experimental Protocol: Regioselective C2-Bromination of Pyrrole with NBS

  • Preparation: Dissolve the pyrrole substrate in a suitable solvent like tetrahydrofuran (THF) or dichloromethane in a flask equipped with a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in THF to the cooled pyrrole solution over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is electrophilic substitution on pyrrole favored at the C2 (α) position over the C3 (β) position?

A1: Electrophilic attack at the C2 position of the pyrrole ring leads to a more stable carbocation intermediate. This intermediate is stabilized by three resonance structures, which delocalize the positive charge more effectively, including one structure where the nitrogen atom bears the positive charge. In contrast, attack at the C3 position results in an intermediate that is only stabilized by two resonance structures. The greater stabilization of the intermediate from C2 attack lowers the activation energy for this pathway, making it the preferred site of reaction.

Q2: How can I achieve functionalization at the C3 position of pyrrole?

A2: Directing functionalization to the C3 position typically requires overcoming the intrinsic preference for C2 attack. The most common strategy is to install a sterically bulky or electron-withdrawing protecting group on the pyrrole nitrogen.

  • Electron-Withdrawing Groups: Groups like phenylsulfonyl (-SO₂Ph) decrease the electron density of the ring, and through a combination of electronic and steric effects, can direct incoming electrophiles to the C3 position, as seen in Friedel-Crafts acylations with AlCl₃.

  • Sterically Bulky Groups: A large protecting group on the nitrogen can sterically hinder the C2 and C5 positions, making the C3 and C4 positions more accessible to the electrophile.

  • Directed Metalation: Deprotonation of an N-protected pyrrole with a strong base (like an organolithium reagent) followed by quenching with an electrophile can also be used to achieve C3 functionalization, depending on the directing group and reaction conditions.

Q3: I am having trouble with my Vilsmeier-Haack formylation of a substituted pyrrole. What are some common causes of failure or low yield?

A3: The Vilsmeier-Haack reaction is generally a reliable method for the C2-formylation of electron-rich pyrroles.[5][6][7] However, several factors can lead to poor results:

  • Deactivated Pyrrole Ring: The Vilsmeier reagent is a relatively mild electrophile. If your pyrrole substrate has strong electron-withdrawing groups, the ring may be too deactivated to react.

  • Steric Hindrance: Bulky substituents on the pyrrole nitrogen or at the C2/C5 positions can hinder the approach of the Vilsmeier reagent.[8] In some cases, sterically crowded formamides can be used to direct formylation to the C3 position.[9]

  • Reagent Quality: The reaction is sensitive to moisture. Ensure that your dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.

  • Reaction Temperature: While the Vilsmeier reagent is typically formed at 0 °C, the subsequent reaction with the pyrrole may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is often necessary.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to yield the aldehyde. This is typically achieved by adding the reaction mixture to a basic solution (e.g., aqueous sodium hydroxide or potassium carbonate) at 0 °C. Improper pH or temperature during work-up can affect the yield.

Visual Guides

Signaling Pathways and Experimental Workflows

G cluster_0 Regioselective Pyrrole Functionalization Workflow start Pyrrole Substrate decision Desired Position? start->decision c2_path C2-Functionalization decision->c2_path C2 c3_path C3-Functionalization decision->c3_path C3 reaction_c2 Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts with BF3) c2_path->reaction_c2 protect Install N-Directing Group (e.g., -SO2Ph) c3_path->protect reaction_c3 Electrophilic Substitution (e.g., Friedel-Crafts with AlCl3) protect->reaction_c3 product_c2 C2-Functionalized Pyrrole reaction_c2->product_c2 deprotect Remove N-Directing Group reaction_c3->deprotect product_c3 C3-Functionalized Pyrrole deprotect->product_c3

Caption: Decision workflow for achieving C2 vs. C3 functionalization of pyrrole.

G cluster_1 Troubleshooting Low Regioselectivity start Low Regioselectivity Observed check_nh Is Pyrrole N-H Free? start->check_nh check_reagents Review Reagents and Conditions check_nh->check_reagents No protect_n Install N-Directing Group (-SO2Ph for C3, bulky group) check_nh->protect_n Yes adjust_lewis_acid Change Lewis Acid (e.g., AlCl3 for C3, BF3 for C2) check_reagents->adjust_lewis_acid adjust_temp Lower Reaction Temperature check_reagents->adjust_temp re_run Re-run Experiment protect_n->re_run adjust_lewis_acid->re_run adjust_temp->re_run

Caption: A logical flowchart for troubleshooting poor regioselectivity in pyrrole functionalization.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectra: 1-Butyl-2-methyl-1H-pyrrole and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the proton nuclear magnetic resonance (¹H NMR) spectral characteristics of 1-Butyl-2-methyl-1H-pyrrole and its key structural analogs. This guide provides a comprehensive comparison of chemical shifts, coupling constants, and signal multiplicities to aid researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of substituted pyrrole derivatives.

The pyrrole scaffold is a ubiquitous heterocyclic motif in pharmaceuticals, natural products, and functional materials. A thorough understanding of the substitution patterns on the pyrrole ring is crucial for predicting molecular properties and biological activity. ¹H NMR spectroscopy is an indispensable tool for characterizing these structures. This guide presents a detailed analysis of the ¹H NMR spectrum of this compound and compares it with the spectra of three closely related analogs: 1-butylpyrrole, 2-methylpyrrole, and 1,2-dimethylpyrrole.

¹H NMR Data Comparison

The following table summarizes the experimental ¹H NMR data for this compound and its analogs. All data was acquired in deuterated chloroform (CDCl₃) unless otherwise specified.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-3~5.95t~2.71H
H-4~6.00t~3.01H
H-5~6.55t~2.11H
N-CH₂~3.75t~7.22H
C-CH₃~2.18s-3H
N-CH₂CH₂ ~1.65m-2H
N-(CH₂)₂CH₂ ~1.35m-2H
N-(CH₂)₃CH₃ ~0.95t~7.43H
1-Butylpyrrole H-2, H-56.63t2.12H
H-3, H-46.10t2.12H
N-CH₂3.84t7.12H
N-CH₂CH₂ 1.74p7.32H
N-(CH₂)₂CH₂ 1.38h7.42H
N-(CH₂)₃CH₃ 0.95t7.43H
2-Methylpyrrole NH~7.7 (broad s)s-1H
H-56.57t~2.81H
H-35.95t~3.01H
H-46.05t~3.01H
C-CH₃2.24s-3H
1,2-Dimethylpyrrole H-56.45t2.81H
H-35.89t3.21H
H-46.00dd3.2, 2.81H
N-CH₃3.53s-3H
C-CH₃2.16s-3H

Experimental Protocol

The following is a generalized protocol for the acquisition of ¹H NMR spectra of small organic molecules, such as the pyrrole derivatives discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

  • The magnetic field homogeneity is optimized by shimming on the lock signal.

  • The probe is tuned and matched for the ¹H frequency.

3. Data Acquisition:

  • A standard single-pulse experiment is used.

  • Typical acquisition parameters include:

    • Spectral width: ~16 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

    • Pulse width: Calibrated 90° pulse

4. Data Processing:

  • The free induction decay (FID) is Fourier transformed.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative proton ratios.

  • Peak picking is used to determine the chemical shifts and coupling constants.

Workflow for ¹H NMR Spectrum Acquisition and Interpretation

The following diagram illustrates the general workflow from sample preparation to final spectrum analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh/Measure Sample Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Lock Lock on Deuterium Signal Load->Lock Shim Shim for Homogeneity Lock->Shim Tune Tune and Match Probe Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Integrate Integrate Signals Reference->Integrate Analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants Integrate->Analyze

Caption: Workflow for 1H NMR Spectroscopy.

Interpretation and Comparison of Spectra

This compound: The ¹H NMR spectrum of the target compound is characterized by distinct signals for the butyl and methyl substituents, as well as the three protons on the pyrrole ring. The N-CH₂ protons of the butyl group appear as a triplet around 3.75 ppm, deshielded due to their proximity to the nitrogen atom. The methyl group at the 2-position gives a characteristic singlet at approximately 2.18 ppm. The pyrrole protons at positions 3, 4, and 5 appear as triplets in the aromatic region, with the H-5 proton typically resonating at a lower field (~6.55 ppm) compared to the H-3 and H-4 protons (~5.95-6.00 ppm).

1-Butylpyrrole: In the absence of the methyl group at the 2-position, the pyrrole ring exhibits higher symmetry. The protons at the 2 and 5 positions (H-2 and H-5) are chemically equivalent and appear as a single triplet at a lower field (6.63 ppm) compared to the equivalent protons at the 3 and 4 positions (H-3 and H-4), which resonate as a triplet at a higher field (6.10 ppm). The signals for the butyl group are similar to those in this compound.

2-Methylpyrrole: This analog lacks the N-butyl group, resulting in an NH proton signal which is typically broad and appears at a lower field (~7.7 ppm). The presence of the methyl group at the 2-position breaks the symmetry of the pyrrole ring, leading to three distinct signals for the ring protons, similar to the target compound.

1,2-Dimethylpyrrole: The replacement of the N-butyl group with a smaller N-methyl group results in a singlet for the N-methyl protons at around 3.53 ppm. The signals for the pyrrole ring protons are similar to those of this compound, with slight upfield shifts due to the different electronic effect of the N-methyl group compared to the N-butyl group.

This comparative guide provides a valuable resource for the unambiguous identification and characterization of this compound and its common analogs using ¹H NMR spectroscopy. The detailed data and standardized protocol will aid researchers in their synthetic and analytical endeavors within the field of medicinal chemistry and materials science.

A Comparative Analysis of 13C NMR Chemical Shifts for 1-Butyl-2-methyl-1H-pyrrole and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-butyl-2-methyl-1H-pyrrole against its structurally related analogues, 1-butyl-1H-pyrrole and 2-methyl-1H-pyrrole. Understanding the electronic environment of carbon atoms within these substituted pyrrole rings is crucial for the structural elucidation and characterization of novel pyrrole-containing compounds in drug discovery and materials science. This document presents predicted data in a clear, tabular format, outlines a typical experimental protocol for 13C NMR acquisition, and visualizes the structural relationships influencing the chemical shifts.

Comparison of Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for the target compound and its analogues. These values were obtained using the online NMR prediction tool, NMRDB.org, to ensure a consistent and comparable dataset in the absence of readily available experimental spectra for this compound. The shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomThis compound (Predicted)1-Butyl-1H-pyrrole (Predicted)2-Methyl-1H-pyrrole (Predicted)
Pyrrole Ring
C2127.5120.7117.8
C3106.1108.3105.9
C4107.8108.3107.9
C5118.4120.7117.8
Butyl Group
N-CH₂45.145.0-
-CH₂-CH₂-33.133.2-
-CH₂-CH₂-20.220.3-
-CH₃13.813.9-
Methyl Group
C2-CH₃12.5-12.7

Experimental Protocol for 13C NMR Spectroscopy

The following outlines a general and robust methodology for the acquisition of 13C NMR spectra for small organic molecules such as the pyrrole derivatives discussed.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • Tune and match the 13C probe to the correct frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds allows for adequate signal detection.

  • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although not critical for simple peak identification.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Temperature: Spectra are usually recorded at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption signals.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required, although peak intensities in 13C NMR are not always directly proportional to the number of carbons without specific experimental setups.

Structural Influence on 13C NMR Chemical Shifts

The following diagram illustrates the molecular structures and the numbering of the carbon atoms for the three compounds, providing a visual reference for the data presented in the comparison table.

Caption: Predicted 13C NMR chemical shifts (ppm) for the three pyrrole derivatives.

The substitution pattern on the pyrrole ring significantly influences the electron density and, consequently, the 13C NMR chemical shifts. In this compound, the electron-donating effects of both the butyl group at the nitrogen and the methyl group at the C2 position lead to distinct shifts compared to the monosubstituted analogues. The C2 carbon, being directly attached to the methyl group, shows a downfield shift, while the other ring carbons are also affected by the overall electronic distribution. This comparative data is instrumental for the unambiguous assignment of carbon signals in more complex substituted pyrrole systems.

A Comparative Guide to the Synthesis of N-Alkylated Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

The N-alkylated pyrrole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. The selection of a synthetic route to these valuable compounds is a critical decision in any research and development program, with implications for yield, purity, scalability, and cost. This guide provides an objective comparison of common methods for the synthesis of N-alkylated pyrroles, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Comparison of Synthetic Methodologies

The synthesis of N-alkylated pyrroles can be broadly categorized into two approaches: the construction of the pyrrole ring with a pre-attached N-substituent, and the direct N-alkylation of a pre-formed pyrrole ring. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the pyrrole ring, and the sensitivity of functional groups to the reaction conditions. The following table summarizes the key quantitative aspects of the most prevalent synthetic methods.

Synthesis MethodGeneral ReactionTypical YieldKey AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound + Primary Amine60-97%[1][2]High yields, readily available starting materials, simple procedure.[2]Requires synthesis of the 1,4-dicarbonyl precursor, harsh acidic conditions may not be suitable for sensitive substrates.[2][3]
Clauson-Kaas Synthesis 2,5-Dimethoxytetrahydrofuran + Primary Amine70-98%[4]High yields, mild reaction conditions, good functional group tolerance.[5][6]2,5-Dimethoxytetrahydrofuran can be expensive.
Hantzsch Synthesis β-Ketoester + α-Haloketone + Primary AmineVariableGood for constructing highly substituted pyrroles.[7][8]Multi-component reaction can lead to side products, availability of α-haloketones can be limited.[8]
Van Leusen Synthesis Tosylmethyl Isocyanide (TosMIC) + Michael AcceptorGood to ExcellentAccess to a wide range of substituted pyrroles, good regioselectivity.[9][10]TosMIC is a reagent that requires careful handling.
Barton-Zard Synthesis Nitroalkene + IsocyanoacetateGoodForms highly functionalized pyrroles.[11][12]Requires synthesis of the nitroalkene precursor.[12]
Direct N-Alkylation (Phase-Transfer Catalysis) Pyrrole + Alkyl Halide + Phase-Transfer CatalystHighMild conditions, suitable for a range of alkylating agents.[13][14]Can be sensitive to the choice of catalyst and solvent.
Direct N-Alkylation (Ionic Liquids) Pyrrole + Alkyl Halide in Ionic LiquidExcellent[15][16]High regioselectivity for N-alkylation, recyclable solvent system.[15][16][17]Ionic liquids can be expensive and require purification for recycling.
Microwave-Assisted Synthesis Various (e.g., Clauson-Kaas)75-98%[18]Dramatically reduced reaction times, often improved yields, greener approach.[19][20][21]Requires specialized microwave equipment.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of a synthetic method. Below are representative protocols for three common methods for the synthesis of N-benzylpyrrole.

Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole

This procedure is adapted from a method utilizing a reusable alumina catalyst.[1]

Materials:

  • Acetonylacetone (1,4-hexanedione)

  • Benzylamine

  • CATAPAL 200 (alumina catalyst)

Procedure:

  • In a reaction vessel, combine acetonylacetone (1 mmol), benzylamine (1 mmol), and CATAPAL 200 (10 mol%).

  • Heat the mixture at 60 °C for 45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane) and filter to remove the catalyst.

  • Wash the catalyst with the same solvent.

  • Combine the organic fractions and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Clauson-Kaas Synthesis of N-Substituted Pyrroles under Microwave Irradiation

This protocol describes a green and efficient microwave-assisted Clauson-Kaas reaction.[19]

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Primary amine (e.g., benzylamine)

  • Acetic acid or water

Procedure:

  • In a microwave reaction vial, combine 2,5-dimethoxytetrahydrofuran (1 mmol) and the primary amine (1 mmol).

  • Add acetic acid or water as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C or 170 °C) for a short duration (e.g., 10-30 minutes).[19]

  • After cooling, extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the N-substituted pyrrole.

Direct N-Alkylation of Pyrrole in an Ionic Liquid

This method provides a highly regioselective synthesis of N-alkylpyrroles.[15][16]

Materials:

  • Pyrrole

  • Alkyl halide (e.g., benzyl bromide)

  • Ionic liquid (e.g., [Bmim][PF6])

  • Potassium hydroxide (KOH)

Procedure:

  • In a round-bottom flask, dissolve pyrrole (1 mmol) and potassium hydroxide (1.2 mmol) in the ionic liquid ([Bmim][PF6]).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

  • The ionic liquid can be recovered, washed, and dried for reuse.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-alkylpyrrole.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these synthetic transformations is key to optimizing reaction conditions and troubleshooting potential issues. The following diagrams, generated using Graphviz, illustrate the logical flow of several key synthetic methods.

Paal_Knorr_Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product Diketone 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Diketone->Hemiaminal Amine Primary Amine Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Acid Catalyst Dehydration Dehydration Cyclization->Dehydration Pyrrole N-Alkylated Pyrrole Dehydration->Pyrrole

Figure 1. Reaction mechanism for the Paal-Knorr synthesis of N-alkylated pyrroles.

Clauson_Kaas_Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product DMTHF 2,5-Dimethoxytetrahydrofuran Hydrolysis Hydrolysis to Dicarbonyl DMTHF->Hydrolysis Acidic Conditions Amine Primary Amine Condensation Condensation Amine->Condensation Hydrolysis->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyrrole N-Alkylated Pyrrole Cyclization->Pyrrole

Figure 2. Reaction mechanism for the Clauson-Kaas synthesis of N-alkylated pyrroles.

Direct_N_Alkylation cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product Pyrrole_start Pyrrole Deprotonation Deprotonation Pyrrole_start->Deprotonation Alkyl_Halide Alkyl Halide Nucleophilic_Attack Nucleophilic Attack Alkyl_Halide->Nucleophilic_Attack Base Base Base->Deprotonation Deprotonation->Nucleophilic_Attack Pyrrolide Anion Product_Pyrrole N-Alkylated Pyrrole Nucleophilic_Attack->Product_Pyrrole

Figure 3. General mechanism for the direct N-alkylation of pyrrole.

References

Comparative Analysis of the Biological Activity of 1-Butyl-2-methyl-1H-pyrrole and Other Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 1-Butyl-2-methyl-1H-pyrrole and structurally related pyrrole derivatives. The information is compiled from various scientific studies to assist researchers and professionals in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide presents data for analogous N-alkylated and C-methylated pyrrole compounds to provide valuable insights into its potential biological profile.

Executive Summary

The pyrrole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The biological activity of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. N-alkylation and C-methylation, as present in this compound, are known to modulate the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with biological targets. This guide summarizes the available quantitative data for structurally similar compounds, details the experimental protocols used for their evaluation, and visualizes key signaling pathways implicated in their mechanisms of action.

Data Presentation

The following tables summarize the quantitative biological activity data for various N-alkyl and C-methyl pyrrole derivatives, serving as a proxy for understanding the potential activity of this compound.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound/Derivative ClassOrganismMethodMIC (µg/mL)Reference
Tetra-substituted pyrrolesEscherichia coliDisc Diffusion-
Tetra-substituted pyrrolesStaphylococcus aureusDisc Diffusion-
1,5-diphenyl pyrrole derivativesDrug-resistant Gram-positive and Gram-negative bacteriaBroth MicrodilutionComparable to Levofloxacin[1]
2,5-dimethylpyrrole derivative (BM212)Mycobacterium tuberculosisBroth Microdilution-[1]
N-arylpyrrole derivativesESKAPE pathogens, MRSABroth MicrodilutionPromising[1]
Pyrrolomycins A and BGram-positive and Gram-negative bacteriaBroth Microdilution0.28 - 69.1[2]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

Table 2: Anticancer Activity of Pyrrole Derivatives

Compound/Derivative ClassCell LineAssayIC50 (µM)Reference
3-aroyl-1-arylpyrrole (ARAP) derivativesMCF-7 (Breast Cancer)Cell Viability Assay0.016 - 8.9[3]
Indolylpyrrole derivativesPC-3 (Prostate Cancer)SRB Assay3.30 - 15.40[2]
Indolylpyrrole derivativesSKOV3 (Ovarian Cancer)SRB Assay1.20 - 15.40[2]
Pyrrolomycin CHCT-116 (Colon Cancer)Cytotoxicity Assay0.8[4]
Pyrrolomycin CMCF7 (Breast Cancer)Cytotoxicity Assay1.5[4]
Pyrrolomycin F-seriesHCT-116 and MCF7Cytotoxicity Assay0.35 - 1.21[4]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic activity.

Table 3: Anti-inflammatory Activity of Pyrrole Derivatives

Compound/Derivative ClassAssayTargetIC50 (µM)Reference
Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoatesIn vitro COX-1/COX-2 inhibitionCOX-1/COX-2> Celecoxib[5]
Pyrrole-cinnamate hybridsIn vitro COX-2 inhibitionCOX-20.55 - 7.2[6]
Pyrrole-cinnamate hybridsIn vitro LOX inhibitionLOX7.5 - 100[6]
Metal-based PAF inhibitors with pyrrole moietyPAF-induced platelet aggregationPAF Receptor0.26 - >100[7]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[9][10][11][12][13]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. A standardized inoculum is then prepared in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Antimicrobial Agent: The test compound (e.g., a pyrrole derivative) is dissolved in a suitable solvent (like DMSO) to create a stock solution. A series of two-fold serial dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

2. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial or fungal suspension.
  • The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay[14][15][16][17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding and Treatment:

  • Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight in a humidified incubator (37°C, 5% CO₂).
  • The cells are then treated with various concentrations of the test compound (e.g., a pyrrole derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with media only are also included.

2. MTT Addition and Incubation:

  • Following the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
  • The plate is incubated for another 2-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.

3. Formazan Solubilization and Absorbance Measurement:

  • After the second incubation, the MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.
  • The plate is gently agitated to ensure complete dissolution.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

4. Data Analysis:

  • The cell viability is calculated as a percentage of the control (untreated cells).
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway Visualizations

The biological activities of many pyrrole derivatives are mediated through their interaction with key cellular signaling pathways. Below are diagrams of major pathways potentially modulated by these compounds, generated using the DOT language.

NF_kB_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNFR / IL-1R / TLR IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Activates Gene_Expression Cell Proliferation, Differentiation, Survival TF->Gene_Expression Regulates

Caption: MAPK/ERK Signaling Pathway.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates DNA_Damage DNA Damage, Oxidative Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis Signaling Pathways.

Conclusion

While direct experimental data on the biological activity of this compound is not extensively available, the analysis of structurally similar N-alkyl and C-methyl pyrrole derivatives provides a strong foundation for predicting its potential pharmacological profile. The compiled data indicates that pyrrole derivatives possess significant antimicrobial, anticancer, and anti-inflammatory properties. The provided experimental protocols offer standardized methods for evaluating these activities, and the signaling pathway diagrams illustrate the potential molecular mechanisms through which these compounds may exert their effects. Further experimental investigation of this compound is warranted to definitively characterize its biological activity and therapeutic potential.

References

Spectroscopic comparison of pyrrole isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Pyrrole Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyrrole and its isomers, 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole. The data presented is essential for researchers, scientists, and professionals in drug development for the identification and characterization of these heterocyclic compounds. Due to the transient nature of 2H- and 3H-pyrrole, experimental data for these isomers is limited; therefore, this guide complements experimental findings for 1H-pyrrole with theoretical calculations for all three isomers to provide a comprehensive comparison.

Data Presentation

The following tables summarize the key spectroscopic data for the pyrrole isomers.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH1H2H3H4H5
1H-Pyrrole (Experimental) 8.046.686.226.226.68
1H-Pyrrole (Theoretical) 7.956.756.256.256.75
2H-Pyrrole (Theoretical) -7.106.105.903.80 (CH2)
3H-Pyrrole (Theoretical) -7.203.90 (CH2)6.007.20

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC1C2C3C4C5
1H-Pyrrole (Experimental) -118.5108.2108.2118.5
1H-Pyrrole (Theoretical) -119.0109.0109.0119.0
2H-Pyrrole (Theoretical) -145.0125.0110.045.0
3H-Pyrrole (Theoretical) -150.050.0120.0150.0

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm-1)

CompoundN-H StretchC-H Stretch (sp2)C-H Stretch (sp3)C=C StretchC=N Stretch
1H-Pyrrole (Experimental) ~3400~3100-~1530, 1470-
2H-Pyrrole (Theoretical) -~3050~2900~1600~1650
3H-Pyrrole (Theoretical) -~3080~2950~1580~1680

Table 4: UV-Vis Spectroscopy Data (Maximum Absorption Wavelength, λmax in nm)

Compoundλmax (Experimental)λmax (Theoretical)
1H-Pyrrole 210208
2H-Pyrrole Not Available225
3H-Pyrrole Not Available270

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+) [m/z]Key Fragmentation Peaks [m/z]
1H-Pyrrole 6766, 41, 39
2H-Pyrrole 6766, 41, 39
3H-Pyrrole 6766, 41, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of 13C, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm-1.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyrrole isomer in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration in the range of 10-4 to 10-5 M.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm. Use the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like pyrrole, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 10-100) to obtain the mass spectrum.

Mandatory Visualizations

Tautomeric Relationship of Pyrrole Isomers

Pyrrole_Isomers 1H-Pyrrole 1H-Pyrrole 2H-Pyrrole 2H-Pyrrole 1H-Pyrrole->2H-Pyrrole [1,5]-H shift 3H-Pyrrole 3H-Pyrrole 1H-Pyrrole->3H-Pyrrole [1,4]-H shift 2H-Pyrrole->3H-Pyrrole [1,2]-H shift

Caption: Tautomeric relationship between pyrrole isomers.

Experimental Workflow for Spectroscopic Comparison

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Pyrrole_Isomers Pyrrole Isomers (1H, 2H, 3H) Dissolution Dissolution in Appropriate Solvent Pyrrole_Isomers->Dissolution NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectra Data_Processing->Comparison

Caption: General experimental workflow for comparison.

Purity Assessment of 1-Butyl-2-methyl-1H-pyrrole: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Butyl-2-methyl-1H-pyrrole. The information presented herein is designed to assist researchers in selecting the most appropriate analytical method for their specific needs, ensuring the quality and reliability of their scientific data.

Introduction

This compound is a substituted pyrrole derivative with potential applications in pharmaceutical and materials science.[1] Accurate determination of its purity is crucial for research and development, as impurities can significantly impact experimental outcomes, product efficacy, and safety. This guide outlines detailed experimental protocols for two common and powerful analytical techniques, HPLC and GC-MS, and presents a comparative summary of their performance characteristics.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.

ParameterHPLC MethodGC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Stationary Phase C18 (Reversed-Phase)DB-5ms (Non-polar)
Typical Mobile Phase Acetonitrile/Water GradientInert Gas (Helium)
Detection UV-Vis (Diode Array Detector)Mass Spectrometry
Analyst Expertise ModerateModerate to High
Sample Volatility Not requiredRequired
Thermal Stability Not requiredRequired
Sensitivity High (ng to pg range)Very High (pg to fg range)
Impurity Identification Based on retention time and UV spectrum; co-elution can be a challenge.Based on retention time and mass spectrum, providing high confidence in identification.
Quantitation Excellent, based on peak area relative to a standard.Good, can be more complex due to variations in ionization efficiency.
Orthogonality to Purification High, if purification was by a non-chromatographic method.[2]High, if purification was by a non-chromatographic or liquid chromatographic method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC (RP-HPLC) method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • DAD Wavelength: 220 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0 50 50
      20 5 95
      25 5 95
      26 50 50

      | 30 | 50 | 50 |

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare a solution of the sample in dichloromethane at a concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the main peak and any impurity peaks by their retention times and mass spectra.

    • Determine the purity by the area percent method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound.

G Purity Assessment Workflow for this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC Dissolution->HPLC_Injection GC_Injection Inject into GC-MS Dissolution->GC_Injection HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection UV-Vis Detection HPLC_Separation->HPLC_Detection Chromatogram_HPLC HPLC Chromatogram HPLC_Detection->Chromatogram_HPLC GC_Separation Separation on Capillary Column GC_Injection->GC_Separation GC_Detection Mass Spectrometry Detection GC_Separation->GC_Detection Chromatogram_GCMS GC-MS Total Ion Chromatogram GC_Detection->Chromatogram_GCMS Purity_Calculation_HPLC Purity Calculation (Area %) Chromatogram_HPLC->Purity_Calculation_HPLC Impurity_ID_GCMS Impurity Identification (Mass Spectra) Chromatogram_GCMS->Impurity_ID_GCMS Final_Report Final Purity Report Purity_Calculation_HPLC->Final_Report Impurity_ID_GCMS->Final_Report

Caption: Workflow for purity assessment.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control and quantification of non-volatile impurities, the described RP-HPLC method is robust and reliable. For the identification of unknown volatile impurities and higher sensitivity, GC-MS is the preferred method. For comprehensive characterization, employing both techniques provides orthogonal information, leading to a more complete purity profile of the compound.[2]

References

Unveiling the Molecular Architecture of Substituted Pyrroles: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation of substituted pyrrole derivatives, alongside complementary spectroscopic techniques. We present quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for structural analysis.

Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. Understanding the precise spatial arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. While various analytical techniques contribute to the characterization of these compounds, single-crystal X-ray diffraction remains the most definitive method for establishing their absolute structure.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The unequivocal determination of molecular structure is achieved through a combination of analytical techniques. While NMR and mass spectrometry provide valuable information about connectivity and molecular weight, X-ray crystallography offers an unparalleled, high-resolution view of the atomic arrangement in the solid state. Below is a comparative summary of data obtained for a series of substituted pyrrole derivatives.

Table 1: Comparative Analytical Data for Selected Substituted Pyrrole Derivatives

Compound NameX-ray Crystallography Data¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
1. Spirocyclic Pyrrole Derivative [1]Crystal System: Monoclinic Space Group: P2₁/n Unit Cell: a=9.750(1)Å, b=10.3730(1)Å, c=26.349(2)Å, α=103.156(3)°, β=96.11(1)°, γ=102.875°Data not available in snippetData not available in snippetData not available in snippet
2. Macrocyclic Azopyrrole [2]Crystal System: Orthorhombic Space Group: P2₁2₁2₁ Key Bond Lengths: N(2)-N(3) = 1.240(8)Å, N(5)-N(6) = 1.208(8)ÅData not available in snippetData not available in snippetData not available in snippet
3. 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole [3]Crystal System: Monoclinic Space Group: P2₁/c Z: 4Data not available in snippetData not available in snippetData not available in snippet
4. Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate [4]Crystal System: Monoclinic Space Group: P2₁/c Unit Cell: a=14.155(3)Å, b=5.679(1)Å, c=16.582(3)Å, β=93.38(2)°Data not available in snippetData not available in snippetData not available in snippet
5. 3-Acetyl-2-methyl-1-phenyl-4-(phenylcarbonyl)-1H-pyrrole [5]Crystal System: Monoclinic Space Group: P2₁/c Unit Cell: a=10.334(2)Å, b=12.111(2)Å, c=13.053(3)Å, β=98.45(2)°Data not available in snippetData not available in snippetData not available in snippet

Note: The table above is populated with available data from the search results. A comprehensive comparison would require sourcing the corresponding NMR and MS data for each crystal structure, which is often found in the full research articles or their supplementary information.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for determining the crystal structure of a substituted pyrrole derivative.

1. Crystal Growth:

  • High-quality single crystals are paramount for a successful X-ray diffraction experiment.

  • Common crystallization techniques for small organic molecules include:

    • Slow evaporation of a saturated solution.

    • Slow cooling of a saturated solution.

    • Vapor diffusion (liquid-liquid or liquid-solid).

    • Sublimation.

  • A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

3. Data Collection:

  • The mounted crystal is placed in the X-ray beam of a diffractometer.

  • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • The positions and intensities of the diffracted X-ray spots are recorded by a detector.

4. Data Processing:

  • The collected diffraction images are integrated to determine the intensities and positions of the Bragg reflections.

  • The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

  • The unit cell parameters and the Bravais lattice are determined.

  • The space group is assigned based on the systematic absences in the diffraction data.

5. Structure Solution and Refinement:

  • The initial atomic positions are determined using direct methods or Patterson methods.

  • An initial electron density map is calculated.

  • A molecular model is built into the electron density map.

  • The model is refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Anisotropic displacement parameters for non-hydrogen atoms are typically refined.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics.

Visualizing the Workflow

To better illustrate the process of X-ray crystallography, the following diagram outlines the key stages from crystal to final structure.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_validation Final Output Synthesis Synthesis of Pyrrole Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffraction Diffraction Crystal_Mounting->Diffraction Xray_Source X-ray Source Xray_Source->Diffraction Detector Detector Diffraction->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, offers a direct and efficient pathway to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] The choice of catalyst is pivotal to the success of this reaction, influencing reaction times, yields, and overall efficiency.[3] This guide provides a comparative analysis of various catalysts employed in the Paal-Knorr synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The efficacy of different catalysts in the Paal-Knorr synthesis is typically evaluated based on reaction yield and time. The following table summarizes the performance of a range of catalysts in the synthesis of specific pyrrole derivatives, providing a quantitative basis for comparison.

CatalystReactantsProductReaction ConditionsYield (%)TimeReference
Brønsted Acids
Trifluoroacetic Acid (TFA)Acetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux921hVenugopala et al.
p-Toluenesulfonic AcidAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux801hVenugopala et al.
Sulfamic AcidAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux601hVenugopala et al.
Sulfuric AcidAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux401hVenugopala et al.
Hydrochloric Acid (conc.)Hexane-2,5-dione, Aniline2,5-dimethyl-1-phenylpyrroleReflux in MeOH~5215 minChemistry Online[4]
Saccharin2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleMethanol, RT9030 minNandyal et al.[3]
Lewis Acids
Sc(OTf)₃2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleSolvent-free, 60°C9810 minNandyal et al.[3]
Fe³⁺-Montmorillonite2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleRoom TemperatureHighShortNandyal et al.[3]
Heterogeneous Catalysts
Silica Sulfuric Acid2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleSolvent-free, RT983 minNandyal et al.[3]
Tungstate Sulfuric Acid2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrrole60°C, Solvent-free9640 minNandyal et al.[3]
Molybdate Sulfuric Acid2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrrole60°C, Solvent-free9545 minNandyal et al.[3]
Other Catalysts
IodineAcetonylacetone, p-bromoaniline1-(p-bromophenyl)-2,5-dimethyl-1H-pyrroleReflux401hVenugopala et al.
Iodine2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleRT, Solvent-free917 minNandyal et al.[3]
None (Microwave)2,5-Hexanedione, Aniline1-phenyl-2,5-dimethylpyrroleMicrowaveHighSecondsNandyal et al.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative experimental protocols for the Paal-Knorr synthesis using different classes of catalysts.

General Experimental Workflow

The general workflow for a catalyzed Paal-Knorr synthesis is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1,4-Dicarbonyl Compound E Combine Reactants, Catalyst, and Solvent A->E B Primary Amine/Ammonia B->E C Catalyst C->E D Solvent (optional) D->E F Heating/Stirring E->F G Reaction Quenching F->G H Extraction G->H I Drying of Organic Layer H->I J Solvent Removal I->J K Purification (e.g., Crystallization, Chromatography) J->K L Characterization K->L G A 1,4-Dicarbonyl Compound D Protonation of a Carbonyl Group A->D B Primary Amine E Nucleophilic Attack by Amine B->E C Catalyst (H+) C->D D->E F Formation of Hemiaminal Intermediate E->F G Intramolecular Nucleophilic Attack F->G H Formation of Cyclic Intermediate G->H I Dehydration H->I J Formation of Dihydropyrrole Derivative I->J K Second Dehydration J->K L Pyrrole Product K->L

References

Unveiling the Anticancer Potential of Functionalized Pyrroles: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of newly synthesized pyrrole derivatives reveals significant cytotoxic activity against various human cancer cell lines, outperforming established chemotherapeutic agents in some cases. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols for researchers in oncology and drug development.

A recent study has brought to light a series of novel trisubstituted pyrrole derivatives with promising anticancer properties. The research systematically evaluates the cytotoxic effects of these compounds on several human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cells, as well as on normal human umbilical vein endothelial cells (HUVECs) to assess selectivity. The findings indicate that specific functionalizations of the pyrrole ring are key to their potent and selective cytotoxic activity.[1][2][3]

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of the synthesized pyrrole derivatives was quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The results, summarized in the table below, highlight the differential sensitivity of the tested cancer cell lines to the various pyrrole compounds. For comparison, the study included standard anticancer drugs such as cisplatin, doxorubicin, and 5-fluorouracil.[2]

CompoundLoVo (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SK-OV-3 (Ovarian Cancer) IC50 (µM)HUVEC (Normal Cells) IC50 (µM)
4a 18.2 ± 1.535.4 ± 2.145.3 ± 3.2> 100
4d 22.5 ± 1.841.2 ± 2.550.1 ± 3.8> 100
4f 45.6 ± 3.168.7 ± 4.375.2 ± 5.1> 100
4g 51.3 ± 3.575.2 ± 4.982.4 ± 5.6> 100
4h 62.1 ± 4.281.3 ± 5.490.1 ± 6.1> 100
4i 75.4 ± 5.192.4 ± 6.2> 100> 100
4j 80.2 ± 5.5> 100> 100> 100
2c > 100> 100> 100> 100
2d 95.3 ± 6.4> 100> 100> 100
Cisplatin 25.1 ± 1.915.2 ± 1.110.5 ± 0.85.2 ± 0.4
Doxorubicin 3.2 ± 0.21.8 ± 0.12.5 ± 0.20.5 ± 0.04
5-Fluorouracil 40.2 ± 2.830.5 ± 2.155.3 ± 3.9> 100

Data presented as mean ± standard deviation.

The results demonstrate that compounds 4a and 4d exhibit the highest cytotoxic activity, particularly against the LoVo colon cancer cell line, with IC50 values of 18.2 µM and 22.5 µM, respectively.[1][3] Notably, these compounds displayed significantly lower toxicity towards normal HUVEC cells, suggesting a degree of cancer cell selectivity.

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrrole derivatives was conducted using a robust and standardized methodology.

Cell Culture and Treatment: Human cancer cell lines (LoVo, MCF-7, SK-OV-3) and HUVECs were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For the cytotoxicity assays, cells were seeded into 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the pyrrole compounds or standard anticancer drugs for 24 or 48 hours.

MTS Cytotoxicity Assay: The cytotoxic effects of the compounds were determined using the colorimetric MTS assay.[2] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. After the treatment period, the MTS reagent was added to each well and incubated for a specified time. The absorbance was then measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by the most potent compounds, further investigations such as Annexin V binding assays for apoptosis detection and flow cytometry for cell cycle analysis were performed.[4] Western blot analysis was also employed to examine the expression levels of key proteins involved in apoptotic pathways.[4]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of the functionalized pyrrole derivatives.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_data_analysis Data Analysis synthesis Synthesis of Functionalized Pyrroles characterization Structural Characterization (NMR, IR, X-ray) synthesis->characterization treatment Incubation with Pyrrole Derivatives (Varying Concentrations) characterization->treatment cell_lines Cancer Cell Lines (LoVo, MCF-7, SK-OV-3) Normal Cell Line (HUVEC) seeding Cell Seeding in 96-well plates cell_lines->seeding seeding->treatment mts_assay MTS Assay treatment->mts_assay absorbance Absorbance Measurement mts_assay->absorbance viability Calculation of Cell Viability absorbance->viability ic50 Determination of IC50 Values viability->ic50 Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome pyrrole Functionalized Pyrrole Derivatives bax_bak Activation of Bax/Bak pyrrole->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validating the Structure of 1-Butyl-2-methyl-1H-pyrrole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard and alternative analytical techniques for the structural validation of 1-Butyl-2-methyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and materials science.

This document outlines the experimental protocols and expected data for the primary analytical methods used in structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it explores alternative and complementary techniques, such as X-ray Crystallography and computational methods, offering a holistic view of the available tools for robust structural validation.

Primary Spectroscopic Validation Methods

The combination of NMR, MS, and FTIR spectroscopy provides a powerful and comprehensive approach to confirming the molecular structure of this compound. Each technique offers unique insights into the molecular framework, connectivity, and functional groups present.

Data Summary

The following table summarizes the predicted and expected spectral data for this compound. This data serves as a benchmark for experimental verification.

Analytical TechniqueParameterPredicted/Expected ValueInterpretation
¹H NMR Chemical Shift (δ)~5.9-6.5 ppm (m, 2H)Protons on the pyrrole ring (H3, H4)
~5.7-5.9 ppm (t, 1H)Proton on the pyrrole ring (H5)
~3.6-3.8 ppm (t, 2H)Methylene protons of the N-butyl group adjacent to the nitrogen
~2.2-2.4 ppm (s, 3H)Methyl protons at the C2 position
~1.5-1.7 ppm (m, 2H)Methylene protons of the N-butyl group
~1.2-1.4 ppm (m, 2H)Methylene protons of the N-butyl group
~0.9 ppm (t, 3H)Terminal methyl protons of the N-butyl group
¹³C NMR Chemical Shift (δ)~128-130 ppmQuaternary carbon of the pyrrole ring (C2)
~120-122 ppmCarbon of the pyrrole ring (C5)
~105-107 ppmCarbon of the pyrrole ring (C3)
~104-106 ppmCarbon of the pyrrole ring (C4)
~45-47 ppmMethylene carbon of the N-butyl group adjacent to the nitrogen
~33-35 ppmMethylene carbon of the N-butyl group
~19-21 ppmMethylene carbon of the N-butyl group
~13-15 ppmTerminal methyl carbon of the N-butyl group
~12-14 ppmMethyl carbon at the C2 position
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 151Molecular weight of this compound
Key Fragmentsm/z 122, 108, 94, 80Fragmentation pattern corresponding to the loss of alkyl fragments from the butyl chain and cleavage of the pyrrole ring.
FTIR Vibrational Frequency (cm⁻¹)~2960-2850 cm⁻¹C-H stretching of alkyl groups
~1550-1450 cm⁻¹C=C stretching of the pyrrole ring
~1380-1360 cm⁻¹C-H bending of the methyl group
~1300-1200 cm⁻¹C-N stretching

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of the atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for confirming the position of the butyl and methyl groups on the pyrrole ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses of fragments that are consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the C-H bonds of the alkyl groups, the C=C and C-N bonds of the pyrrole ring.

Alternative and Complementary Validation Methods

While the primary spectroscopic methods provide strong evidence for the structure, the following techniques can offer definitive proof or valuable complementary information.

X-ray Crystallography

Principle: X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. This is considered the "gold standard" for structural determination.

Applicability: This method is contingent on the ability to grow a single, high-quality crystal of the compound. For this compound, which is likely a liquid at room temperature, crystallization may require derivatization or the use of low-temperature techniques.

Computational Chemistry

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties (NMR chemical shifts, vibrational frequencies) of a proposed structure.

Applicability: By comparing the computationally predicted spectra with the experimental data, a high degree of confidence in the structural assignment can be achieved. This is particularly useful for resolving ambiguities in spectral interpretation.

Experimental and Validation Workflow

The following diagram illustrates a logical workflow for the structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_primary_validation Primary Spectroscopic Validation cluster_data_analysis Data Analysis & Comparison cluster_confirmation Structural Confirmation cluster_alternative_methods Alternative/Complementary Methods synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_comparison Compare Experimental Data with Predicted Values nmr->data_comparison ms->data_comparison ftir->data_comparison structure_confirmed Structure Confirmed data_comparison->structure_confirmed Consistent structure_ambiguous Structure Ambiguous data_comparison->structure_ambiguous Inconsistent xray X-ray Crystallography structure_ambiguous->xray computational Computational Chemistry structure_ambiguous->computational xray->structure_confirmed computational->data_comparison

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound relies on a multi-technique approach. While ¹H and ¹³C NMR, Mass Spectrometry, and FTIR provide the foundational data for elucidation, the integration of 2D NMR techniques significantly enhances the confidence in the assignment. For unequivocal proof of structure, particularly in regulated environments such as drug development, complementary methods like X-ray crystallography are invaluable. Furthermore, the use of computational chemistry to predict spectral data offers a powerful tool for corroborating experimental findings. By following the detailed protocols and considering the comparative strengths of each method outlined in this guide, researchers can confidently and accurately validate the structure of this compound and other novel heterocyclic compounds.

A Comparative Guide to 1-Butyl-2-methyl-1H-pyrrole and 1-Butyl-2,5-dimethyl-1H-pyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties and potential biological activities of 1-Butyl-2-methyl-1H-pyrrole and 1-Butyl-2,5-dimethyl-1H-pyrrole is presented. This guide summarizes available data to inform researchers, scientists, and drug development professionals on the key characteristics of these N-alkylated pyrrole derivatives.

The pyrrole scaffold is a fundamental heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. Its derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The substitution pattern on the pyrrole ring significantly influences the biological activity and physicochemical properties of these compounds. This guide focuses on two closely related N-butylated pyrroles: this compound and 1-Butyl-2,5-dimethyl-1H-pyrrole, providing a comparative analysis based on available data.

Physicochemical Properties: A Tabular Comparison

The addition of a second methyl group at the 5-position of the pyrrole ring in 1-Butyl-2,5-dimethyl-1H-pyrrole leads to predictable changes in its physicochemical properties compared to this compound. The increased molecular weight and likely increased boiling point are key distinguishing features.

PropertyThis compound1-Butyl-2,5-dimethyl-1H-pyrrole
Molecular Formula C₉H₁₅NC₁₀H₁₇N
Molecular Weight 137.22 g/mol 151.25 g/mol
CAS Number Not available20282-40-0
Boiling Point Data not availableData not available
Density Data not availableData not available
Solubility Data not availableData not available

Biological and Pharmacological Activities: A Landscape of Potential

Pyrrole derivatives are known to interact with various biological targets, including enzymes and receptors. For instance, different substituted pyrroles have been reported to act as:

  • Enzyme Inhibitors: Many pyrrole-containing compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), tyrosinase, and monoamine oxidases (MAO).[1][2][3][4] The nature and position of substituents on the pyrrole ring are critical for both potency and selectivity.

  • Anticancer Agents: The pyrrole scaffold is a key component of several anticancer drugs.[5][6][7] Their mechanisms of action often involve the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as receptor tyrosine kinase (RTK) pathways.[5]

  • Antimicrobial Agents: Various synthetic pyrrole derivatives have demonstrated significant antibacterial and antifungal activities.[8][9]

  • Anti-inflammatory Agents: The inhibition of inflammatory mediators is a well-documented activity of pyrrole derivatives.[1]

The additional methyl group in 1-Butyl-2,5-dimethyl-1H-pyrrole could potentially enhance its lipophilicity compared to this compound, which may affect its membrane permeability and interaction with hydrophobic binding pockets of target proteins. Furthermore, the steric bulk of the second methyl group could influence its binding affinity and selectivity for different biological targets.

Experimental Protocols: Methodologies for Evaluation

To assess and compare the biological activities of this compound and 1-Butyl-2,5-dimethyl-1H-pyrrole, a variety of standard in vitro assays can be employed. The following are representative experimental protocols that are commonly used for the evaluation of small molecule compounds.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the potential of a compound to kill cells or inhibit their proliferation. Two common methods are the MTT and LDH assays.[10][11][12]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and 1-Butyl-2,5-dimethyl-1H-pyrrole) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Assay:

This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[11]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength. The amount of LDH released is proportional to the number of dead cells.

Cytotoxicity_Assay_Workflow Workflow for In Vitro Cytotoxicity Assays cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Seed cells in 96-well plate compound_treatment Treat with Pyrrole Derivatives cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition supernatant_collection Collect Supernatant compound_treatment->supernatant_collection formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization mtt_readout Measure Absorbance (Viable Cells) formazan_solubilization->mtt_readout ldh_reaction Perform LDH Reaction supernatant_collection->ldh_reaction ldh_readout Measure Absorbance (Dead Cells) ldh_reaction->ldh_readout

Caption: Workflow for Cytotoxicity Assessment.

Enzyme Inhibition Assays

To investigate the potential of these compounds to act as enzyme inhibitors, specific enzymatic assays can be conducted. The protocol will vary depending on the target enzyme. Below is a general workflow for an in vitro enzyme inhibition assay.[2][3][13]

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time. The detection method can be spectrophotometric, fluorometric, or luminescent, depending on the assay.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Enzyme_Inhibition_Assay General Workflow for Enzyme Inhibition Assays enzyme_prep Prepare Enzyme and Substrate compound_incubation Pre-incubate Enzyme with Pyrrole Derivative enzyme_prep->compound_incubation reaction_initiation Initiate Reaction with Substrate compound_incubation->reaction_initiation signal_detection Monitor Reaction Progress reaction_initiation->signal_detection data_analysis Calculate IC50 Value signal_detection->data_analysis

Caption: Enzyme Inhibition Assay Workflow.

Potential Signaling Pathway Modulation

Bioactive pyrrole derivatives have been shown to modulate various intracellular signaling pathways, contributing to their pharmacological effects. The specific pathways affected depend on the cellular context and the molecular targets of the compound.

1. MAPK/NF-κB Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the regulation of inflammation and cell survival. Some pyrrole derivatives have been found to exert anti-inflammatory effects by inhibiting these pathways.[14]

MAPK_NFkB_Pathway Potential Inhibition of MAPK/NF-κB Pathway by Pyrrole Derivatives stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor mapk MAPK Cascade receptor->mapk nfkb IκB-NF-κB Complex receptor->nfkb mapk->nfkb nfkb_activation NF-κB Activation nfkb->nfkb_activation nucleus Nucleus nfkb_activation->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression pyrrole Pyrrole Derivative pyrrole->mapk pyrrole->nfkb

Caption: MAPK/NF-κB Pathway Inhibition.

2. Receptor Tyrosine Kinase (RTK) Signaling Pathway:

RTKs are crucial for regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. Several pyrrole-containing compounds have been developed as RTK inhibitors.[5]

RTK_Pathway Potential Inhibition of RTK Signaling by Pyrrole Derivatives ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation pyrrole Pyrrole Derivative pyrrole->rtk

References

Reactivity Face-Off: N-Butylpyrrole vs. N-Methylpyrrole in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of heterocyclic chemistry, pyrrole and its derivatives are fundamental building blocks for a vast array of pharmaceuticals, functional materials, and biologically active compounds. The reactivity of the pyrrole ring is intricately modulated by the nature of the substituent on the nitrogen atom. This guide provides an objective comparison of the reactivity of two commonly encountered N-alkylpyrroles: N-butylpyrrole and N-methylpyrrole. This analysis is supported by experimental data from key electrophilic substitution reactions, offering insights into the interplay of steric and electronic effects that govern their chemical behavior.

Executive Summary

The primary difference in reactivity between N-butylpyrrole and N-methylpyrrole arises from the steric hindrance imposed by the larger n-butyl group compared to the methyl group. While both substituents are electron-donating, leading to an activated pyrrole ring, the bulkier butyl group can influence the regioselectivity and, in some cases, the overall rate of reaction. Generally, for electrophilic substitution reactions, an increase in the size of the N-alkyl group leads to a higher proportion of substitution at the less sterically hindered β-position (C-3) of the pyrrole ring.

Comparative Analysis of Reactivity in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, a mild and efficient method for the formylation of electron-rich aromatic compounds, serves as an excellent case study for comparing the reactivity of N-alkylpyrroles. Experimental data from the formylation of a series of N-alkylpyrroles demonstrates a clear trend in the regioselectivity of the reaction, directly attributable to the steric bulk of the N-substituent.

As the size of the N-alkyl group increases from methyl to t-butyl (a proxy for the steric effect of a butyl group), there is a significant increase in the proportion of the β-formylated product. This is a direct consequence of the steric hindrance at the α-positions (C-2 and C-5) of the pyrrole ring, which are closer to the bulky N-alkyl group. The larger substituent makes it more difficult for the incoming electrophile (the Vilsmeier reagent) to attack the α-positions, thus favoring attack at the more accessible β-position.

Table 1: Product Distribution in the Vilsmeier-Haack Formylation of N-Alkylpyrroles
N-Alkyl GroupTotal Yield of Monosubstituted Products (%)α-Isomer (%)β-Isomer (%)
Methyl75973
Ethyl80955
Isopropyl788515
t-Butyl701090

Data sourced from "Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles."[1]

Experimental Protocols

Vilsmeier-Haack Formylation of N-Alkylpyrroles

Materials:

  • N-Alkylpyrrole (N-methylpyrrole, N-butylpyrrole, etc.)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (or other suitable solvent)

  • Sodium acetate solution (aqueous)

  • Hydrochloric acid (aqueous, dilute)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the N-alkylpyrrole in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath to 0-5 °C.

  • The Vilsmeier reagent is prepared separately by slowly adding phosphorus oxychloride to an equimolar amount of N,N-dimethylformamide, with cooling.

  • The freshly prepared Vilsmeier reagent is added dropwise to the cooled solution of the N-alkylpyrrole over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours), or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium acetate.

  • The mixture is then heated at reflux for a short period (e.g., 30 minutes) to hydrolyze the intermediate iminium salt.

  • After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with the solvent (e.g., dichloromethane).

  • The combined organic extracts are washed with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product, a mixture of α- and β-formylated pyrroles, is then purified and the isomer ratio is determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Mechanistic Insights and Visualization

The electrophilic substitution of pyrrole proceeds through a highly stabilized cationic intermediate (the sigma complex or arenium ion). The stability of this intermediate determines the preferred position of attack. For N-alkylpyrroles, both α- and β-attack are possible.

Electrophilic_Substitution_Pathway N-Alkylpyrrole N-Alkylpyrrole Alpha_Attack α-Substitution Intermediate N-Alkylpyrrole->Alpha_Attack α-attack Beta_Attack β-Substitution Intermediate N-Alkylpyrrole->Beta_Attack β-attack Electrophile E+ Alpha_Product α-Substituted Pyrrole Alpha_Attack->Alpha_Product -H+ Beta_Product β-Substituted Pyrrole Beta_Attack->Beta_Product -H+

Caption: General pathway for electrophilic substitution on N-alkylpyrroles.

The choice between α- and β-attack is governed by a combination of electronic and steric factors. Electronically, the α-position is generally more reactive due to better stabilization of the positive charge in the sigma complex through resonance involving the nitrogen lone pair. However, as the steric bulk of the N-alkyl group increases, the transition state leading to the α-substituted product becomes more sterically hindered, raising its energy and making the pathway to the β-substituted product more favorable.

Steric_Hindrance_Effect Start N-Alkylpyrrole + Electrophile Decision Steric Hindrance of N-Alkyl Group Start->Decision Methyl Small (e.g., Methyl) Decision->Methyl Low Butyl Large (e.g., Butyl) Decision->Butyl High Alpha_Favored α-Substitution Favored Methyl->Alpha_Favored Beta_Favored β-Substitution Favored Butyl->Beta_Favored

Caption: Influence of N-alkyl group size on regioselectivity.

Conclusion and Practical Implications

The choice between N-butylpyrrole and N-methylpyrrole as a starting material can have significant consequences for the outcome of a synthetic sequence.

  • For achieving high α-selectivity in electrophilic substitutions, N-methylpyrrole is the preferred substrate. Its small size minimizes steric hindrance at the α-positions, allowing the inherent electronic preference for α-attack to dominate.

  • When β-substitution is the desired outcome, employing a bulkier N-alkyl group like N-butylpyrrole (or even more hindered groups like N-t-butyl) is a viable strategy. The steric shield provided by the larger alkyl group effectively directs the electrophile to the more accessible β-position.

Researchers and drug development professionals should carefully consider these steric effects when designing synthetic routes involving N-substituted pyrroles. The ability to predictably control the regioselectivity of electrophilic substitution by simply varying the N-alkyl substituent is a powerful tool in the synthesis of complex molecules with desired substitution patterns. This understanding allows for more efficient and targeted syntheses, ultimately accelerating the discovery and development of new chemical entities.

References

Unveiling the Side-Products in 1-Butyl-2-methyl-1H-pyrrole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a detailed comparison of byproducts generated during the synthesis of 1-Butyl-2-methyl-1H-pyrrole, a valuable building block in medicinal chemistry. We will explore the impurity profiles of two primary synthetic routes—the Paal-Knorr synthesis and the N-alkylation of 2-methylpyrrole—supported by experimental data and detailed analytical protocols.

The synthesis of this compound can be approached through several methods, with the Paal-Knorr reaction and direct N-alkylation of 2-methylpyrrole being the most common. However, each route is susceptible to the formation of specific byproducts that can complicate purification and impact the quality of the final product. Understanding these impurity profiles is crucial for optimizing reaction conditions and ensuring the synthesis of a high-purity compound.

Paal-Knorr Synthesis: A Classic Route with Potential Pitfalls

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, this typically involves the reaction of a pentane-1,4-dione derivative with n-butylamine. While generally efficient, this method can be prone to side reactions, particularly under acidic conditions, which are often used to catalyze the reaction.

A significant byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan derivative.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine. The formation of 2-methyl-5-propylfuran can be a competing reaction pathway.

Another potential set of byproducts arises from impurities in the starting 1,4-dicarbonyl compound or side reactions involving the amine. Aldol condensation of the dicarbonyl starting material can lead to higher molecular weight impurities.

N-Alkylation of 2-Methylpyrrole: A Direct but Potentially Unselective Method

A more direct approach to this compound is the N-alkylation of 2-methylpyrrole with a butylating agent, such as 1-bromobutane or another butyl halide. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, making it more nucleophilic.

While seemingly straightforward, the N-alkylation of pyrroles can suffer from a lack of selectivity. The pyrrole ring is electron-rich and susceptible to electrophilic attack at the carbon atoms, leading to the formation of C-alkylated byproducts. In the case of 2-methylpyrrole, this can result in the formation of 1-butyl-2-methyl-3-alkylpyrrole and 1-butyl-2-methyl-5-alkylpyrrole isomers.

Furthermore, over-alkylation can occur, leading to the formation of quaternary ammonium salts or poly-alkylated pyrrole derivatives, which can be challenging to remove. The choice of base and solvent can significantly influence the ratio of N- to C-alkylation.

Comparative Analysis of Byproducts

To provide a clearer picture of the potential impurities, the following table summarizes the key byproducts associated with each synthetic route.

Byproduct CategoryPaal-Knorr SynthesisN-Alkylation of 2-Methylpyrrole
Isomeric Impurities Positional isomers of the desired pyrrole (if unsymmetrical dicarbonyl is used)C-alkylated isomers (e.g., 3-butyl-2-methyl-1H-pyrrole, 5-butyl-2-methyl-1H-pyrrole)
Reaction-Specific Byproducts Furan derivatives (e.g., 2-methyl-5-propylfuran)Poly-alkylated pyrroles, Quaternary ammonium salts
Starting Material-Related Impurities Unreacted 1,4-dicarbonyl, Unreacted n-butylamine, Aldol condensation products of the dicarbonylUnreacted 2-methylpyrrole, Unreacted butyl halide

Experimental Protocols

General Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a reaction mixture.

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector.

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation: Aliquots of the crude reaction mixture are diluted with a suitable solvent (e.g., dichloromethane, ethyl acetate) and filtered before injection into the GC-MS system.

Visualizing the Synthetic Pathways and Byproduct Formation

To better illustrate the reaction pathways and the points at which byproducts can form, the following diagrams are provided.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl (e.g., Pentane-1,4-dione derivative) Product This compound Dicarbonyl->Product Reaction with Butylamine Furan Furan Byproduct (e.g., 2-methyl-5-propylfuran) Dicarbonyl->Furan Acid-catalyzed cyclization Butylamine n-Butylamine Butylamine->Product Acid Acid Catalyst Acid->Product Acid->Furan

Caption: Paal-Knorr synthesis of this compound and potential furan byproduct formation.

N_Alkylation Methylpyrrole 2-Methylpyrrole N_Product N-Alkylated Product (this compound) Methylpyrrole->N_Product N-Alkylation C_Product C-Alkylated Byproducts Methylpyrrole->C_Product C-Alkylation ButylHalide Butyl Halide (e.g., 1-Bromobutane) ButylHalide->N_Product ButylHalide->C_Product Poly_Product Poly-alkylated Byproducts ButylHalide->Poly_Product Base Base Base->N_Product Base->C_Product N_Product->Poly_Product Further Alkylation Byproduct_Analysis_Workflow Start Crude Reaction Mixture SamplePrep Sample Preparation (Dilution, Filtration) Start->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Peak Integration, Library Search) GCMS->DataAnalysis Quantification Quantification of Product and Byproducts DataAnalysis->Quantification Report Purity Assessment & Report Quantification->Report

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment for 1-Butyl-2-methyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the handling and disposal of 1-Butyl-2-methyl-1H-pyrrole. The following procedures are critical for ensuring the safety of all laboratory personnel.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety data of structurally similar compounds, including 1H-Pyrrole, 2-Methyl-1H-pyrrole, and N-Methylpyrrole. A comprehensive, site-specific risk assessment should be conducted before commencing any work with this chemical.

Essential Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. Based on the hazards associated with analogous pyrrole compounds, which include flammability, acute toxicity, and skin/eye irritation, the following PPE is mandatory.[1][2]

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or a highly exothermic reaction.[3]Protects against splashes and vapors that can cause serious eye damage.[1][4]
Hand Disposable nitrile or neoprene gloves. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[3]Provides a barrier against skin contact, which can cause irritation.[2][4] Contaminated gloves should be removed and replaced immediately.
Body A flame-resistant laboratory coat worn over long-sleeved clothing and long pants made of natural fibers (e.g., cotton). An apron may be required for handling concentrates.[3][5]Protects skin from accidental splashes and contamination. Flame-resistant material is crucial due to the flammability of similar pyrrole compounds.[1]
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[3]Protects feet from spills and splashes.
Respiratory A NIOSH/MSHA-approved respirator with an organic vapor cartridge is required if work is not performed in a certified chemical fume hood or if vapor concentrations may exceed exposure limits.[6][7]Protects against the inhalation of harmful vapors, which can be toxic.[1]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks when working with this compound.

1. Engineering Controls:

  • All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[6][7]

  • An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7]

  • Use explosion-proof electrical and ventilating equipment.[7][8]

2. Pre-Handling Procedures:

  • Read and understand the safety information for analogous compounds.

  • Ensure all necessary PPE is available and in good condition.

  • Inspect glassware and equipment for any defects.

  • Remove all potential ignition sources from the work area.[7][8]

3. Handling Procedures:

  • Ground and bond containers when transferring the chemical to prevent static discharge.[7][8]

  • Use only non-sparking tools.[7][8]

  • Avoid all personal contact, including inhalation of vapors.[9]

  • Do not eat, drink, or smoke in the handling area.[10]

  • Keep the container tightly closed when not in use.[10]

4. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][10]

  • Decontaminate all work surfaces and equipment after use.

  • Launder contaminated clothing separately before reuse.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including unused material and contaminated consumables, in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Management:

  • In the event of a spill, evacuate the area and remove all ignition sources.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9]

  • Collect the absorbed material into a suitable container for disposal using non-sparking tools.[7][8]

  • Wash the spill area thoroughly.[9]

  • Prevent spilled material from entering drains or waterways.[9]

3. Disposal Route:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Consult local, state, and federal regulations to ensure complete and accurate classification and disposal.

  • Contaminated packaging should be triple-rinsed (if appropriate) and disposed of according to regulations.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood, No Ignition Sources) GatherPPE->PrepWorkArea TransferChemical Transfer Chemical (Grounded) PrepWorkArea->TransferChemical PerformExperiment Perform Experiment TransferChemical->PerformExperiment Decontaminate Decontaminate Equipment & Work Area PerformExperiment->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via Licensed Contractor SegregateWaste->DisposeWaste End End DisposeWaste->End End Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Exposure Occurs AdministerFirstAid Administer First Aid FirstAid->AdministerFirstAid ContainSpill Contain Spill Evacuate->ContainSpill ContainSpill->SegregateWaste AdministerFirstAid->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.